Aurintricarboxylic Acid
描述
A dye which inhibits protein biosynthesis at the initial stages. The ammonium salt (aluminon) is a reagent for the colorimetric estimation of aluminum in water, foods, and tissues.
属性
IUPAC Name |
5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXWDMTZECRIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13186-45-3 (tri-hydrochloride salt), 569-58-4 (tri-ammonium salt), 63451-31-0 (calcium (2:3) salt), 93480-02-5 (calcium (1:3) salt) | |
| Record name | Aurintricarboxylic acid | |
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DSSTOX Substance ID |
DTXSID9063453 | |
| Record name | 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid] | |
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Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red powder; [Alfa Aesar MSDS] | |
| Record name | Aurintricarboxylic acid | |
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CAS No. |
4431-00-9 | |
| Record name | Aurintricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4431-00-9 | |
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| Record name | Aurintricarboxylic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,3'-[(3-carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxy- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid] | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID9063453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-(3-carboxy-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylic acid) | |
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| Record name | AURINE TRICARBOXYLIC ACID | |
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Foundational & Exploratory
The Multifaceted Mechanism of Action of Aurintricarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurintricarboxylic acid (ATA) is a heterogeneous polymeric compound with a well-documented history as a potent inhibitor of a wide array of biological processes. Its pleiotropic effects stem from its ability to interfere with fundamental cellular machinery, making it a valuable tool in biomedical research and a subject of interest for therapeutic development. This in-depth technical guide elucidates the core mechanisms of action of ATA, presenting quantitative data on its inhibitory activities, detailed protocols for key experimental assays, and visual representations of the signaling pathways it modulates.
Core Mechanisms of Action
ATA's diverse biological activities can be attributed to several primary mechanisms:
-
Inhibition of Protein-Nucleic Acid Interactions: A fundamental aspect of ATA's function is its ability to act as a polyanionic decoy, competing with nucleic acids for their binding sites on various proteins. This has been demonstrated to inhibit the activity of numerous enzymes that interact with DNA and RNA, including nucleases and polymerases.[1][2][3]
-
Broad-Spectrum Enzyme Inhibition: ATA is a potent inhibitor of a wide range of enzymes. This promiscuous inhibitory activity is a key contributor to its multifaceted pharmacological profile.
-
Modulation of Intracellular Signaling Pathways: ATA has been shown to influence multiple signaling cascades within the cell, contributing to its anti-inflammatory, anti-apoptotic, and anti-proliferative effects.
-
Inhibition of Apoptosis: ATA can inhibit programmed cell death in various cell types and in response to diverse stimuli. This effect is, in part, attributed to its inhibition of endonucleases and topoisomerase II, enzymes involved in the execution phase of apoptosis.[4][5][6]
Quantitative Inhibitory Data
The inhibitory potency of this compound varies depending on the molecular target and the specific experimental conditions. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for ATA against a range of targets.
| Target Enzyme | IC50 Value | Cell Line/System | Reference(s) |
| Topoisomerase II | ~75 nM | Purified Yeast Topoisomerase II | [7] |
| Cystathionine-γ-lyase (CSE) | 0.6 µM | Not specified | [8] |
| miRNA function | 0.47 µM | Not specified | [8] |
| SARS-CoV-2 RdRp | 56 nM | In vitro | [9] |
| SARS-CoV-2 PLpro | 30 µM | In vitro | [10] |
| Target Receptor | IC50 Value | Cell Line/System | Reference(s) |
| rP2X1 Receptor | 8.6 nM | Two-electrode voltage clamp | [8] |
| rP2X3 Receptor | 72.9 nM | Two-electrode voltage clamp | [8] |
| Cellular Process/Pathway | IC50 Value | Cell Line/System | Reference(s) |
| TWEAK-Fn14-mediated NF-κB activation | 0.6 µM | HEK293 reporter cells | [11] |
| TAZ-TEAD complex disruption | 4 µM (for most potent analog) | AlphaLISA assay | [12] |
| Virus | EC50/IC50 Value | Cell Line/System | Reference(s) |
| SARS-CoV | 200 µg/ml (EC50) | Vero cells | [13] |
| HIV-1 | 1.1 µg/ml (IC50) | MT-4 cells | [13] |
| HIV-2 | 0.85 µg/ml (IC50) | MT-4 cells | [13] |
| Human Enterovirus 71 (EV71) | 2.9 µM (EC50) | Vero cells | [13] |
Key Signaling Pathways Modulated by this compound
ATA has been demonstrated to interfere with several critical intracellular signaling pathways.
Inhibition of the TWEAK-Fn14 Signaling Pathway
The TWEAK-Fn14 signaling pathway is involved in inflammation, cell migration, and invasion. ATA has been identified as a selective inhibitor of this pathway.[8][11] It has been shown to suppress TWEAK-induced activation of NF-κB, Akt, and Src.[8] Mechanistically, ATA can inhibit the activation of the small GTPase Rac1.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound is a canonical disruptor of the TAZ-TEAD transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
The Role of Aurintricarboxylic Acid in Inhibiting Protein-Nucleic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aurintricarboxylic acid (ATA) is a polyanionic, aromatic polymer that has long been recognized as a potent and broad-spectrum inhibitor of interactions between proteins and nucleic acids. Its ability to disrupt these fundamental biological processes has made it an invaluable tool in molecular biology research and a compound of interest for therapeutic development. This technical guide provides an in-depth exploration of the core mechanisms of ATA's inhibitory action, a compilation of quantitative data on its activity, detailed experimental protocols for its application, and visualizations of the key signaling pathways and experimental workflows it modulates.
Core Mechanisms of Inhibition
The inhibitory effects of this compound are multifaceted, stemming from its unique polymeric and polyanionic nature. This allows it to interfere with protein-nucleic acid binding through several key mechanisms:
-
Competitive Inhibition via Nucleic Acid Mimicry: ATA in solution forms polymers that create a negatively charged structure, effectively mimicking the phosphodiester backbone of DNA and RNA.[1] This structural similarity enables ATA to bind to the nucleic acid-binding sites on a wide array of proteins, thereby competitively inhibiting the binding of the natural DNA or RNA substrate.[1][2] This is particularly effective against enzymes and transcription factors that exhibit a strong affinity for the sugar-phosphate backbone of nucleic acids.
-
Disruption of Ribosomal Assembly and Protein Synthesis: ATA is a well-established inhibitor of the initiation of protein synthesis.[3][4] It achieves this by preventing the attachment of messenger RNA (mRNA) to the small ribosomal subunit.[3][4] By occupying the mRNA binding cleft, ATA stalls the formation of the pre-initiation complex, a critical step for the assembly of a functional ribosome and the commencement of translation.[3][4]
-
Allosteric Inhibition: Beyond direct competition, evidence suggests that ATA can also act as an allosteric inhibitor. The binding of ATA to a site distinct from the active site can induce conformational changes in the protein, thereby altering the geometry of the nucleic acid-binding domain and reducing its affinity for its target DNA or RNA sequence.
Quantitative Data on ATA's Inhibitory Activity
The potency of ATA's inhibitory action varies depending on the specific protein-nucleic acid interaction. The following tables summarize key quantitative data from various studies.
Table 1: Half-Maximal Inhibitory Concentration (IC50) Values for ATA
| Target Enzyme/Process | System/Cell Line | IC50 Value | Reference(s) |
| DNA Topoisomerase II | Purified Yeast Enzyme | ~75 nM | [5] |
| TWEAK-Fn14-mediated NF-κB activation | NF-κB-Luc/Fn14 cells | 0.6 µM | [6][7] |
| Cystathionine-γ-lyase (CSE) | - | 0.6 µM | [8] |
| miRNA regulation | - | 0.47 µM | [8] |
| rP2X1 Receptor | Rat | 8.6 nM | [8][9] |
| rP2X3 Receptor | Rat | 72.9 nM | [8][9] |
| SARS-CoV-2 RdRp | In vitro | 58 nM | [10] |
| Protein Synthesis (polymeric ATA) | Rabbit Reticulocyte Lysate | 17.6 µM | [11] |
| Protein Synthesis (dichlorohexamer ATA) | Rabbit Reticulocyte Lysate | 28.13 µM | [11] |
| SARS-CoV-2 PLpro | In vitro | 30 µM | [12] |
| Antiviral activity (SARS-CoV-2) | Vero E6 Cells | ~50 µM | [13] |
Table 2: Dissociation Constant (Kd) Values for ATA
| Target Protein | Method | Kd Value | Reference(s) |
| DNase I | Tryptophan Fluorescence Quenching | 9.019 µM | [10][14] |
| RNase A | Tryptophan Fluorescence Quenching | 2.33 µM | [10][14] |
| Reverse Transcriptase (M-MLV) | Tryptophan Fluorescence Quenching | 0.255 µM | [10][14] |
| Taq Polymerase | Tryptophan Fluorescence Quenching | 81.97 µM | [10][14] |
Key Signaling Pathways Modulated by ATA
ATA's ability to interfere with protein-nucleic acid interactions allows it to modulate various intracellular signaling pathways, many of which are critical in disease processes.
Inhibition of Apoptosis
ATA exerts potent anti-apoptotic effects through a multi-pronged approach that involves both direct inhibition of apoptotic enzymes and activation of pro-survival signaling pathways.[13][15] It is a known inhibitor of nucleases and topoisomerase II, which are crucial for the DNA fragmentation characteristic of apoptosis.[13] Furthermore, ATA can activate the Insulin-like Growth Factor-1 Receptor (IGF-1R), leading to the downstream activation of the PI3K/Akt and MAPK/ERK pro-survival pathways.[13][15]
Inhibition of the TWEAK/Fn14 Signaling Pathway
In the context of glioblastoma, ATA has been identified as a selective inhibitor of the Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK)/Fibroblast growth factor-inducible 14 (Fn14) signaling pathway.[1][7] This pathway is implicated in promoting cell death, inflammation, and invasion.[13] ATA's inhibition of TWEAK/Fn14 signaling contributes to its potential anti-tumor effects.[1][7]
Modulation of the JAK/STAT Signaling Pathway
ATA has been shown to interfere with the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathways in response to various cytokines.[16][17] In some contexts, such as in Nb2 lymphoma cells, ATA can stimulate the Jak2/STAT5 pathway.[18][19] In other cell types, like murine macrophages, ATA inhibits IFN-γ-mediated activation of JAK1, JAK2, and STAT1.[16][17] This modulation of JAK/STAT signaling contributes to ATA's anti-inflammatory and immunomodulatory properties.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the inhibitory effects of this compound.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to detect the inhibition of protein-DNA binding by ATA.
Materials:
-
Purified DNA-binding protein
-
Radiolabeled or fluorescently labeled DNA probe containing the protein's binding site
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
This compound (ATA) stock solution
-
Poly(dI-dC) or other non-specific competitor DNA
-
Native polyacrylamide gel (e.g., 5-8%)
-
TBE or TGE running buffer
-
Loading dye (non-denaturing)
-
Autoradiography film or fluorescence imager
Procedure:
-
Prepare Binding Reactions: In separate microcentrifuge tubes on ice, set up the following reactions (20 µL final volume):
-
Control (No Protein): Labeled probe, binding buffer.
-
Positive Control (Protein + Probe): Labeled probe, binding buffer, purified protein.
-
ATA Inhibition: Labeled probe, binding buffer, purified protein, and varying concentrations of ATA.
-
-
Add Components: Add binding buffer, non-specific competitor DNA, and ATA (for inhibition reactions) to the tubes.
-
Add Protein: Add the purified protein to the appropriate tubes.
-
Incubation: Gently mix and incubate the reactions at room temperature (or the optimal binding temperature for the protein) for 20-30 minutes.
-
Add Probe: Add the labeled DNA probe to all tubes and continue to incubate for another 20-30 minutes.
-
Gel Electrophoresis: Add non-denaturing loading dye to each reaction and load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE or TGE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
Detection: Dry the gel and expose it to autoradiography film or image it using a fluorescence imager to visualize the DNA bands. A decrease in the shifted band (protein-DNA complex) in the presence of ATA indicates inhibition.
DNase I Footprinting Assay
This technique identifies the specific DNA sequence where a protein binds by protecting it from DNase I cleavage. ATA can be used to demonstrate the disruption of this protection.
Materials:
-
Singly end-labeled DNA probe containing the putative protein binding site
-
Purified DNA-binding protein
-
DNase I (RNase-free)
-
DNase I dilution buffer
-
Binding buffer
-
This compound (ATA) stock solution
-
Stop solution (e.g., EDTA, SDS, carrier DNA)
-
Phenol:Chloroform:Isoamyl alcohol
-
Sequencing gel (denaturing polyacrylamide)
-
Formamide (B127407) loading dye
Procedure:
-
Binding Reaction: Prepare binding reactions similar to EMSA, with and without ATA.
-
DNase I Digestion: Add a predetermined optimal concentration of DNase I to each reaction and incubate for a short, precise time (e.g., 1-2 minutes) at room temperature.
-
Stop Reaction: Terminate the digestion by adding the stop solution.
-
Purify DNA: Perform phenol:chloroform extraction and ethanol precipitation to purify the DNA fragments.
-
Gel Electrophoresis: Resuspend the DNA pellets in formamide loading dye, denature by heating, and load onto a sequencing gel alongside a sequencing ladder of the same DNA fragment.
-
Analysis: After electrophoresis, dry the gel and expose it to autoradiography film. The "footprint" will appear as a region of protection from DNase I cleavage in the lane with the protein but without ATA. In the presence of ATA, this footprint should diminish or disappear, indicating inhibition of protein-DNA binding.
In Vitro Transcription/Translation Inhibition Assay
This assay measures the effect of ATA on the synthesis of a protein from a DNA or mRNA template in a cell-free system.
Materials:
-
Coupled in vitro transcription/translation system (e.g., rabbit reticulocyte lysate)
-
DNA template (plasmid) or mRNA template encoding a reporter protein (e.g., luciferase, GFP)
-
Amino acid mixture (with or without a radiolabeled amino acid like ³⁵S-methionine)
-
This compound (ATA) stock solution
-
Nuclease-free water
-
Detection reagent (e.g., luciferase substrate, scintillation fluid)
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixtures in nuclease-free tubes, including the in vitro transcription/translation mix, amino acids, and template DNA/mRNA.
-
Add ATA: Add varying concentrations of ATA to the respective tubes. Include a no-ATA control.
-
Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60-90 minutes).
-
Detection:
-
For Luciferase: Add the luciferase substrate and measure the luminescence using a luminometer.
-
For Radiolabeling: Precipitate the synthesized proteins with trichloroacetic acid (TCA), collect on filters, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each ATA concentration relative to the no-ATA control.
Conclusion
This compound remains a powerful and versatile tool for studying and inhibiting protein-nucleic acid interactions. Its multifaceted mechanism of action, encompassing competitive and allosteric inhibition, makes it a broad-spectrum inhibitor of numerous cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of ATA in their work. Further investigation into the specific interactions of ATA with various protein targets will continue to unveil new applications for this remarkable compound in both basic research and therapeutic design.
References
- 1. Identification of this compound as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of polymeric this compound, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Inhibitor of Initiation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: inhibitor of initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of this compound as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS#:4431-00-9 | Chemsrc [chemsrc.com]
- 10. Characterization of this compound (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The inhibition of nucleic acid-binding proteins by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Inhibition of cytokine-induced JAK-STAT signalling pathways by an endonuclease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of cytokine-induced JAK-STAT signalling pathways by an endonuclease inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. Activation of the Jak2-Stat5 signaling pathway in Nb2 lymphoma cells by an anti-apoptotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurintricarboxylic Acid: A Comprehensive Technical Guide on its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurintricarboxylic acid (ATA) is a polyanionic, aromatic compound that has been a subject of scientific inquiry for over a century. Initially synthesized in 1892, its journey from a simple dye to a multifaceted biochemical tool has been remarkable.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and diverse biological activities of ATA. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, quantitative inhibitory data, and key experimental protocols.
Discovery and Historical Perspective
The synthesis of this compound was first reported in 1892 through a condensation reaction of salicylic (B10762653) acid and formaldehyde (B43269) in the presence of sulfuric acid and nitrite.[1][2] For many years, it was primarily known as a triphenylmethane (B1682552) dye. However, seminal studies in the 1960s and 1970s unveiled its potential as a potent inhibitor of protein synthesis, sparking significant interest in its biological activities.[2][3] These early investigations revealed that ATA could prevent the attachment of messenger RNA to ribosomes, thereby inhibiting the initiation of protein synthesis.[1][3]
It is crucial to note that commercial preparations of ATA are typically heterogeneous mixtures of polymers with varying molecular weights.[4] This heterogeneity can influence its biological effects, a factor that has been a recurring theme in the history of its research.[4] Indeed, some studies suggest that the monomeric form of ATA may be inactive, with its biological activities attributable to higher molecular weight polymeric species.[1][2]
Mechanism of Action
The primary mechanism of action of this compound lies in its ability to inhibit protein-nucleic acid interactions.[5][6][7] This is achieved through competition with nucleic acids for their binding sites on proteins.[5][7] Spectroscopic studies have shown that polymeric ATA binds to the active sites of enzymes like bovine pancreatic ribonuclease A (RNase A), displacing nucleic acid substrates.[5]
ATA's inhibitory effects are broad, targeting a variety of enzymes and processes that involve protein-nucleic acid complexes. It is a potent inhibitor of ribonucleases and topoisomerase II.[6][8][9] The inhibition of topoisomerase II is particularly noteworthy as it does not stabilize the "cleavable complex," a mechanism common to many other topoisomerase II inhibitors.[8] Instead, ATA prevents the binding of the enzyme to DNA and inhibits its ATPase activity.[8]
Furthermore, ATA has been shown to be a stable free radical, which may contribute to its broad-spectrum inhibitory effects.[5][6]
Quantitative Inhibitory Data
The following table summarizes the reported inhibitory concentrations (IC50) and other quantitative data for this compound against various biological targets. It is important to consider that these values may vary depending on the specific experimental conditions and the heterogeneity of the ATA preparation used.
| Target | Assay Type | Reported IC50/EC50/Ki | Reference |
| P2X1 Receptors (rat) | Allosteric Antagonism | 8.6 nM | [10] |
| P2X3 Receptors (rat) | Allosteric Antagonism | 72.9 nM | [10] |
| Cystathionine γ-lyase (CSE) | Enzyme Inhibition | 0.6 µM | [10] |
| miRNA function modifier | miRNA Regulation | 0.47 µM | [10] |
| DNA Topoisomerase II (yeast) | Relaxation Assay | ~75 nM | [8] |
| SARS-CoV-2 PLpro | Enzyme Inhibition | 30 µM (IC50), 16 µM (Ki) | [11][12] |
| SARS-CoV-2 (in Vero E6 cells) | Antiviral Assay | 50 µM | [11][12] |
| TWEAK-Fn14 Signaling | Inhibition in Glioblastoma Cells | ~10 µM | [12] |
| Protein Synthesis (in vitro) | Rabbit Reticulocyte Lysate | Significant inhibition at 10-100 µM | [12] |
| SARS-CoV-2 RdRp | RNA Replication Inhibition | 56 nM | [1][4] |
| Yersinia YopH | Phosphatase Activity Inhibition | 10 nM | [4] |
| HIV-1 (in MT-4 cells) | Cytopathic Effect Prevention | Varies with molecular weight | [4][13] |
| Dichlorohexamer ATA Analogue (SARS-CoV-2 RdRp) | RNA Replication Inhibition | 108 nM | [1][4] |
| SARS-CoV (in Vero cells) | Antiviral Assay | 200 µg/ml | [14] |
| Human Enterovirus 71 (in Vero cells) | Antiviral Assay | 2.9 µM | [14] |
| HIV-1 (in MT-4 cells) | Cytopathic Effect Prevention | 1.1 µg/ml | [14] |
| HIV-2 (in MT-4 cells) | Cytopathic Effect Prevention | 0.85 µg/ml | [14] |
Key Biological Activities and Signaling Pathways
Inhibition of Apoptosis
This compound is a well-documented inhibitor of apoptosis in various cell types.[6][8][15] This effect is often attributed to its ability to inhibit endonucleases, which are responsible for the characteristic internucleosomal DNA fragmentation observed during apoptosis.[8][15] By preventing DNA nicking, ATA can almost completely inhibit apoptosis induced by agents like sanguinarine.[15] Furthermore, its inhibition of topoisomerase II, an enzyme involved in chromatin condensation during apoptosis, may also contribute to its anti-apoptotic effects.[9] ATA also inhibits calpain, a Ca2+-activated protease that is activated during apoptosis.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of this compound (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: inhibitor of initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of action of polymeric this compound, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of topoisomerase II by this compound: implications for mechanisms of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Preparation and anti-HIV activities of this compound fractions and analogues: direct correlation of antiviral potency with molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. This compound inhibits protein synthesis independent, sanguinarine-induced apoptosis and oncosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurintricarboxylic Acid: A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic compound widely utilized in biomedical research for its potent inhibitory effects on a variety of cellular processes.[1] A key mechanism of action for ATA is its ability to interfere with protein-nucleic acid interactions, which underpins its broad utility as an inhibitor of various enzymes, including nucleases and topoisomerases.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of ATA, its inhibitory activities, and detailed protocols for its application in a laboratory setting.
Chemical and Physical Properties
This compound is commercially available as a free acid or its triammonium (B15348185) salt, with the latter showing improved solubility in aqueous solutions.[4] The compound is a dark red to brown powder.[2]
| Property | Value | Reference(s) |
| Chemical Formula | C₂₂H₁₄O₉ | [2] |
| Molar Mass | 422.345 g·mol⁻¹ | [2] |
| Appearance | Dark red to brown powder | [2] |
| Melting Point | 300 °C (572 °F; 573 K) | [2] |
| CAS Number | 4431-00-9 | |
| Solubility | Insoluble in water (free acid).[5] The triammonium salt is soluble in water (5 mg/ml), ethanol (B145695) (~10 mg/ml), DMSO (~20 mg/ml), and dimethylformamide (DMF) (~20 mg/ml).[6][7] It is sparingly soluble in PBS (pH 7.2) at approximately 0.1 mg/ml.[6] Solubility is increased in alkaline conditions, such as 0.1 M NaOH (35 mg/mL).[4][8] | |
| Storage | Store at 10-30°C.[8] Aqueous solutions are not recommended for storage for more than one day.[6] |
Inhibitory Activities of this compound
ATA is a broad-spectrum inhibitor, targeting a range of enzymes and cellular processes. Its inhibitory activity is often attributed to its polymeric nature in solution, which allows it to compete with nucleic acids for binding to active sites on proteins.[9]
| Target | Assay Type | IC₅₀ / Kₔ | Reference(s) |
| DNA Topoisomerase II (yeast) | Relaxation Assay | ~75 nM | [1][10] |
| DNA Topoisomerase II (in vitro) | Not specified | ≤ 0.2 µM | [11] |
| μ-Calpain | Not specified | 22 µM | |
| m-Calpain | Not specified | 10 µM | |
| TWEAK-Fn14 Signaling | NF-κB Reporter Assay | 0.6 µM | [1] |
| Cystathionine-γ-lyase (CSE) | Not specified | 0.6 µM | [12] |
| miRNA function modifier | Not specified | 0.47 µM | [12] |
| P2X1 Receptors | Two-electrode voltage clamp | 8.6 nM | [12] |
| P2X3 Receptors | Two-electrode voltage clamp | 72.9 nM | [12] |
| SARS-CoV-2 RdRp | RNA replication inhibition | 56 nM | [13] |
| DNase I | Tryptophan fluorescence quenching | Kₔ = 9.019 µM | [14] |
| RNase A | Tryptophan fluorescence quenching | Kₔ = 2.33 µM | [14] |
| Reverse Transcriptase | Tryptophan fluorescence quenching | Kₔ = 0.255 µM | [14] |
| Taq Polymerase | Tryptophan fluorescence quenching | Kₔ = 81.97 µM | [14] |
Signaling Pathways Modulated by this compound
ATA has been shown to modulate several key signaling pathways, primarily through its inhibitory actions.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling.[14] ATA has been shown to interfere with this pathway by inhibiting the activity of JAK1 and JAK2, which in turn prevents the phosphorylation and activation of STAT proteins.[15] This leads to a downstream reduction in the expression of target genes.[15]
TWEAK-Fn14 Signaling Pathway
The TWEAK-Fn14 signaling pathway is involved in processes such as inflammation, cell migration, and survival. ATA has been identified as a selective inhibitor of this pathway, suppressing TWEAK-Fn14-mediated NF-κB activation. This inhibition is achieved without affecting TNFα-TNFR-driven signaling.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
General Experimental Workflow
A typical workflow for investigating the effects of ATA involves a series of steps from initial cytotoxicity assessment to more specific functional assays.
Topoisomerase II Relaxation Assay
This assay measures the ability of ATA to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Reaction Buffer (500 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)
-
This compound stock solution (in an appropriate solvent like DMSO or water)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in 1x TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare reaction mixtures on ice in a total volume of 20 µL.
-
To each tube, add:
-
2 µL of 10x Topoisomerase II Reaction Buffer
-
1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg/µL)
-
Varying concentrations of ATA or solvent control.
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of purified topoisomerase II enzyme.
-
Incubate the reactions at 37°C for 30 minutes.[11]
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.[11]
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: Inhibition is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the supercoiled form with increasing ATA concentration.[3]
General Nuclease Inhibition Assay (e.g., RNase A)
This protocol can be adapted to assess the inhibitory effect of ATA on various nucleases.
Materials:
-
Purified nuclease (e.g., RNase A)
-
Substrate (e.g., total RNA or a fluorescently labeled RNA oligonucleotide)
-
Assay Buffer (specific to the enzyme)
-
This compound stock solution
-
96-well microplate (black, for fluorescent assays)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the ATA stock solution in the assay buffer.
-
In a 96-well plate, add the diluted ATA solutions or solvent control.
-
Add the purified nuclease to each well and incubate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the fluorescence or absorbance at time zero and then at regular intervals.
-
Calculate the percentage of inhibition for each ATA concentration relative to the solvent control.
-
Plot the percentage of inhibition against the ATA concentration to determine the IC₅₀ value.
MTT Cell Viability Assay
This colorimetric assay is used to determine the cytotoxic effects of ATA on a cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17][18]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
Prepare serial dilutions of ATA in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of ATA or a vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[17]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17][18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each ATA concentration relative to the vehicle-treated control.
Safety Precautions
This compound is considered hazardous. It can cause skin, eye, and respiratory tract irritation. Always handle ATA in a well-ventilated area, and use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with eyes or skin, rinse immediately and thoroughly with water. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. Identification of this compound as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of this compound as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. This compound inhibits the malignant phenotypes of drug-resistant cells via translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Aurintricarboxylic Acid (ATA): A Technical Guide for Nuclease Inhibition
Executive Summary
Aurintricarboxylic acid (ATA) is a polyanionic, aromatic polymer widely utilized in biomedical research as a potent, broad-spectrum inhibitor of nucleases.[1][2] By competing with nucleic acids for the active sites of these enzymes, ATA effectively prevents the degradation of DNA and RNA during experimental procedures.[3] Its applications are extensive, ranging from the protection of nucleic acids during isolation to the inhibition of apoptosis-associated DNA fragmentation.[2][4] However, its utility is accompanied by a complex pharmacological profile, including significant off-target effects on other protein-nucleic acid interactions, such as topoisomerases and polymerases.[5][6] This guide provides a comprehensive technical overview of ATA, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for key applications, and a discussion of its limitations and off-target activities to ensure its effective and appropriate use in a research setting.
Mechanism of Action
ATA functions primarily as a competitive inhibitor of nucleases.[3] Structurally, it is a heterogeneous polymer that mimics the polyanionic nature of the phosphodiester backbone of nucleic acids.[5] This resemblance allows it to bind to the nucleic acid-binding sites on a wide array of proteins, including DNases and RNases.[3][7]
Studies using proton magnetic resonance spectroscopy on bovine pancreatic ribonuclease A (RNase A) have shown that ATA interacts directly with histidyl residues within the enzyme's active site.[3] This binding physically obstructs the access of the natural substrate (RNA) to the catalytic site, thereby preventing enzymatic degradation.[3] It is this general mechanism of competing for the polynucleotide binding site that accounts for ATA's broad inhibitory activity against most proteins that interact with nucleic acids.[1][4]
Figure 1. Competitive inhibition of nuclease activity by ATA.
Quantitative Inhibitory Data
ATA's potency varies depending on the specific nuclease and the experimental conditions. While it is known to be a general inhibitor, its efficacy has been quantified for several key enzymes. The data presented below, collated from multiple studies, provides dissociation constants (Kd) and 50% inhibitory concentrations (IC50) for representative nucleases and other relevant enzymes. It is important to note that ATA is a heterogeneous mixture of polymers, which can lead to variability between batches.[8]
| Enzyme Target | Enzyme Type | Parameter | Value (µM) | Reference |
| DNase I | Endonuclease | Kd | 9.019 | [3] |
| DNase I | Endonuclease | IC50 | 6.6 | [5] |
| RNase A | Endonuclease (RNase) | Kd | 2.33 | [3] |
| S1 Nuclease | Endonuclease | - | Inhibition demonstrated | [2] |
| Exonuclease III | Exonuclease | - | Inhibition demonstrated | [2] |
| Topoisomerase II | Topoisomerase | ID50 | ~0.075 | [9] |
| SARS-CoV-2 PLpro | Protease | IC50 | 30 | [10] |
| SARS-CoV-2 RdRp | Polymerase | IC50 | 0.056 | [6][11] |
Note: The monomeric form of ATA is considered inactive; its inhibitory properties are a result of its polymerization.[11]
Key Applications & Experimental Protocols
ATA is a versatile tool in the laboratory, primarily used to preserve the integrity of nucleic acids.
Application 1: Protection of Nucleic Acids During Extraction
One of the most common uses of ATA is its inclusion in lysis buffers to inactivate endogenous nucleases immediately upon cell disruption, thereby preventing the degradation of DNA and RNA.[2][7] A general starting concentration for RNase inhibition during RNA isolation is in the range of 50-100 µM.[8]
Figure 2. General workflow for nucleic acid extraction using ATA.
Protocol 4.1.1: Preparation of ATA Stock Solution
-
Weighing: Weigh out the desired amount of ATA (triammonium salt is more soluble than the free acid) in a sterile tube.
-
Solubilization: Dissolve the ATA in a suitable solvent. It is soluble in DMSO (up to ~20 mg/ml) and ethanol (B145695) (~10 mg/ml).[11] For aqueous solutions, solubility is higher in alkaline conditions (e.g., 0.1 M NaOH).[8]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C to minimize freeze-thaw cycles.[8] Aqueous solutions should not be stored for more than one day.[11]
Protocol 4.1.2: Use of ATA in Cell Lysis Buffer for RNA Extraction
-
Buffer Preparation: Prepare a standard cell lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS).
-
ATA Addition: Immediately before use, add the ATA stock solution to the lysis buffer to a final concentration of 50-100 µM.
-
Homogenization: Add the ATA-containing lysis buffer to the cell pellet or tissue sample and homogenize immediately according to your standard protocol. The presence of ATA will inhibit RNases released during lysis.
-
Downstream Processing: Proceed with your standard RNA extraction protocol (e.g., phenol-chloroform extraction or column-based purification).
-
Removal of ATA (Critical): ATA can inhibit downstream enzymatic reactions (e.g., reverse transcription, PCR).[8] It is crucial to remove ATA from the final nucleic acid sample. This can be achieved through methods like gel filtration or standard silica-column purification steps, which are effective at removing the inhibitor.[4][8]
Application 2: Inhibition of Apoptotic DNA Fragmentation
Apoptosis is characterized by the activation of endogenous endonucleases, such as Caspase-Activated DNase (CAD), which cleave genomic DNA into internucleosomal fragments, creating a characteristic "ladder" on an agarose (B213101) gel.[4] ATA can be used to treat cells to inhibit this process, demonstrating the role of endonucleases in the observed cell death pathway.
Figure 3. ATA intervention in the apoptotic DNA fragmentation cascade.
Protocol 4.2.1: Inhibition of DNA Laddering in Cell Culture
-
Cell Culture: Culture cells of interest (e.g., NSF-60 murine myeloid cells) to the desired confluency under normal growth conditions.[4]
-
Induction of Apoptosis: Induce apoptosis using a known stimulus. For growth-factor-dependent cell lines, this can be achieved by washing the cells with PBS and replacing the growth medium with a growth-factor-free medium.
-
ATA Treatment: In parallel with the apoptosis induction, treat a set of cells with ATA at various final concentrations (e.g., 5 µM, 10 µM, 25 µM).[4] Include a positive control (apoptosis induction, no ATA) and a negative control (no apoptosis induction, no ATA).
-
Incubation: Incubate the cells for a period sufficient to observe DNA fragmentation in the positive control (e.g., 12-24 hours).
-
DNA Extraction: Harvest the cells (including any floating cells in the medium). Extract genomic DNA using a standard kit or protocol (e.g., a DNA ladder assay kit).
-
Gel Electrophoresis: Load equal amounts of DNA from each sample onto a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Analysis: Visualize the DNA under UV light. The positive control should show a distinct ladder of DNA fragments in multiples of ~180 bp. The ATA-treated samples should show a dose-dependent reduction or complete absence of this laddering, indicating successful inhibition of apoptotic endonucleases.[4]
Off-Target Effects and Technical Considerations
While a powerful nuclease inhibitor, the broad activity of ATA necessitates careful consideration of its off-target effects.
-
Heterogeneous Nature: Commercial ATA is not a single molecular entity but a mixture of polymers of varying lengths.[8] This can lead to significant batch-to-batch variability in biological activity.
-
Broad Target Profile: ATA's mechanism of binding to polynucleotide-binding sites means it inhibits a wide range of essential enzymes, including DNA and RNA polymerases, reverse transcriptase, and DNA topoisomerase II.[5][6][7] This lack of specificity is a major limitation and must be considered when interpreting results.
-
Inhibition of Downstream Applications: Residual ATA in a purified nucleic acid sample will likely inhibit enzymes used in subsequent applications like PCR, RT-qPCR, in vitro transcription, and restriction digests.[8] Thorough purification to remove ATA is essential.
-
Cytotoxicity: ATA can be cytotoxic, and the effective concentration varies between cell types.[8] It is recommended to perform a dose-response experiment (e.g., an MTT assay) to determine the non-toxic concentration range for the specific cell line being used.[8][10]
-
Interference with Signaling: Beyond enzymes acting on nucleic acids, ATA has been shown to modulate various signaling pathways, including stimulating tyrosine phosphorylation and inhibiting TWEAK/Fn14 signaling.[12] These effects are independent of its nuclease inhibitory role.
Conclusion
This compound is an invaluable and cost-effective reagent for protecting DNA and RNA from degradation in a multitude of research applications. Its potent, broad-spectrum inhibitory activity makes it highly effective for preserving sample integrity during extraction and for studying nuclease-dependent cellular processes like apoptosis. However, researchers must remain vigilant of its significant off-target effects and inherent variability. By employing appropriate controls, determining optimal concentrations for specific systems, and ensuring its removal before downstream enzymatic applications, ATA can be used effectively as a powerful tool in molecular biology and drug development.
References
- 1. Use of this compound as an inhibitor of nucleases during nucleic acid isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of this compound as an inhibitor of nucleases during nucleic acid isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of this compound (ATA) with four nucleic acid binding proteins DNase I, RNase A, reverse transcriptase and Taq polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Characterization and use of the potent ribonuclease inhibitor this compound for the isolation of RNA from animal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. na-st01.ext.exlibrisgroup.com [na-st01.ext.exlibrisgroup.com]
- 12. benchchem.com [benchchem.com]
The Multifaceted Role of Aurintricarboxylic Acid in the Regulation of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurintricarboxylic acid (ATA) is a polyanionic, aromatic compound widely recognized for its potent inhibitory effects on apoptosis across a variety of cellular systems. Its mechanism of action is multifaceted, extending beyond its initial characterization as a general nuclease inhibitor. ATA's ability to interfere with programmed cell death stems from its capacity to inhibit key enzymes involved in the apoptotic cascade, modulate critical signaling pathways, and prevent the protein-nucleic acid interactions that are fundamental to the execution of the apoptotic program. This technical guide provides an in-depth exploration of the core functions of ATA in apoptosis, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways to facilitate further research and drug development.
Core Mechanisms of this compound in Apoptosis Inhibition
This compound exerts its anti-apoptotic effects through several primary mechanisms:
-
Inhibition of Nucleases: ATA is a well-documented inhibitor of various nucleases, including endonucleases that are responsible for the characteristic internucleosomal DNA fragmentation observed during apoptosis.[1] By preventing the degradation of DNA, ATA helps to maintain genomic integrity and avert a key hallmark of apoptotic cell death.[2]
-
Inhibition of DNA Topoisomerase II: ATA is a potent inhibitor of DNA topoisomerase II, an enzyme crucial for managing DNA topology.[3][4][5] Unlike many topoisomerase II inhibitors that stabilize the "cleavable complex," leading to DNA damage, ATA acts as a catalytic inhibitor by preventing the enzyme from binding to DNA and inhibiting its ATPase activity.[3][5] This action may contribute to its protective effects against apoptosis.[3]
-
Modulation of Signaling Pathways: ATA influences several signaling pathways that regulate cell survival and apoptosis. It has been shown to stimulate tyrosine phosphorylation, including the Jak2/STAT5 pathway, and can also inhibit the NF-κB signaling pathway.[6][7] Furthermore, ATA has been identified as a selective inhibitor of the TWEAK-Fn14 signaling pathway, which is involved in inflammation and cell death.[8][9]
-
Inhibition of Protein-Nucleic Acid Interactions: As a polyanionic molecule, ATA can broadly interfere with the interaction between proteins and nucleic acids.[6] This general inhibitory action can disrupt the function of various enzymes and transcription factors that play a role in the apoptotic process.
Quantitative Data on the Efficacy of this compound
The effective concentration of ATA for apoptosis inhibition varies depending on the cell type and the inducing stimulus. The following tables summarize reported quantitative data from various studies.
Table 1: Effective Concentrations of this compound for Apoptosis Inhibition
| Cell Line | Apoptosis Inducer | Effective ATA Concentration | Key Findings | Reference |
| NSF-60 (murine myeloid) | Growth factor deprivation | 5 - 25 µM | Inhibited DNA fragmentation and increased cell survival. At 25 µM, ATA supported proliferation in the absence of growth factor. | [10] |
| MDA-231 (human breast cancer) | Cycloheximide, Ricin, Adriamycin | 100 µg/mL | ATA was a more potent anti-apoptotic agent than IGF-1 in this model. | [11] |
| K562 (human erythroleukemia) | Sanguinarine | Not specified | Efficiently prevented DNA nicking and almost completely inhibited apoptosis. | [1] |
| PC12 | Serum deprivation | 20 or 100 µM | Inhibited DNA fragmentation and promoted long-term survival. | [2] |
| Astrocytes | M-nitroso-N-nitroguanidine (MNNG) | Not specified | Posttreatment with ATA abolished nuclear condensation and DNA fragmentation and partially decreased cell death. | [12] |
| Alveolar epithelial cells | Cigarette smoke extract (CSE) | Not specified | Reduced CSE-induced chromatin condensation, fragmentation, and cellular apoptosis. | [13] |
Table 2: IC50 and ID50 Values of this compound
| Target/Assay | Cell Line/System | IC50/ID50 Value | Reference |
| DNA Topoisomerase II (catalytic activity) | Purified yeast topoisomerase II | ~75 nM (ID50) | [3] |
| P2X1R (rat) | - | 8.6 nM (IC50) | [8] |
| P2X3R (rat) | - | 72.9 nM (IC50) | [8] |
| Cystathionine-γ-lyase (CSE) | - | 0.6 µM (IC50) | [8] |
| miRNA function modifier | - | 0.47 µM (IC50) | [8] |
| Cisplatin-resistant A549/DDP cells | A549/DDP | > 1 mM | [14] |
| Ins(1,4,5)P3 3-kinase | - | 150 nM (IC50) | [15] |
Key Signaling Pathways Modulated by this compound
ATA's influence on apoptosis is intricately linked to its ability to modulate key intracellular signaling pathways.
Inhibition of Topoisomerase II Catalytic Cycle
ATA disrupts the normal function of Topoisomerase II, an enzyme critical for DNA replication and chromosome segregation. Unlike cytotoxic inhibitors, ATA does not trap the enzyme in a covalent complex with DNA. Instead, it prevents the binding of Topoisomerase II to DNA and inhibits its ATP hydrolysis, thereby acting as a catalytic inhibitor.[3][5]
Caption: ATA inhibits the Topoisomerase II catalytic cycle.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. ATA has been shown to inhibit this pathway by suppressing the activation and subsequent nuclear translocation of the p65 subunit of NF-κB.[7][13] This inhibition can lead to a reduction in the expression of anti-apoptotic genes regulated by NF-κB.
Caption: ATA inhibits the NF-κB signaling pathway.
Regulation of the SIRT1-STAT3-Bcl-2 Signaling Pathway
In the context of chemotherapy resistance in triple-negative breast cancer, ATA has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents by modulating the SIRT1-STAT3-Bcl-2 signaling pathway.[16] By inhibiting cystathionine-γ-lyase (CSE), ATA leads to the activation of SIRT1, which in turn deacetylates and inhibits STAT3. The inhibition of STAT3 leads to the downregulation of the anti-apoptotic protein Bcl-2.
Caption: ATA enhances chemosensitivity via the SIRT1-STAT3-Bcl-2 pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anti-apoptotic effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Assessment of Apoptosis by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Pre-treatment with ATA: Prepare dilutions of ATA in complete culture medium at various concentrations (e.g., 0, 10, 25, 50, 100 µM). Remove the old medium and replace it with the ATA-containing medium. Incubate for 1-2 hours.[7]
-
Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., staurosporine, serum starvation) to the wells, except for the negative control. Include a positive control with the inducing agent only.
-
Incubation: Incubate for the required time to induce apoptosis.
-
Cell Harvesting: Collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using trypsin. Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases, Bcl-2 family members, and PARP.
Workflow:
Caption: Experimental workflow for Western blot analysis.
Detailed Methodology:
-
Cell Lysis: After treatment with ATA and/or an apoptosis inducer, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, Bax, PARP) overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
Conclusion
This compound is a valuable tool for studying the mechanisms of apoptosis due to its diverse inhibitory activities. Its ability to target multiple components of the apoptotic machinery, including nucleases, topoisomerase II, and key signaling pathways, underscores its potential as a lead compound for the development of novel anti-apoptotic therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the multifaceted role of ATA in the intricate process of programmed cell death. It is important for researchers to be aware that commercial preparations of ATA can be heterogeneous mixtures, and it is classified as a Pan-Assay Interference Compound (PAINS), which necessitates the use of appropriate controls to ensure the specificity of its effects.[7]
References
- 1. This compound inhibits protein synthesis independent, sanguinarine-induced apoptosis and oncosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of topoisomerase II by this compound: implications for mechanisms of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. This compound inhibits apoptosis and supports proliferation in a haemopoietic growth-factor dependent myeloid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Posttreatment with the Ca(2+)-Mg(2+)-dependent endonuclease inhibitor this compound abolishes genotoxic agent-induced nuclear condensation and DNA fragmentation and decreases death of astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound mitigates cigarette smoke extract induced oxidative stress and pulmonary inflammation via inhibition of NF-ҡB/p65 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits the malignant phenotypes of drug-resistant cells via translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound, an inhibitor of cystathionine γ-lyase, enhances the sensitivity of chemotherapy drugs in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Antiviral properties of Aurintricarboxylic Acid against RNA viruses.
An In-Depth Technical Guide on the Antiviral Properties of Aurintricarboxylic Acid against RNA Viruses
Introduction
This compound (ATA) is a heterogeneous polymeric mixture of polyanionic, aromatic compounds known for its broad-spectrum biological activities.[1][2] Synthesized from the condensation of salicylic (B10762653) acid and formaldehyde, ATA has been identified as a potent inhibitor of a wide array of protein-nucleic acid interactions.[1][3] This property has led to extensive investigation into its utility as an antimicrobial and antiviral agent.[4][5] ATA has demonstrated inhibitory effects against a diverse range of RNA and DNA viruses, including human immunodeficiency virus (HIV), influenza virus, Zika virus (ZIKV), and coronaviruses like SARS-CoV and SARS-CoV-2.[4][5][6][7] Its multifaceted mechanism of action, targeting multiple stages of the viral life cycle from entry to replication and release, makes it a compelling candidate for further antiviral drug development.[2] This technical guide provides a comprehensive overview of the antiviral properties of ATA against RNA viruses, summarizing quantitative data, detailing key experimental protocols, and visualizing its mechanisms of action.
Quantitative Antiviral Activity of this compound
The efficacy of ATA as an antiviral agent has been quantified against several RNA viruses and their essential enzymes. The following tables summarize reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a comparative basis for its potency.
Table 1: In Vitro Antiviral Activity of this compound (ATA) Against Various RNA Viruses
| Virus | Strain | Cell Line | Assay Type | IC50 / EC50 |
| Zika Virus (ZIKV) | Paraiba/2015 | Vero | Plaque Reduction | IC50: 13.87 ± 1.09 µM |
| Zika Virus (ZIKV) | Paraiba/2015 | A549 | Plaque Reduction | IC50: 33.33 ± 1.13 µM |
| Influenza A Virus | A/PR/8/34 (H1N1) | MDCK | Neutral Red Assay | EC50: 6.5 µg/ml |
| SARS-CoV | Not Specified | Vero | Plaque Reduction | EC50: 0.2 mg/mL |
| SARS-CoV-2 | Not Specified | Vero E6 | In vitro Antiviral Assay | IC50: 50 µM[8][9] |
| HIV-2 | Not Specified | HUT-78 / MOLT-4 | Syncytium Formation | IC50: 4 µg/mL |
Data sourced from references[7][10][11].
Table 2: Inhibition of Viral Enzymes by this compound (ATA)
| Virus | Viral Enzyme | Assay Type | IC50 / Ki |
| Influenza Virus | Neuraminidase (Group 1 & 2) | Enzymatic Assay | Low micromolar IC50s |
| SARS-CoV-2 | Papain-Like Protease (PLpro) | Enzymatic Assay | IC50: 30 µM, Ki: 16 µM |
| SARS-CoV-2 | RNA-dependent RNA Polymerase (RdRp) | RNA Replication Assay | IC50: 56 nM |
Data sourced from references[1][8][12].
Mechanisms of Action and Affected Viral Life Cycle Stages
ATA exerts its antiviral effects by interfering with multiple, distinct stages of the viral life cycle. Its polyanionic nature is key to several of its inhibitory functions.
Inhibition of Viral Attachment and Entry
As a polyanionic polymer, ATA is proposed to bind to positively charged domains on viral envelope glycoproteins.[6] This interaction can sterically hinder the virus from docking with its specific host cell surface receptors, thereby preventing the initial attachment and subsequent entry into the host cell. This mechanism is considered a broad-spectrum strategy against many enveloped viruses.[6]
Inhibition of Viral Replication
ATA targets key viral enzymes and cellular components that are essential for the replication of viral RNA.
-
RNA-Dependent RNA Polymerase (RdRp) Inhibition : ATA is a potent inhibitor of the RdRp of SARS-CoV and SARS-CoV-2.[1][13] Structural studies and molecular docking predict that ATA binds to the palm sub-domain of the enzyme, which houses the catalytic active sites, thereby physically obstructing RNA synthesis.[13][14]
-
Protease Inhibition : For SARS-CoV-2, ATA has been shown to inhibit the Papain-Like Protease (PLpro).[8][9] This enzyme is crucial for processing the viral polyprotein into functional units and also plays a role in dysregulating the host's innate immune response.[8]
-
Reverse Transcriptase Inhibition : In retroviruses such as HIV, ATA inhibits the reverse transcriptase enzyme, which is responsible for transcribing the viral RNA genome into DNA.[15][16][17]
Inhibition of Viral Release
For influenza viruses, ATA effectively inhibits the neuraminidase (NA) enzyme.[10][12][18] Neuraminidase is critical for cleaving sialic acid residues on the surface of the infected cell, which allows newly formed viral particles to be released.[10][18] By inhibiting NA, ATA causes progeny virions to aggregate on the cell surface, preventing their release and subsequent spread to other cells.[18] ATA is effective against both group-1 and group-2 influenza viruses, including oseltamivir-resistant strains.[12]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antiviral effects of this compound.
Plaque Reduction Assay
This assay is the standard for quantifying infectious virus particles and determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[19][20]
-
Materials : Confluent monolayer of susceptible host cells (e.g., Vero, MDCK), virus stock, this compound (ATA) stock solution, culture medium, overlay medium (containing agar (B569324) or methylcellulose), fixing solution (e.g., 10% formalin), and staining solution (e.g., 0.1% crystal violet).[2][19][20]
-
Protocol :
-
Cell Seeding : Seed host cells in 6-well or 12-well plates to form a confluent monolayer.[20]
-
Infection : Aspirate the growth medium and infect the cell monolayers with a known multiplicity of infection (MOI) of the virus. Incubate for 1 hour to allow for viral adsorption.[2]
-
ATA Treatment : After adsorption, remove the viral inoculum. Add overlay medium containing serial dilutions of ATA to the respective wells. Include an untreated virus control.[19][20]
-
Incubation : Incubate plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).[2][19]
-
Plaque Visualization : Aspirate the overlay, fix the cells for at least 30 minutes, and then stain the monolayer with crystal violet to visualize and count the plaques.[2][19]
-
Calculation : The EC50 is the concentration of ATA that reduces the plaque count by 50% compared to the untreated control.[20]
-
50% Tissue Culture Infectious Dose (TCID50) Assay
This assay measures the ability of ATA to inhibit the cytopathic effect (CPE) of a virus.[19]
-
Materials : Host cells in a 96-well plate, virus stock, ATA stock solution, culture medium, and a cell viability reagent (e.g., MTT) or staining solution.[19]
-
Protocol :
-
Cell Seeding : Seed host cells into a 96-well plate to achieve confluency after 24 hours.[19]
-
Infection and Treatment : Aspirate the medium. Add prepared dilutions of ATA to the wells, followed immediately by a standard amount of virus (e.g., 100 TCID50).[19]
-
Controls : Include a virus control (virus, no ATA), cell control (no virus, no ATA), and a cytotoxicity control (cells with ATA, no virus).[19]
-
Incubation : Incubate the plate for a period sufficient for the virus to cause CPE in the control wells.
-
Analysis : Assess cell viability using an appropriate method (e.g., MTT assay or crystal violet staining) to determine the extent of CPE inhibition. The EC50 is calculated as the concentration of ATA that protects 50% of the cells from the viral CPE.[19]
-
qPCR-based Viral Load Assay
This assay quantifies the effect of ATA on the production of viral nucleic acids.[19]
-
Materials : Host cells, virus stock, ATA stock solution, RNA/DNA extraction kit, reverse transcriptase (for RNA viruses), qPCR master mix, virus-specific primers and probe, and a qPCR instrument.[19]
-
Protocol :
-
Infection and Treatment : Infect host cells with the virus and treat with various concentrations of ATA as described in the plaque assay.[18]
-
Nucleic Acid Extraction : At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells or supernatant and extract total RNA.[18]
-
Reverse Transcription (RT) : For RNA viruses, convert the extracted RNA to cDNA using a reverse transcriptase.[18]
-
qPCR : Perform quantitative PCR using primers and a probe specific to a viral gene to quantify the amount of viral genetic material.
-
Analysis : Compare the viral RNA levels in ATA-treated samples to the untreated control to determine the extent of replication inhibition.
-
Conclusion
This compound is a promising broad-spectrum antiviral compound that acts on multiple stages of the RNA virus life cycle.[2] Its ability to inhibit viral entry, replication through multiple enzymatic targets, and release presents a multi-pronged attack that could be advantageous in overcoming viral resistance.[2][8][12] The quantitative data demonstrate its potency against clinically relevant viruses like Influenza, ZIKV, and SARS-CoV-2. The detailed experimental protocols provided in this guide offer a robust framework for researchers in virology and drug discovery to further investigate the therapeutic potential of ATA and its derivatives. Future work should focus on optimizing its structure to improve efficacy and bioavailability while minimizing off-target effects, paving the way for potential clinical evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of action of polymeric this compound, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Potent Inhibition of Zika Virus Replication by this compound [frontiersin.org]
- 5. digital.csic.es [digital.csic.es]
- 6. Frontiers | this compound Suppresses Hepatitis B Virus Replication by Inhibition of RNase H Activity [frontiersin.org]
- 7. Potent and selective inhibition of SARS coronavirus replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Is a Potent Inhibitor of Influenza A and B Virus Neuraminidases | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits influenza virus neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural analysis of inhibition mechanisms of this compound on SARS-CoV polymerase and other proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural analysis of inhibition mechanisms of this compound on SARS-CoV polymerase and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and anti-HIV activities of this compound fractions and analogues: direct correlation of antiviral potency with molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of RNA-directed DNA polymerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of RNA-directed DNA polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Is a Potent Inhibitor of Influenza A and B Virus Neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Aurintricarboxylic Acid as a Potent Catalytic Inhibitor of Topoisomerase II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurintricarboxylic acid (ATA) is a well-characterized polyanionic and polyaromatic compound that demonstrates significant inhibitory activity against DNA topoisomerase II. Unlike many conventional topoisomerase II-targeting chemotherapeutic agents, which act as "poisons" by stabilizing the covalent enzyme-DNA cleavage complex, ATA functions as a catalytic inhibitor.[1][2] Its mechanism of action involves the disruption of multiple steps in the enzyme's catalytic cycle, primarily by preventing the binding of DNA to the enzyme and inhibiting its ATPase activity.[2][3] This guide provides an in-depth technical overview of the mechanism of ATA-mediated topoisomerase II inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.
Introduction to Topoisomerase II and this compound
DNA topoisomerase II is a crucial enzyme responsible for managing DNA topology during essential cellular processes such as replication, transcription, and chromosome segregation.[1][3] It functions by creating a transient double-strand break in a segment of DNA (the G-segment), passing another DNA segment (the T-segment) through the break, and then resealing the break.[1] This process, which is dependent on ATP hydrolysis, allows for the resolution of DNA tangles, supercoils, and catenanes.[2][4] In humans, there are two main isoforms of topoisomerase II: alpha (TOP2A) and beta (TOP2B), which share a similar catalytic mechanism but have distinct cellular roles.[1][3]
This compound is a known inhibitor of various enzymes that interact with nucleic acids.[1][5] Its potent inhibition of topoisomerase II, without the stabilization of the potentially mutagenic cleavage complex, makes it a valuable tool for studying the enzyme's function and a potential scaffold for the development of novel anticancer agents.[2][3]
Mechanism of Inhibition
ATA's inhibition of topoisomerase II is multi-faceted, targeting the initial and intermediate stages of the catalytic cycle. The primary inhibitory actions are:
-
Prevention of DNA Binding: ATA effectively competes with DNA for binding to topoisomerase II, thereby preventing the formation of the enzyme-substrate complex, which is the first essential step in the catalytic cycle.[2][6]
-
Inhibition of ATP Hydrolysis: The catalytic activity of topoisomerase II is intrinsically linked to its ATPase function. ATA has been shown to inhibit the hydrolysis of ATP, which is necessary for the conformational changes required for strand passage and enzyme turnover.[2]
-
Inhibition of Cleavable Complex Formation: While topoisomerase II poisons like etoposide (B1684455) and doxorubicin (B1662922) stabilize the covalent intermediate between the enzyme and cleaved DNA (the "cleavable complex"), ATA does not.[2][3] In fact, it has been demonstrated to inhibit the formation of the cleavable complex induced by these poisons.[2]
The following diagram illustrates the points of intervention by ATA in the topoisomerase II catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The catalytic activities of DNA topoisomerase II are most closely associated with the DNA cleavage/religation steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
The Effect of Aurintricarboxylic Acid on DNA and RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurintricarboxylic acid (ATA) is a polyanionic, aromatic triphenylmethane (B1682552) dye that has been extensively utilized in molecular biology and pharmacology as a potent inhibitor of a wide array of enzymatic processes, most notably those involving protein-nucleic acid interactions.[1][2] Its ability to broadly inhibit enzymes that synthesize, degrade, or manipulate DNA and RNA makes it a valuable tool for studying the intricacies of nucleic acid metabolism and a compound of interest in the development of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the mechanisms by which ATA affects DNA and RNA synthesis, presents quantitative data on its inhibitory activities, details relevant experimental protocols, and visualizes the core concepts of its action.
Core Mechanism of Action
The primary mechanism underlying ATA's inhibitory effects is its ability to act as a polyanionic mimic of the phosphodiester backbone of nucleic acids.[3] This structural resemblance allows ATA to competitively or allosterically bind to the nucleic acid-binding sites of various proteins, thereby preventing the natural substrate (DNA or RNA) from interacting with the enzyme.[3][4] This interference with protein-nucleic acid complex formation is the foundational principle behind its broad-spectrum inhibitory activity.[4] In some instances, ATA has also been shown to alter the three-dimensional conformation of the target enzyme upon binding.
Effect on DNA Synthesis
ATA exerts a significant inhibitory effect on DNA synthesis by targeting multiple key enzymes involved in the process. It has been shown to inhibit the in vitro activity of various DNA polymerases, including human DNA polymerases alpha, beta, and gamma, as well as E. coli DNA polymerase I and Taq polymerase.[5] Furthermore, ATA is a potent inhibitor of reverse transcriptases, which are crucial for the replication of retroviruses and the maintenance of telomeres.[5][6] The compound also targets other enzymes involved in DNA metabolism, such as DNA topoisomerase II and various nucleases, including DNase I, S1 nuclease, and exonuclease III.[7][8]
Quantitative Inhibition Data for Enzymes in DNA Synthesis
| Enzyme/Process | Organism/Virus | Assay Type | Measurement | Value | Reference(s) |
| DNase I | Bovine Pancreas | Tryptophan Fluorescence Quenching | Kd | 9.019 µM | [5] |
| Taq Polymerase | Thermus aquaticus | Tryptophan Fluorescence Quenching | Kd | 81.97 µM | [5] |
| Reverse Transcriptase | Moloney Murine Leukemia Virus | Tryptophan Fluorescence Quenching | Kd | 0.255 µM | [5] |
| Reverse Transcriptase | Moloney Murine Leukemia Virus | Enzyme Activity Assay | - | Inhibition is proportional to viral protein concentration | [6] |
| DNA Topoisomerase II | Yeast | Relaxation Assay | ID50 | ~75 nM | [8] |
| Telomerase | Chinese Hamster V79 Cells | TRAP Assay | - | Dose-dependent inhibition | [5] |
| HBV RNase H | Hepatitis B Virus | In vitro replication | - | Potent inhibition | [9] |
Effect on RNA Synthesis
Similar to its effect on DNA synthesis, ATA is a potent inhibitor of RNA synthesis. It has been demonstrated to inhibit the activity of various DNA-dependent RNA polymerases, including those from E. coli, T7 bacteriophage, chloroplasts, and rat liver.[3][10] More recently, ATA has been identified as a nanomolar inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.[1] The mechanism of inhibition is believed to be the competition with the DNA template for binding to the RNA polymerase.[10]
Beyond transcription, ATA also impacts post-transcriptional processes. It is a well-documented inhibitor of a variety of ribonucleases (RNases), such as RNase A, which contributes to its utility in protocols for isolating intact RNA.[3][7]
Quantitative Inhibition Data for Enzymes in RNA Synthesis
| Enzyme/Process | Organism/Virus | Assay Type | Measurement | Value | Reference(s) |
| RNase A | Bovine Pancreas | Tryptophan Fluorescence Quenching | Kd | 2.33 µM | [5] |
| RNA Polymerase | Rat Liver | In vitro Transcription | IC100 | 3-5 µg/mL | [10] |
| SARS-CoV-2 RdRp | SARS-CoV-2 | RNA Replication Assay | IC50 | 56 nM | [1] |
| SARS-CoV Replication | SARS-CoV | Cell Culture | - | >1000-fold inhibition | [11][12] |
Experimental Protocols
General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of ATA on a purified enzyme, such as a DNA/RNA polymerase or nuclease.
a. Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate (e.g., DNA template/primer for polymerases, specific DNA/RNA for nucleases)
-
This compound (ATA) stock solution
-
Enzyme-specific assay buffer
-
96-well microplate (black or white, depending on the detection method)
-
Microplate reader (for measuring absorbance, fluorescence, or luminescence)
-
Detection reagent (e.g., PicoGreen for dsDNA, SYBR Green for RNA, or a labeled probe)
b. Protocol:
-
Prepare ATA Dilutions: Prepare a serial dilution of the ATA stock solution in the assay buffer to cover a range of concentrations to be tested.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Purified enzyme at a fixed concentration
-
Varying concentrations of ATA (or vehicle control)
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow ATA to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., fluorescence) at regular intervals for a defined period.
-
Data Analysis: Determine the initial reaction velocity (V0) for each ATA concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the ATA concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Transcription Inhibition Assay
This protocol is designed to assess the effect of ATA on the activity of RNA polymerase.
a. Materials:
-
Purified RNA polymerase (e.g., T7 RNA polymerase)
-
Linear DNA template containing the appropriate promoter (e.g., T7 promoter)
-
Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
[α-32P]-UTP or other labeled nucleotide
-
ATA stock solution
-
Transcription buffer
-
RNase inhibitor
-
Stop solution (e.g., formamide (B127407) with loading dyes)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
b. Protocol:
-
Reaction Setup: In microcentrifuge tubes, assemble the transcription reactions on ice. A typical 20 µL reaction includes:
-
Transcription buffer
-
DTT
-
RNase inhibitor
-
ATP, GTP, CTP (at a final concentration of ~0.5 mM each)
-
UTP (at a lower concentration, e.g., 25 µM)
-
[α-32P]-UTP
-
Linear DNA template (~100-200 ng)
-
Varying concentrations of ATA (or vehicle control)
-
RNA polymerase
-
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Termination: Stop the reactions by adding an equal volume of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Separate the RNA transcripts by denaturing PAGE.
-
Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film. Quantify the band intensities to determine the level of RNA synthesis at each ATA concentration.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of ATA Inhibition on Nucleic Acid Synthesis.
Caption: General Workflow for ATA Inhibition Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: inhibitor of initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanism of action of polymeric this compound, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Use of this compound as an Inhibitor of [research.amanote.com]
- 6. Inhibition of RNA-directed DNA polymerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of this compound as an inhibitor of nucleases during nucleic acid isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of this compound (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potent and selective inhibition of SARS coronavirus replication by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural analysis of inhibition mechanisms of this compound on SARS-CoV polymerase and other proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Broad-Spectrum Antiviral Activity of Aurintricarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurintricarboxylic acid (ATA) is a polymeric aromatic compound that has demonstrated significant broad-spectrum antiviral activity against a diverse range of viruses. Its therapeutic potential stems from a multifaceted mechanism of action that targets several key stages of the viral life cycle, including attachment, entry, replication, and egress. This technical guide provides a comprehensive overview of the antiviral properties of ATA, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of its impact on crucial viral and cellular signaling pathways.
Quantitative Antiviral Activity of this compound
The efficacy of ATA as an antiviral agent has been quantified against numerous viruses. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a clear comparison of its activity across different viral families and experimental conditions.
Table 1: Antiviral Activity of this compound (ATA) against RNA Viruses
| Virus Family | Virus | Assay Type | Cell Line | IC50 / EC50 |
| Coronaviridae | SARS-CoV | Plaque Reduction Assay | Vero | EC50: 0.2 mg/mL |
| Coronaviridae | SARS-CoV-2 | In vitro Antiviral Assay | Vero E6 | IC50: 50 μM[1] |
| Coronaviridae | SARS-CoV-2 | PLpro Enzymatic Assay | - | IC50: 30 μM[1] |
| Coronaviridae | SARS-CoV-2 | RdRp RNA Replication Assay | - | IC50: 56 nM |
| Flaviviridae | Zika Virus (ZIKV) | Plaque Reduction Assay | Vero | IC50: 13.87 ± 1.09 μM[2] |
| Flaviviridae | Zika Virus (ZIKV) | Plaque Reduction Assay | A549 | IC50: 33.33 ± 1.13 μM[2] |
| Orthomyxoviridae | Influenza A & B Viruses | Neuraminidase Inhibition | - | Not specified |
| Retroviridae | HIV-1 | Cytopathic Effect Prevention | MT-4 | Potency correlates with molecular weight |
Table 2: Antiviral Activity of this compound (ATA) against DNA Viruses
| Virus Family | Virus | Assay Type | Cell Line | IC50 / EC50 |
| Hepadnaviridae | Hepatitis B Virus (HBV) | RNase H Activity Assay | - | - |
| Poxviridae | Vaccinia Virus | Phosphatase Activity Assay (H1L) | - | IC50: ~5.3 μM |
Mechanisms of Antiviral Action
ATA exerts its antiviral effects by interfering with multiple, distinct stages of the viral life cycle. This broad-based activity is a key attribute that makes it a compelling candidate for further development.
Inhibition of Viral Entry
As a polyanionic molecule, ATA is capable of binding to positively charged viral envelope glycoproteins. This interaction sterically hinders the virus from attaching to its host cell receptors, thereby preventing the initial stages of infection. This mechanism is particularly effective against a wide array of enveloped viruses.
Inhibition of Viral Replication
ATA targets several key viral enzymes and cellular pathways that are essential for the replication of viral genomes.
-
Inhibition of RNA-Dependent RNA Polymerase (RdRp): ATA is a potent inhibitor of the RdRp of coronaviruses like SARS-CoV and SARS-CoV-2. It is predicted to bind to the palm sub-domain of the enzyme, which houses the catalytic active sites, thereby physically obstructing RNA synthesis.
-
Inhibition of Reverse Transcriptase and RNase H: In retroviruses such as Hepatitis B Virus (HBV) and HIV, ATA has been shown to inhibit the RNase H activity of the viral polymerase. This disrupts the degradation of the RNA template from the RNA/DNA hybrid, a critical step in the synthesis of the viral DNA genome. ATA is also a known inhibitor of HIV reverse transcriptase.
-
Inhibition of Papain-Like Protease (PLpro): For SARS-CoV-2, ATA has been identified as an inhibitor of PLpro, a viral protease crucial for processing the viral polyprotein into functional non-structural proteins required for replication.[1]
Inhibition of Viral Release
For influenza viruses, ATA has been demonstrated to inhibit the neuraminidase enzyme. Neuraminidase is essential for the release of newly formed virions from the surface of an infected cell. By inhibiting this enzyme, ATA effectively traps the progeny viruses on the cell surface, preventing their spread.
Interference with Host Cell Signaling Pathways
Viruses often hijack host cell signaling pathways to create a favorable environment for their replication. ATA has been shown to interfere with some of these pathways:
-
ERK/MAPK Pathway: During vaccinia virus infection, the activation of the Extracellular signal-Regulated Kinase (ERK) pathway is crucial for viral replication. ATA has been shown to block the phosphorylation of ERK1/2, thereby inhibiting a key cellular event required by the virus.[3]
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is manipulated by various viruses to either promote or inhibit their replication. While direct inhibition of STAT3 by ATA in a viral context requires further elucidation, ATA is known to inhibit the JAK-STAT pathway, suggesting a potential mechanism for its broad-spectrum activity. The role of STAT3 is complex, acting as a proviral factor for some viruses like Hepatitis B Virus and Varicella-Zoster Virus, while having an antiviral effect in other contexts.[4][5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antiviral effects of this compound.
Plaque Reduction Assay
This assay is the gold standard for determining the concentration of an antiviral compound that inhibits the formation of plaques (zones of cell death) by a lytic virus.[5]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.
-
Virus stock with a known titer.
-
This compound (ATA) stock solution.
-
Cell culture medium (e.g., DMEM).
-
Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Protocol:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium to achieve a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
ATA Treatment: During or after the adsorption period, remove the virus inoculum and add fresh overlay medium containing various concentrations of ATA. Include an untreated virus control and a cell-only control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: After incubation, fix the cells with the fixing solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with the staining solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the ATA concentration and fitting the data to a dose-response curve.
Quantitative PCR (qPCR) for Viral Load
This technique is used to quantify the amount of viral nucleic acid (RNA or DNA) in a sample, providing a direct measure of viral replication.
Materials:
-
RNA/DNA extraction kit.
-
Reverse transcriptase (for RNA viruses).
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe).
-
Virus-specific forward and reverse primers and a fluorescently labeled probe (for probe-based qPCR).
-
Real-time PCR instrument.
Protocol:
-
Sample Collection: Collect supernatant or cell lysates from virus-infected cells treated with or without ATA at various time points post-infection.
-
Nucleic Acid Extraction: Extract total RNA or DNA from the samples using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare a reaction mixture containing the qPCR master mix, primers, probe (if applicable), and the extracted nucleic acid or cDNA.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle of amplification.
-
Data Analysis: The cycle at which the fluorescence signal crosses a threshold (Ct value) is inversely proportional to the initial amount of target nucleic acid. A standard curve generated from samples with known concentrations of viral nucleic acid is used to quantify the viral load in the experimental samples.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the antiviral compound.
Materials:
-
Host cells seeded in a 96-well plate.
-
This compound (ATA) stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with serial dilutions of ATA. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is the concentration of ATA that reduces cell viability by 50% compared to the untreated control.
Conclusion
This compound stands out as a promising broad-spectrum antiviral agent due to its ability to target multiple, conserved stages of the viral life cycle. Its inhibitory action against viral entry, replication, and release, coupled with its interference in essential host cell signaling pathways, makes it a robust candidate for combating a wide range of viral pathogens. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of ATA and its derivatives in the ongoing effort to develop effective antiviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound Suppresses Hepatitis B Virus Replication by Inhibition of RNase H Activity [frontiersin.org]
- 3. This compound Inhibits the Early Stage of Vaccinia Virus Replication by Targeting both Cellular and Viral Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Complex Role of STAT3 in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
Aurintricarboxylic Acid: A Deep Dive into its Impact on Cell Proliferation and Viability
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aurintricarboxylic acid (ATA), a polyanionic aromatic compound, has long been investigated for its diverse biological activities, particularly its profound effects on fundamental cellular processes such as proliferation and apoptosis. This technical document provides a comprehensive overview of the mechanisms through which ATA modulates cell viability, summarizing key quantitative data, detailing experimental methodologies for its study, and visualizing the intricate signaling pathways it influences. ATA's multifaceted nature, acting as an inhibitor of protein-nucleic acid interactions, a modulator of key signaling cascades, and an inhibitor of various enzymes, makes it a valuable tool in biomedical research and a compound of interest in drug discovery.
Core Mechanisms of Action
This compound exerts its influence on cell proliferation and viability through several distinct yet often interconnected mechanisms:
-
Inhibition of Protein-Nucleic Acid Interactions: ATA is a potent inhibitor of the interaction between proteins and nucleic acids. It is thought to compete with nucleic acids for binding to the active sites of various proteins, thereby disrupting essential cellular processes such as transcription and translation.[1] This broad-spectrum inhibitory action contributes to its effects on cell growth and survival.
-
Enzyme Inhibition:
-
Topoisomerase II: ATA has been identified as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[2][3] By inhibiting this enzyme, ATA can interfere with the cell cycle and induce apoptosis.
-
Calpain: ATA also inhibits the activity of µ-calpain and m-calpain, calcium-activated neutral proteases that are implicated in apoptotic pathways. The IC50 values for the inhibition of µ-calpain and m-calpain by ATA are 22 µM and 10 µM, respectively.
-
-
Modulation of Signaling Pathways:
-
IGF-1 Receptor (IGF-1R) Pathway Activation: In certain contexts, ATA can mimic the action of insulin-like growth factor-1 (IGF-1) by binding to and activating the IGF-1R.[4][5][6] This activation triggers downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which can inhibit apoptosis.[7]
-
TWEAK/Fn14 Pathway Inhibition: ATA has been shown to selectively inhibit the TWEAK/Fn14 signaling pathway, which is involved in promoting inflammation, invasion, and cell death in certain cancer cells like glioblastoma.[8][9][10]
-
NF-κB Signaling Inhibition: ATA can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[11][12][13][14] This inhibition can sensitize cells to apoptotic stimuli.
-
Quantitative Data on ATA's Impact on Cell Proliferation and Viability
The effect of ATA on cell proliferation and viability is cell-type and context-dependent. The following tables summarize key quantitative data from various studies.
| Cell Line | Effect | ATA Concentration | Assay | Reference |
| A549/DDP (Cisplatin-resistant) | Proliferation Suppression | 1 mM or higher | CCK-8 | [15] |
| MCF7 (Breast Cancer) | Growth Inhibition | Dose-dependent | Neutral Red, Colony Formation | [16] |
| SKOV3 (Ovarian Cancer) | Growth Inhibition | Dose-dependent | Neutral Red, Colony Formation | [16] |
| CHO (Chinese Hamster Ovary) | Increased Viability | Not specified | Not specified | [17][18] |
Table 1: Effect of this compound on Cell Proliferation and Viability. This table summarizes the observed effects of ATA on the proliferation and viability of different cell lines, the concentrations used, and the assays performed.
| Cell Line | Apoptosis Inducer | Effective ATA Concentration | Notes | Reference |
| NSF-60 (Murine Myeloid) | Growth factor deprivation | 5 - 25 µM | Inhibited DNA fragmentation and increased cell survival. | [7] |
| MDA-231 (Human Breast Cancer) | Cycloheximide, Ricin, Adriamycin | 100 µg/mL | ATA was a more potent anti-apoptotic agent than IGF-1. | [7] |
Table 2: Effective Concentrations of this compound for Apoptosis Inhibition. This table provides a summary of the effective concentrations of ATA used to inhibit apoptosis in different cell lines and under various inducing conditions.
Experimental Protocols
Reproducible and accurate assessment of ATA's effects on cell proliferation and viability relies on standardized experimental protocols. This section details the methodologies for key assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][19][20]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ATA Treatment: Treat the cells with various concentrations of ATA and appropriate controls (e.g., vehicle control, positive control for cell death).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24][25]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[21][22]
Protocol:
-
Cell Treatment: Treat cells with ATA and appropriate controls as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[21]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow for Annexin V/PI Staining
References
- 1. researchhub.com [researchhub.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Activation of the insulin-like growth factor 1 signaling pathway by the antiapoptotic agents this compound and evans blue [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of this compound as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Aurine tricarboxylic acid, a potent metal-chelating inhibitor of NFkappaB-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits the nuclear factor-κB-dependent expression of intercellular cell adhesion molecule-1 and endothelial cell selectin on activated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound mitigates cigarette smoke extract induced oxidative stress and pulmonary inflammation via inhibition of NF-ҡB/p65 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound inhibits the malignant phenotypes of drug-resistant cells via translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Application of this compound to boost CHO cell performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. bosterbio.com [bosterbio.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. kumc.edu [kumc.edu]
- 25. scispace.com [scispace.com]
Aurintricarboxylic Acid: A Technical Guide for Studying Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurintricarboxylic acid (ATA) is a polyanionic, aromatic compound that functions as a potent and broad-spectrum inhibitor of protein-nucleic acid interactions.[1][2] This characteristic makes it an invaluable tool for researchers studying the intricate processes of gene expression. By interfering with the binding of various enzymes and transcription factors to DNA and RNA, ATA allows for the dissection of complex biochemical pathways at the levels of transcription and translation. This technical guide provides an in-depth overview of the core mechanisms of ATA, its applications in gene expression research, quantitative data on its activity, and detailed protocols for key experimental procedures.
Core Mechanism of Action
The primary mechanism of action for ATA involves its ability to compete with nucleic acids for their binding sites on proteins.[2] Due to its polymeric and polyanionic nature, ATA can mimic the phosphate (B84403) backbone of DNA and RNA, allowing it to occupy the nucleic acid-binding clefts of various enzymes and regulatory proteins.[1][2] This competitive inhibition prevents the formation of functional protein-nucleic acid complexes, thereby halting subsequent biochemical reactions. ATA is known to inhibit a wide range of enzymes, including DNA and RNA polymerases, nucleases, reverse transcriptase, and DNA topoisomerase II.[3][4][5][6]
Applications in Gene Expression Analysis
Inhibition of Transcription
ATA serves as a powerful tool to study transcription by inhibiting the activity of RNA polymerases and the binding of transcription factors to DNA promoter and enhancer regions.[7] This allows researchers to investigate the global transcriptional response to the cessation of RNA synthesis or to dissect the role of specific transcription factor families in gene regulation.
A notable example is the disruption of the TAZ-TEAD transcriptional complex.[8][9] TAZ is a transcriptional co-activator that, upon binding to TEAD transcription factors, drives the expression of genes involved in cell proliferation.[8] ATA has been identified as a small molecule that disrupts the TAZ-TEAD interaction, thereby inhibiting the associated oncogenic transcriptional programs.[8][9]
Inhibition of Translation
ATA is a well-documented inhibitor of the initiation phase of protein synthesis.[10][11] It effectively prevents the attachment of messenger RNA (mRNA) to ribosomes, a critical first step in translation.[10] At lower concentrations (50-100 µM), ATA can be used to specifically study the effects of inhibiting translation initiation, while at higher concentrations, it may also affect polypeptide chain elongation.[12] This makes ATA a useful reagent for distinguishing between cellular processes that require ongoing protein synthesis and those that do not.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound is a canonical disruptor of the TAZ-TEAD transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. youtube.com [youtube.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. 130.239.72.131:3000 [130.239.72.131:3000]
- 7. researchgate.net [researchgate.net]
- 8. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 9. benchchem.com [benchchem.com]
- 10. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. researchgate.net [researchgate.net]
Preserving Viral RNA for Research: An In-depth Technical Guide to the Application of Aurintricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of virology and infectious disease research, the integrity of viral RNA samples is paramount for accurate and reproducible results in downstream applications such as RT-qPCR, next-generation sequencing, and functional genomics. The omnipresence of ribonucleases (RNases) poses a significant challenge, leading to the degradation of viral RNA and compromising the reliability of experimental outcomes. Aurintricarboxylic acid (ATA), a polyanionic aromatic compound, has emerged as a potent inhibitor of a broad spectrum of nucleases, making it a valuable tool for preserving the integrity of viral RNA. This technical guide provides a comprehensive overview of the use of ATA in viral RNA preservation, detailing its mechanism of action, experimental protocols, and its impact on downstream analyses.
The Core Challenge: RNA Instability
Viral RNA is notoriously susceptible to degradation by RNases, which are robust enzymes found in abundance in biological samples and on laboratory surfaces. The preservation of high-quality viral RNA is therefore a critical first step for a wide range of research applications.
This compound: A Potent RNase Inhibitor
This compound is a broad-spectrum inhibitor of nucleases, including RNase A.[1][2] Its mechanism of action involves the polyanionic ATA molecule competing with the negatively charged phosphate (B84403) backbone of RNA for the binding sites on RNase enzymes.[3][4] This competitive inhibition effectively blocks the catalytic activity of RNases, thereby protecting RNA from degradation. ATA has also been shown to inhibit other enzymes involved in nucleic acid metabolism, such as viral RNA-dependent RNA polymerase (RdRp) and reverse transcriptase.[5]
Quantitative Data on ATA's Antiviral and Inhibitory Activity
The efficacy of ATA against various viruses and their key enzymes has been quantified in numerous studies. The following tables summarize key inhibitory concentrations (IC50) and effective concentrations (EC50) of ATA.
| Virus | Assay Type | Cell Line | IC50 / EC50 |
| SARS-CoV-2 | RdRp Inhibition | - | 56 nM |
| Hepatitis B Virus (HBV) | DNA Level Reduction | Hepatocytes | 36.5% of control at 5 µM |
| 23.4% of control at 10 µM | |||
| SARS-CoV-2 | Papain-like Protease (PLpro) Inhibition | - | IC50 of 30 µM |
| Antiviral Assay | Vero E6 | IC50 of 50 µM |
Table 1: Summary of reported IC50 and EC50 values for this compound against various viruses and viral enzymes. Data compiled from multiple sources.[5][6][7]
Experimental Protocols
While ATA has been established as a potent nuclease inhibitor, a standardized, validated protocol for its specific use in preserving viral RNA for research, including its subsequent removal, is not extensively documented in a single source. Therefore, the following protocols are synthesized based on the known properties of ATA and standard molecular biology techniques. It is crucial to validate these protocols for your specific virus and downstream application.
Protocol for Preserving Viral RNA in a Transport Medium with ATA
This synthesized protocol outlines the steps for incorporating ATA into a viral transport medium (VTM) to protect viral RNA during sample collection and transport.
Materials:
-
Viral Transport Medium (VTM) of choice
-
This compound (ATA) stock solution (e.g., 10 mM in nuclease-free water)
-
Nuclease-free tubes and pipette tips
Procedure:
-
Prepare ATA-supplemented VTM: On the day of sample collection, add ATA stock solution to the VTM to a final concentration of 100 µM. This concentration is a starting point and may need optimization.
-
Sample Collection: Collect the viral sample (e.g., nasopharyngeal swab, saliva) and place it directly into the ATA-supplemented VTM.
-
Vortex: Vortex the tube for 10-15 seconds to ensure thorough mixing of the sample with the medium.
-
Transport and Storage: Transport the sample to the laboratory on ice or at 4°C. For long-term storage, samples can be stored at -80°C.
Protocol for Viral RNA Extraction from ATA-Preserved Samples
This protocol describes the extraction of viral RNA from samples preserved in ATA-supplemented VTM, followed by a crucial ATA removal step.
Part 1: Viral RNA Extraction
Standard viral RNA extraction kits based on silica (B1680970) column or magnetic bead technology can be used. Follow the manufacturer's instructions for the initial steps of lysis and binding.
Part 2: ATA Removal
ATA can bind to nucleic acids and may interfere with downstream enzymatic reactions. Therefore, its removal is essential. Two common methods for removing small molecules like ATA from nucleic acid preparations are ethanol (B145695) precipitation and gel filtration.
Method A: Ethanol Precipitation
This method is widely used for concentrating and purifying nucleic acids.[8]
-
Add Salt: To the eluted RNA, add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2).
-
Add Ethanol: Add 2.5 volumes of ice-cold 100% ethanol.
-
Precipitate: Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge: Centrifuge at maximum speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.
-
Wash: Carefully discard the supernatant and wash the RNA pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge Again: Centrifuge at maximum speed for 5 minutes at 4°C.
-
Dry: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend: Resuspend the RNA pellet in a suitable volume of nuclease-free water or buffer.
Method B: Gel Filtration (Size Exclusion Chromatography)
Gel filtration columns, such as those with Sephadex G-50 resin, can effectively separate larger RNA molecules from smaller molecules like ATA.[9]
-
Prepare the Column: Equilibrate a pre-packed spin column (e.g., Sephadex G-50) according to the manufacturer's instructions. This usually involves washing the column with an appropriate buffer.
-
Load Sample: Carefully load the eluted RNA sample onto the center of the gel bed.
-
Centrifuge: Place the spin column into a collection tube and centrifuge according to the manufacturer's protocol. The purified RNA will be in the eluate, while ATA and other small molecules are retained in the column matrix.
Visualizing the Impact of ATA: Signaling Pathways and Workflows
Signaling Pathways
ATA has been reported to influence cellular signaling pathways, which can have implications for viral replication.
MAPK/ERK Signaling Pathway: Some viruses manipulate the Raf/MEK/ERK pathway to facilitate their replication.[6][10] While the precise mechanism of ATA's interaction is still under investigation, its potential to modulate this pathway could contribute to its antiviral effects.
RNase L Pathway: The RNase L pathway is a crucial component of the innate immune response to viral infections. Upon activation, RNase L degrades cellular and viral RNA, inhibiting viral replication. As a general nuclease inhibitor, ATA would likely inhibit RNase L activity.
Experimental Workflow
The following diagram illustrates a typical workflow for the collection of a viral sample, preservation with ATA, and subsequent RNA extraction and analysis.
Conclusion and Future Directions
This compound is a powerful and cost-effective tool for the preservation of viral RNA. Its broad-spectrum nuclease inhibitory activity makes it a valuable addition to viral transport media and lysis buffers, ensuring the integrity of RNA samples for downstream molecular analyses. While the protocols provided in this guide offer a strong starting point, further research is needed to establish standardized, validated protocols for a wide range of viruses and sample types. Comparative studies generating quantitative data on RNA stability (e.g., RT-qPCR Ct values over time and RNA Integrity Numbers) for ATA-preserved samples versus other common preservation methods are highly encouraged to further solidify the utility of ATA in virology research. The continued exploration of ATA's influence on cellular signaling pathways will also provide deeper insights into its antiviral mechanisms and potential therapeutic applications.
References
- 1. Frontiers | this compound Suppresses Hepatitis B Virus Replication by Inhibition of RNase H Activity [frontiersin.org]
- 2. Use of this compound as an inhibitor of nucleases during nucleic acid isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of polymeric this compound, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of polymeric this compound, a potent inhibitor of protein--nucleic acid interactions. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Late activation of the Raf/MEK/ERK pathway is required for translocation of the respiratory syncytial virus F protein to the plasma membrane and efficient viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Frontiers | Influenza A virus replication has a stronger dependency on Raf/MEK/ERK signaling pathway activity than SARS-CoV-2 [frontiersin.org]
Preserving the Blueprint of Life: A Technical Guide to Long-Term Nucleic Acid Storage with Aurintricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The long-term preservation of high-quality nucleic acids is paramount for reproducible research, the development of genomic medicines, and the archival of valuable biological samples. Degradation by ubiquitous nucleases poses a significant threat to the integrity of DNA and RNA during storage. Aurintricarboxylic acid (ATA), a potent polyanionic aromatic inhibitor of nucleases, presents a compelling solution for enhancing the stability of nucleic acids over extended periods. This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data supporting the use of ATA for the long-term storage of nucleic acids. We will explore its mechanism of action, offer detailed methodologies for sample preparation, storage, and subsequent removal of ATA for downstream applications, and present diagrams to visualize key processes.
Introduction to this compound (ATA)
This compound is a polymeric compound known for its broad-spectrum inhibitory activity against a variety of enzymes that interact with nucleic acids.[1] It functions as a potent inhibitor of both ribonucleases (RNases) and deoxyribonucleases (DNases), making it a valuable tool for protecting RNA and DNA from degradation.[2] Its utility has been demonstrated primarily in the isolation of intact nucleic acids from tissues, where it effectively inactivates endogenous nucleases, leading to higher yields and better quality of the extracted material.[3] This guide extends its application to the critical, yet less explored, area of long-term archival storage.
Mechanism of Action: A Shield Against Degradation
ATA's protective effect stems from its ability to inhibit protein-nucleic acid interactions.[1] It is a general inhibitor of nucleases.[2] The polymeric form of ATA is thought to compete with the nucleic acid for the polynucleotide-binding site on the nuclease, effectively blocking the enzyme's catalytic activity.[4] This non-specific, competitive inhibition makes ATA a robust protectant against a wide array of nucleases that could compromise sample integrity during long-term storage.[2]
References
Methodological & Application
Application of Aurintricarboxylic Acid in Cell Culture Experiments: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurintricarboxylic acid (ATA) is a polyanionic, aromatic compound widely utilized in cell culture experiments due to its potent inhibitory effects on a variety of cellular processes.[1] Primarily known as a broad-spectrum inhibitor of protein-nucleic acid interactions, ATA interferes with the binding of proteins to DNA and RNA, thereby affecting transcription, translation, and viral replication.[2][3][4] Its mechanism of action involves competing with nucleic acids for binding to the active sites of various proteins.[2][5] This multifaceted activity makes ATA a valuable tool for studying apoptosis, signal transduction, and viral life cycles.[6][7][8]
This document provides detailed application notes and protocols for the use of ATA in cell culture experiments, including its effects on cell viability, apoptosis, and key signaling pathways.
Core Mechanisms of Action
ATA's biological activities stem from several key mechanisms:
-
Inhibition of Protein-Nucleic Acid Interactions: ATA is a potent inhibitor of enzymes that interact with nucleic acids, such as ribonucleases and topoisomerase II, by preventing the nucleic acid from binding to the enzyme's active site.[2][3][7]
-
Enzyme Inhibition: It demonstrates inhibitory activity against a wide range of enzymes, contributing to its diverse pharmacological effects.[9]
-
Modulation of Signaling Pathways: ATA influences multiple intracellular signaling cascades, including the Jak/STAT, TWEAK/Fn14, and NF-κB pathways.[5][9][10]
-
Antiviral Activity: ATA exhibits antiviral properties against various viruses, including influenza, HIV, and coronaviruses, often by inhibiting essential viral enzymes.[7][8][9]
-
Inhibition of Apoptosis: ATA can inhibit programmed cell death by interfering with the activity of nucleases and topoisomerase II, which are crucial for DNA fragmentation during apoptosis.[6][11]
Data Presentation: Quantitative Analysis of ATA's Impact
The following tables summarize the observed effects of this compound on different cell lines and molecular targets. This structured presentation allows for easy comparison of ATA's potency and cellular responses.
Table 1: Inhibition of Cell Proliferation and Viability by this compound (ATA)
| Cell Line | Assay | Concentration of ATA | Incubation Time | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | Resazurin-based fluorescent assay | 100 µM | 24 and 48 hours | Significant decrease in cell proliferation | [12] |
| SKOV3 (Ovarian Cancer) | Neutral Red Assay | Not specified | 24 hours | Moderate inhibition of cell growth | [12] |
| A549/DDP (Cisplatin-resistant Lung Cancer) | CCK-8 Assay | 0 - 5 mM | Not specified | Dose-dependent inhibition of cell viability | [12] |
| Neutrophils | CCK-8 Assay | 5 - 30 µM | Not specified | No significant effect on cell viability | [13] |
Table 2: Inhibitory and Activating Properties of ATA on Various Molecular Targets
| Target | Assay Type | IC50 Value / Effective Concentration | Organism/Enzyme Source | Reference |
| Topoisomerase II | Relaxation Assay | ~75 nM | Saccharomyces cerevisiae | [6][11] |
| General Nucleases | In vitro nuclease activity | 2 µM - 50 µM | Not specified | [6][11] |
| P2X1 Receptors | Two-electrode voltage clamp electrophysiology | 8.6 nM | Rat | [5][14] |
| P2X3 Receptors | Two-electrode voltage clamp electrophysiology | 72.9 nM | Rat | [14] |
| TWEAK-induced NF-κB activation | Reporter Assay | 10 µM | Human Glioblastoma Cells | [6][10] |
| SARS-CoV-2 PLpro | Enzyme inhibition assay | 30 µM | Recombinant | [6] |
| SARS-CoV-2 Infection | Antiviral Assay | ~50 µM | Vero E6 Cells | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving ATA.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (ATA)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Treatment: Prepare serial dilutions of ATA in complete culture medium. Remove the overnight culture medium and add 100 µL of the ATA dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control if a solvent is used for ATA.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance of treated cells to that of the untreated control cells.
Protocol 2: Apoptosis Assessment using Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[16]
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine) as a positive control
-
This compound (ATA)
-
Vehicle Control (solvent for ATA)
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency at the time of the assay.[16]
-
Treatment: Treat cells with various concentrations of ATA, a positive control (e.g., staurosporine), and a vehicle control for a predetermined time.[16]
-
Cell Lysis: After the treatment period, lyse the cells according to the caspase-3 assay kit manufacturer's instructions.[16]
-
Substrate Addition: Add the caspase-3 substrate to the cell lysates.[16]
-
Incubation: Incubate as recommended in the kit protocol to allow for the enzymatic reaction.[16]
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.[16]
-
Data Analysis: Normalize the caspase-3 activity to the total protein concentration in each well and express the results as a fold change relative to the untreated control.[16]
Protocol 3: Western Blot Analysis of Protein Expression and Phosphorylation
This protocol is used to detect changes in the expression or phosphorylation status of specific proteins in response to ATA treatment.[15]
Materials:
-
Cells of interest
-
Aurintricarcarboxylic Acid (ATA)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and its phosphorylated form)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with ATA and controls. Wash cells with ice-cold PBS and lyse them in RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the signal using an ECL substrate and an imaging system.[15]
Visualization of Signaling Pathways and Workflows
Diagrams are essential for communicating complex biological mechanisms and experimental designs.
Caption: ATA inhibits the TWEAK-Fn14-NF-κB signaling pathway.[9][10]
Caption: ATA's inhibitory effect on the Jak/STAT signaling pathway.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action of polymeric this compound, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The inhibition of nucleic acid-binding proteins by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of this compound as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes: Utilizing Aurintricarboxylic Acid for Enhanced RNA Integrity During Extraction
Introduction
The integrity of RNA is paramount for the success of downstream molecular biology applications such as reverse transcription quantitative PCR (RT-qPCR), RNA sequencing (RNA-seq), and microarray analysis. A significant challenge during RNA extraction is the pervasive presence of ribonucleases (RNases), enzymes that rapidly degrade RNA. Aurintricarboxylic acid (ATA) is a potent inhibitor of a broad spectrum of nucleases, including RNases, and serves as a valuable tool for preserving RNA integrity during the isolation process.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the use of ATA in RNA extraction workflows.
Mechanism of Action
This compound is a polyanionic, polymeric aromatic compound that effectively inhibits protein-nucleic acid interactions. Its primary mechanism as an RNase inhibitor involves competing with the RNA molecule for binding to the active site of RNases.[4] Studies using proton magnetic resonance spectroscopy have shown that ATA binds to the active site of bovine pancreatic ribonuclease A, specifically interacting with histidyl residues 12 and 119, thereby preventing the enzyme from accessing and degrading its RNA substrate.[4] This competitive inhibition effectively inactivates RNases present in the sample lysate, preserving the RNA population. Beyond RNase inhibition, ATA can also inhibit other enzymes such as DNA topoisomerase II and protein synthesis by preventing the attachment of messenger RNA to ribosomes.[5][6][7]
Advantages of Using ATA
-
Potent RNase Inhibition: ATA is a powerful, broad-spectrum inhibitor of various RNases, providing robust protection of RNA during cell lysis and homogenization.
-
Improved RNA Yield and Quality: The inclusion of ATA in extraction buffers has been shown to result in high yields of undegraded RNA from animal tissues.[1][2]
-
Versatility: ATA can be incorporated into various RNA extraction protocols for different sample types, including animal tissues and cell cultures.[1][2]
Limitations and Considerations
-
Binding to Nucleic Acids: ATA can form stable complexes with nucleic acids, which may interfere with downstream enzymatic reactions like reverse transcription and hybridization.[1][2] Therefore, removal of ATA after the initial extraction steps is often necessary.
-
Heterogeneity: Commercial preparations of ATA are often heterogeneous polymeric mixtures, which could potentially lead to variability in inhibitory activity.[8][9][10]
-
Impact on Spectrophotometry: The presence of ATA, a colored compound, can interfere with the spectrophotometric quantification of RNA.[1]
Quantitative Data Summary
The use of this compound (ATA) in RNA extraction protocols has been demonstrated to improve the yield and integrity of the isolated RNA. The following tables summarize the available quantitative data from relevant studies.
Table 1: RNA Yield from Animal Tissues Using ATA
| Tissue Source | RNA Yield (mg/g of tissue) | Reference |
| Various Rat Tissues | 0.5 - 2.0 | [1][2] |
Table 2: Effect of ATA on Viral RNA Copy Number
| ATA Concentration (µM) | Viral RNA Copy No./ml | % Reduction in Viral RNA | Reference |
| 0 | 2482 | 0 | [11] |
| 25 | 2404 | 3.1 | [11] |
| 75 | 393 | 84.2 | [11] |
| 100 | 207 | 91.7 | [11] |
| 200 | 193 | 92.2 | [11] |
| 300 | 71 | 97.1 | [11] |
| 400 | 25 | 99.0 | [11] |
Experimental Protocols
Safety Precautions: this compound is an irritant to the eyes, skin, and respiratory system.[12][13][14] Always handle ATA in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[12][13]
Protocol 1: RNA Extraction from Animal Tissues using ATA
This protocol is designed for the isolation of total RNA from animal tissues, incorporating ATA into the lysis buffer for optimal RNase inhibition.
Materials:
-
Animal tissue of interest
-
Liquid nitrogen
-
This compound (ATA)
-
Lysis Buffer: 4 M Guanidinium thiocyanate, 25 mM Sodium citrate (B86180) (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, 0.1 M 2-mercaptoethanol (B42355) (add fresh)
-
ATA-Lysis Buffer: Lysis Buffer containing 10 mM ATA
-
Acid-Phenol:Chloroform (B151607) (5:1, pH 4.5)
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
-
Sterile, RNase-free centrifuge tubes (1.5 mL and 15 mL)
-
Homogenizer or mortar and pestle
-
Refrigerated centrifuge
Procedure:
-
Tissue Preparation: Excise the tissue of interest as quickly as possible and immediately flash-freeze in liquid nitrogen to prevent RNA degradation.
-
Homogenization:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.
-
Transfer approximately 50-100 mg of the powdered tissue to a 15 mL centrifuge tube containing 1 mL of ice-cold ATA-Lysis Buffer.
-
Homogenize immediately using a mechanical homogenizer until the solution is uniform and no visible tissue clumps remain.
-
-
Phase Separation:
-
Add 0.1 mL of 2 M sodium acetate (B1210297) (pH 4.0), 1 mL of acid-phenol, and 0.2 mL of chloroform-isoamyl alcohol (49:1) to the homogenate.
-
Vortex vigorously for 15 seconds after each addition.
-
Incubate the mixture on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh, sterile centrifuge tube. Be cautious not to disturb the interphase.
-
Add an equal volume of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion and incubate at -20°C for at least 1 hour to precipitate the RNA.
-
-
RNA Pellet Wash and Resuspension:
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Carefully decant the supernatant.
-
Wash the RNA pellet with 1 mL of ice-cold 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol wash and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to resuspend.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 50-100 µL).
-
Protocol 2: RNA Extraction from Cultured Cells using ATA
This protocol outlines the extraction of total RNA from adherent or suspension cultured cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), RNase-free
-
This compound (ATA)
-
TRIzol® Reagent or a similar one-step RNA isolation reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Sterile, RNase-free centrifuge tubes
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold, RNase-free PBS. Lyse the cells directly in the culture dish by adding 1 mL of TRIzol® Reagent containing 10 mM ATA per 10 cm² of culture surface area. Pipette the cell lysate up and down several times to ensure complete lysis.
-
Suspension Cells: Pellet the cells by centrifugation. Wash the cell pellet once with ice-cold, RNase-free PBS. Lyse the cells by adding 1 mL of TRIzol® Reagent containing 10 mM ATA per 5-10 x 10⁶ cells. Vortex to lyse.
-
-
Homogenate Incubation: Incubate the cell lysate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® Reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Remove the supernatant.
-
Wash the RNA pellet once with at least 1 mL of 75% ethanol per 1 mL of TRIzol® Reagent used.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Remove the ethanol wash. Briefly air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in RNase-free water.
-
Post-Extraction: ATA Removal (Optional but Recommended)
To remove ATA that may be complexed with the RNA, a further purification step is recommended.
-
To the resuspended RNA, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of absolute ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Wash the pellet with 75% ethanol as described in the extraction protocols.
-
Resuspend the purified RNA in RNase-free water.
RNA Quality Assessment
After extraction, it is crucial to assess the quality and quantity of the isolated RNA.
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Purity: Assess the purity by measuring the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA. The A260/A230 ratio should ideally be between 2.0 and 2.2.
-
Integrity: Evaluate the RNA integrity using an automated electrophoresis system such as the Agilent Bioanalyzer. The system generates an RNA Integrity Number (RIN), which is a score from 1 to 10, with 10 being the highest quality.[17][18] For most downstream applications like RNA-seq and qPCR, a RIN value of ≥ 7 is recommended.[19]
Visualizations
Caption: Mechanism of RNase inhibition by this compound (ATA).
Caption: Workflow for RNA extraction using ATA for RNase inhibition.
References
- 1. Characterization and use of the potent ribonuclease inhibitor this compound for the isolation of RNA from animal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and use of the potent ribonuclease inhibitor this compound for the isolation of RNA from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of polymeric this compound, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: inhibitor of initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Inhibitor of Initiation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of this compound (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of this compound (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.dk [fishersci.dk]
- 15. resources.finalsite.net [resources.finalsite.net]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. The RIN: an RNA integrity number for assigning integrity values to RNA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
Aurintricarboxylic Acid (ATA): Application Notes and Protocols for Effective Nuclease Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Aurintricarboxylic Acid (ATA) as a potent inhibitor of nuclease activity. This document outlines the effective concentrations of ATA for inhibiting various nucleases, offers detailed protocols for key experimental procedures, and provides visualizations to clarify workflows and mechanisms.
Introduction
This compound (ATA) is a polyanionic aromatic polymer that serves as a broad-spectrum inhibitor of a variety of nucleases, including DNases and RNases.[1] Its mechanism of action is primarily attributed to its ability to compete with nucleic acids (DNA and RNA) for the binding sites on nucleases, thereby preventing the degradation of the nucleic acid substrates.[1] ATA has been shown to effectively inhibit a range of nucleases such as DNase I, RNase A, S1 nuclease, and exonuclease III.[1][2] This property makes it a valuable tool in molecular biology for protecting nucleic acids from degradation during isolation and analysis.
Effective Concentrations for Nuclease Inhibition
The optimal concentration of ATA for effective nuclease inhibition is dependent on the specific nuclease, the concentration of the nuclease, the sample type, and the experimental conditions. It is therefore highly recommended to perform a dose-response experiment to determine the optimal concentration for each specific application. The following tables summarize reported inhibitory concentrations of ATA for various nucleases.
Quantitative Inhibition Data for this compound (ATA)
| Nuclease | Inhibition Metric | Concentration (µM) | Reference |
| DNase I | IC50 | 6.6 | [3] |
| Kd | 9.019 | [3] | |
| Complete Inhibition | 200 | --- | |
| RNase A | Kd | 2.33 | [3] |
| Reverse Transcriptase (M-MLV) | Kd | 0.255 | [3] |
| Taq Polymerase | Kd | 81.97 | [3] |
| General Nuclease Activity | ID50 Range | 2 - 50 | [4] |
| SARS-CoV-2 RdRp | IC50 | 0.056 | [5] |
Note: IC50 is the half-maximal inhibitory concentration, Kd is the dissociation constant, and ID50 is the half-maximal inhibitory dose. Lower values indicate higher potency.
Experimental Protocols
Here we provide detailed protocols for key experiments involving the use of ATA as a nuclease inhibitor.
Protocol 1: Determination of the Effective ATA Concentration for Nuclease Inhibition (Nuclease Activity Assay)
This protocol describes a general method to determine the minimal concentration of ATA required to inhibit nuclease activity in a sample. This is crucial for optimizing experimental conditions and minimizing potential off-target effects of ATA.
Materials:
-
Nuclease source (e.g., purified enzyme, cell lysate)
-
Nucleic acid substrate (e.g., plasmid DNA, total RNA)
-
This compound (ATA) stock solution (e.g., 10 mM in nuclease-free water)
-
Nuclease reaction buffer (specific to the nuclease being tested)
-
Nuclease-free water
-
DNA or RNA loading dye
-
Gel electrophoresis apparatus and power supply
-
Gel documentation system
-
Microcentrifuge tubes
Procedure:
-
Prepare a series of ATA dilutions: Prepare serial dilutions of the ATA stock solution in nuclease-free water to cover a range of concentrations to be tested (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).
-
Set up the reaction mixtures: In separate microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Negative Control (No Nuclease): 1 µg nucleic acid substrate, nuclease reaction buffer, and nuclease-free water to a final volume of 20 µL.
-
Positive Control (Nuclease, No ATA): 1 µg nucleic acid substrate, nuclease source, nuclease reaction buffer, and nuclease-free water to a final volume of 20 µL.
-
Test Reactions: 1 µg nucleic acid substrate, nuclease source, nuclease reaction buffer, and the corresponding ATA dilution to a final volume of 20 µL.
-
-
Incubation: Incubate all tubes at the optimal temperature for the nuclease activity for a predetermined time (e.g., 15-30 minutes at 37°C).
-
Stop the reaction: Stop the reaction by adding DNA or RNA loading dye, which typically contains a chelating agent like EDTA. Place the tubes on ice.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the nucleic acid fragments.
-
Analysis: Visualize the nucleic acid bands using a gel documentation system.
-
Interpretation:
-
The negative control should show an intact nucleic acid band.
-
The positive control should show significant degradation of the nucleic acid.
-
The test reactions will reveal the degree of protection conferred by different concentrations of ATA. The lowest concentration of ATA that results in an intact nucleic acid band, similar to the negative control, is the effective inhibitory concentration for the tested conditions.
-
Protocol 2: RNA Isolation from Animal Tissues using ATA
This protocol describes the use of ATA to inhibit endogenous RNases during RNA isolation from animal tissues, ensuring the integrity of the extracted RNA.
Materials:
-
Animal tissue
-
Lysis buffer containing ATA (e.g., 1 mM ATA in a guanidinium-based lysis buffer)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Homogenizer
-
Microcentrifuge
Procedure:
-
Tissue Homogenization: Immediately after dissection, place the fresh or frozen tissue in a tube containing the lysis buffer with 1 mM ATA. Homogenize the tissue thoroughly using a homogenizer until a uniform lysate is obtained.
-
Phase Separation: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate. Vortex vigorously for 15-30 seconds and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Aqueous Phase Collection: Carefully transfer the upper aqueous phase containing the RNA to a new, clean tube. Be cautious not to disturb the interphase.
-
Second Extraction: Add an equal volume of chloroform:isoamyl alcohol to the collected aqueous phase. Vortex and centrifuge as in step 2.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and add an equal volume of isopropanol. Mix gently and incubate at -20°C for at least 30 minutes to precipitate the RNA.
-
Pelleting and Washing: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA. Carefully discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
-
Final Centrifugation and Drying: Centrifuge at 12,000 x g for 5 minutes at 4°C. Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.
-
Resuspension: Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
ATA Removal (Crucial for Downstream Applications): Proceed to Protocol 3 to remove ATA from the purified RNA.
Protocol 3: Removal of ATA from Nucleic Acid Samples by Gel Filtration
ATA can interfere with downstream enzymatic reactions such as reverse transcription and PCR. Therefore, it is essential to remove it from the purified nucleic acid sample. Gel filtration is an effective method for this purpose.
Materials:
-
Purified nucleic acid sample containing ATA
-
Size-exclusion chromatography column (e.g., Sephadex G-50 or equivalent)
-
Nuclease-free elution buffer (e.g., TE buffer or nuclease-free water)
-
Collection tubes
-
Spectrophotometer
Procedure:
-
Column Preparation: Equilibrate the size-exclusion column with the nuclease-free elution buffer according to the manufacturer's instructions.
-
Sample Loading: Carefully load the nucleic acid sample onto the top of the column bed.
-
Elution: Begin eluting the sample with the elution buffer. The larger nucleic acid molecules will pass through the column more quickly and elute first, while the smaller ATA molecules will be retained in the column matrix and elute later.
-
Fraction Collection: Collect fractions of a defined volume (e.g., 200-500 µL) into separate collection tubes.
-
Identification of Nucleic Acid-Containing Fractions: Measure the absorbance of each fraction at 260 nm using a spectrophotometer. The fractions corresponding to the first peak of absorbance contain the purified nucleic acid.
-
Pooling and Quantification: Pool the fractions containing the purified nucleic acid. Determine the concentration and purity of the nucleic acid using a spectrophotometer (A260/280 and A260/230 ratios).
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of ATA in nuclease inhibition.
Caption: Mechanism of ATA Nuclease Inhibition.
Caption: Workflow for ATA Concentration Optimization.
Caption: RNA Isolation and ATA Removal Workflow.
Troubleshooting
| Problem | Possible Cause | Solution |
| Nucleic acid degradation still observed | Insufficient ATA concentration. | Increase the ATA concentration. Perform a titration experiment to find the optimal concentration. |
| Poor quality of ATA. | Use a high-quality, molecular biology grade ATA. | |
| Incomplete cell lysis. | Ensure thorough and rapid homogenization of the sample in the lysis buffer containing ATA. | |
| Interference with downstream applications (e.g., PCR, RT-PCR) | ATA carryover in the sample. | It is critical to remove ATA after nucleic acid isolation. Use gel filtration (Protocol 3) or ethanol precipitation. |
| Inhibition of enzymes in downstream applications. | Ensure complete removal of ATA. Consider using an alternative nuclease inhibitor if removal is problematic. |
Conclusion
This compound is a versatile and effective nuclease inhibitor for a wide range of applications in molecular biology. By understanding its mechanism of action and empirically determining the optimal concentration for a given experiment, researchers can successfully protect their nucleic acid samples from degradation. The provided protocols offer a starting point for the use and subsequent removal of ATA, ensuring the integrity of nucleic acids for downstream analyses. Careful adherence to these guidelines will enable researchers to harness the full potential of ATA in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of this compound as an inhibitor of nucleases during nucleic acid isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Aurintricarboxylic Acid (ATA) in Apoptosis Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aurintricarboxylic Acid (ATA) in apoptosis assays. ATA is a polyanionic, aromatic compound known for its multifaceted role in modulating programmed cell death. Its complex mechanism of action, involving the inhibition of key apoptotic enzymes and interference with major signaling pathways, makes it a valuable tool in apoptosis research. This document outlines the underlying principles of ATA's function, detailed protocols for its application in apoptosis assays, and visual aids to facilitate experimental design and data interpretation.
Introduction to this compound in Apoptosis Research
This compound has been widely studied as an inhibitor of apoptosis in various cellular systems.[1] Initially recognized for its capacity to inhibit nucleases, thereby preventing the characteristic DNA fragmentation seen in late-stage apoptosis, its role is now understood to be much broader.[2][3] ATA's inhibitory effects extend to other crucial enzymes involved in apoptosis, such as topoisomerase II and calpains.[1][4][5] Furthermore, ATA can modulate critical cell signaling pathways, either by mimicking growth factors or by blocking pro-apoptotic signals, thereby influencing cell fate.[6][7][8] Understanding these diverse mechanisms is crucial for the accurate design and interpretation of apoptosis experiments involving ATA.
Mechanisms of Action of ATA in Apoptosis
ATA's anti-apoptotic effects are attributed to several key mechanisms:
-
Nuclease and Topoisomerase II Inhibition : ATA is a potent inhibitor of endonucleases, the enzymes responsible for the internucleosomal DNA fragmentation that is a hallmark of apoptosis.[2][3] It also inhibits topoisomerase II, an enzyme involved in chromatin condensation during apoptosis.[1][4] This dual inhibition helps to preserve the structural integrity of the nucleus during apoptotic stress.
-
Modulation of Signaling Pathways :
-
IGF-1 Receptor (IGF-1R) Pathway Activation : ATA can bind to the extracellular domain of the IGF-1 receptor, mimicking the action of Insulin-like Growth Factor-1 (IGF-1).[6][7] This activation triggers downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which ultimately inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins like BAD.[6]
-
TWEAK-Fn14 Pathway Inhibition : In specific cellular contexts, such as in glioblastoma cells, ATA has been shown to selectively inhibit the TWEAK-Fn14 signaling pathway.[8][9] This pathway is implicated in promoting inflammation, invasion, and cell death.
-
Inhibition of Protein Tyrosine Phosphatases (PTPs) : Evidence suggests that ATA can translocate across the plasma membrane and inhibit intracellular PTPs.[10] This leads to an increase in the tyrosine phosphorylation of various signaling proteins, which can enhance pro-survival signals.[10]
-
Calpain Inhibition : ATA has been demonstrated to inhibit mu- and m-calpain, calcium-activated neutral proteases that are implicated in some forms of apoptotic cell death.[5]
-
Data Presentation: Efficacy of this compound
The effective concentration of ATA for apoptosis inhibition can vary significantly depending on the cell line, the nature of the apoptotic stimulus, and the duration of treatment. The following table summarizes reported effective concentrations and inhibitory constants from various studies.
| Cell Line/System | Apoptotic Stimulus/Target | Effective Concentration/IC50 | Reference |
| NSF-60 (murine myeloid cell line) | Growth factor deprivation | 5-25 µM (inhibition of apoptosis) | [11] |
| PC12 cells | Serum deprivation | Not specified, but prevents DNA fragmentation | [3] |
| Glioblastoma cells | TWEAK-induced signaling | Not specified, but inhibits pathway | [8][9] |
| Purified yeast topoisomerase II | Catalytic activity | ID50 of approx. 75 nM | [1] |
| Purified mu-calpain | Proteolytic activity | IC50 of 22 µM | [5] |
| Purified m-calpain | Proteolytic activity | IC50 of 10 µM | [5] |
| A549/DDP (Cisplatin-resistant Lung Cancer) | Cisplatin | Dose-dependent inhibition (0 - 5 mM) | [12] |
| MCF-7 (Breast Cancer) | General proliferation | 100 µM (significant decrease) | [12] |
Experimental Protocols
This section provides a detailed protocol for a typical experiment to assess the anti-apoptotic effect of ATA using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Objective : To determine the ability of ATA to inhibit apoptosis induced by a chemical agent (e.g., Staurosporine).
Materials :
-
Cell line of interest
-
Complete cell culture medium
-
This compound (ATA) stock solution (e.g., 10 mM in DMSO or water)
-
Apoptosis-inducing agent (e.g., Staurosporine, 1 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure :
-
Cell Seeding :
-
Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Pre-treatment with ATA :
-
Prepare a series of dilutions of ATA in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the medium containing the different concentrations of ATA to the respective wells.
-
Include a "vehicle control" well, which receives medium with the same concentration of the solvent used to dissolve ATA (e.g., DMSO).
-
Incubate the plates for 1-2 hours (or a time determined to be optimal for your system).[13]
-
-
Induction of Apoptosis :
-
Prepare the apoptosis-inducing agent (e.g., Staurosporine) at the desired final concentration in the corresponding ATA-containing or vehicle-containing medium. For example, a final concentration of 1 µM Staurosporine is commonly used.
-
Add the apoptosis-inducing agent to all wells except the "Negative Control" well.
-
The experimental groups should be as follows:
-
Negative Control : Cells treated with vehicle only.
-
Positive Control (Apoptosis) : Cells treated with the apoptosis-inducing agent only.
-
Experimental Groups : Cells pre-treated with various concentrations of ATA and then treated with the apoptosis-inducing agent.
-
-
Incubate the plates for a duration known to induce apoptosis in your cell line (e.g., 4-6 hours for Staurosporine).[13]
-
-
Cell Harvesting and Staining :
-
Carefully collect the culture medium from each well, as it may contain detached apoptotic cells.[13]
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.
-
Combine the detached cells with their corresponding collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis :
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer to detect FITC (for Annexin V) and PI fluorescence.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower Left (Annexin V- / PI-) : Live cells
-
Lower Right (Annexin V+ / PI-) : Early apoptotic cells
-
Upper Right (Annexin V+ / PI+) : Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+) : Necrotic cells
-
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by ATA and a typical experimental workflow for an apoptosis assay.
References
- 1. This compound, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits protein synthesis independent, sanguinarine-induced apoptosis and oncosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibition of topoisomerase II by this compound: implications for mechanisms of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is an inhibitor of mu- and m-calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of this compound as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. This compound translocates across the plasma membrane, inhibits protein tyrosine phosphatase and prevents apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits apoptosis and supports proliferation in a haemopoietic growth-factor dependent myeloid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Aurintricarboxylic Acid: A Powerful Tool for In Situ Hybridization
For Immediate Release
[City, State] – [Date] – In the intricate world of molecular biology, the integrity of RNA is paramount for accurate gene expression analysis. For researchers, scientists, and drug development professionals utilizing in situ hybridization (ISH), the pervasive threat of RNase degradation can compromise experimental outcomes. A potent and effective solution lies in the use of Aurintricarboxylic Acid (ATA), a robust inhibitor of ribonucleases. These application notes provide a detailed protocol for the successful integration of ATA into ISH workflows, ensuring the preservation of RNA integrity and leading to reliable and reproducible results.
Introduction to this compound (ATA)
This compound is a polymeric aromatic compound that serves as a powerful inhibitor of a wide range of nucleases, including the ubiquitous and resilient RNase A. Its mechanism of action involves competing with nucleic acids for binding to the active site of these enzymes, thereby preventing the degradation of RNA transcripts.[1][2] This makes ATA an excellent alternative to the traditionally used, yet hazardous, Diethylpyrocarbonate (DEPC). Beyond its role as a nuclease inhibitor, ATA has also been shown to inhibit protein-nucleic acid interactions in a broader context.[1][2]
Key Advantages of ATA in In Situ Hybridization
-
Broad-Spectrum RNase Inhibition: ATA effectively inhibits a variety of ribonucleases, providing comprehensive protection for RNA molecules throughout the ISH procedure.[2]
-
Safety: As a non-volatile and less toxic compound compared to DEPC, ATA offers a safer laboratory environment.
-
Simplicity of Use: ATA can be directly added to aqueous solutions, simplifying the preparation of RNase-free reagents.
Experimental Protocols
This section outlines a detailed protocol for the use of this compound in in situ hybridization experiments.
Preparation of ATA Stock Solution
Due to its polymerization in aqueous solutions, it is recommended to prepare fresh dilutions of ATA. The triammonium (B15348185) salt of ATA exhibits better solubility in water compared to the free acid form.[3]
Materials:
-
This compound, triammonium salt
-
Nuclease-free water
Procedure:
-
Dissolve this compound (triammonium salt) in nuclease-free water to a stock concentration of 10 mM.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are best used within a day of preparation.[3]
In Situ Hybridization Protocol with ATA
This protocol is a general guideline and may require optimization based on the specific tissue and probe being used.
1. Tissue Preparation:
-
Fix fresh tissue sections as required by your standard protocol (e.g., 4% paraformaldehyde in PBS).
-
Perform all pre-hybridization steps (e.g., proteinase K digestion, acetylation) using solutions prepared with nuclease-free water.
2. Pre-hybridization and Hybridization:
-
Prepare the hybridization buffer according to your established protocol.
-
Crucially, add ATA from the stock solution to the hybridization buffer to a final concentration of 1 mM.
-
Pre-hybridize the tissue sections with the ATA-containing hybridization buffer for 1-2 hours at the appropriate temperature.
-
Denature the probe and add it to the fresh, ATA-containing hybridization buffer.
-
Hybridize overnight at the optimized temperature.
3. Post-Hybridization Washes and Detection:
-
Perform stringent post-hybridization washes to remove unbound probe.
-
Proceed with your standard immunodetection and colorimetric or fluorescent visualization steps.
Quantitative Data Summary
While direct head-to-head quantitative comparisons of ATA and DEPC in ISH are not extensively documented in readily available literature, the efficacy of ATA as a potent RNase inhibitor is well-established. The following table summarizes the inhibitory concentrations of ATA against various nucleases, demonstrating its broad-spectrum activity.
| Nuclease | Inhibitory Concentration (ID50) | Reference |
| DNase I | ~10 µM | [2] |
| RNase A | <100 µM | [2] |
| S1 Nuclease | ~20 µM | [2] |
| Exonuclease III | <100 µM | [2] |
| Restriction Endonucleases (Sal I, Bam HI, Pst I, Sma I) | <100 µM | [2] |
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the underlying mechanism of ATA's protective effects, the following diagrams are provided.
References
Aurintricarboxylic Acid (ATA) in Viral Replication Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurintricarboxylic acid (ATA) is a polymeric aromatic compound with a well-documented history of broad-spectrum antiviral activity against a diverse range of DNA and RNA viruses.[1][2] Its multifaceted mechanism of action, targeting multiple stages of the viral life cycle, makes it a valuable tool for virological research and a potential candidate for antiviral drug development. ATA's inhibitory effects stem from its ability to interfere with protein-nucleic acid interactions, a fundamental process in viral replication.[3][4] This document provides detailed application notes and experimental protocols for utilizing ATA in viral replication studies.
Mechanism of Action
ATA exerts its antiviral effects through several distinct mechanisms, making it a versatile inhibitor for studying various viral families. The primary modes of action include:
-
Inhibition of Viral Attachment and Entry: As a polyanionic molecule, ATA can bind to positively charged viral envelope glycoproteins. This interaction sterically hinders the virus from attaching to host cell receptors, thereby preventing viral entry. This mechanism is particularly effective against enveloped viruses.[1]
-
Inhibition of Viral Enzymes: ATA is a potent inhibitor of several key viral enzymes essential for replication.
-
RNA-Dependent RNA Polymerase (RdRp): ATA has been shown to inhibit the RdRp of coronaviruses like SARS-CoV and SARS-CoV-2.[5] It is predicted to bind to the palm sub-domain of the enzyme, which houses the catalytic active sites, thereby blocking RNA synthesis.[5]
-
Reverse Transcriptase and RNase H: In retroviruses like Hepatitis B Virus (HBV), ATA inhibits the RNase H activity of the viral polymerase. It is also known to inhibit the reverse transcriptase of HIV.[6]
-
Neuraminidase: For influenza viruses, ATA inhibits the neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells. This leads to the aggregation of progeny virions on the cell surface, preventing the spread of infection.[7]
-
Papain-Like Protease (PLpro): ATA has been identified as an inhibitor of the SARS-CoV-2 PLpro, an enzyme critical for viral polyprotein processing and evasion of the host immune response.[8][9]
-
-
Inhibition of Viral Gene Transcription: ATA can block the early stages of viral replication by inhibiting viral gene transcription, as demonstrated in studies with Vaccinia virus.[10]
-
Inhibition of Protein Synthesis: At lower concentrations (50-100 µM), ATA can act as a relatively specific inhibitor of protein synthesis initiation.
Quantitative Antiviral Activity of this compound
The efficacy of ATA against various viruses has been quantified using in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
| Virus/Viral Component | Assay | Cell Line | IC50 / EC50 | Reference |
| Zika Virus (ZIKV) | Plaque Reduction Assay | Vero | IC50: 13.87 ± 1.09 μM | [11] |
| Zika Virus (ZIKV) | Plaque Reduction Assay | A549 | IC50: 33.33 ± 1.13 μM | [11] |
| SARS-CoV | Plaque Reduction Assay | Vero | EC50: 0.2 mg/mL | [12] |
| SARS-CoV-2 | PLpro Enzymatic Assay | - | IC50: 30 μM | [8][9] |
| SARS-CoV-2 | In vitro Antiviral Assay | Vero E6 | IC50: 50 μM | [8][9] |
| SARS-CoV-2 RdRp | RNA Replication Assay | - | IC50: 56 nM | [13] |
| Influenza A Virus (A/WSN/33 H1N1) | Plaque Reduction Assay | MDCK | EC50: 4.1 µM | [14] |
| Influenza A Virus (A/Udorn/72 H3N2) | Plaque Reduction Assay | MDCK | EC50: 6.3 µM | [14] |
| Influenza A Virus (NIBRG-14 H5N1) | Plaque Reduction Assay | MDCK | EC50: 5.4 µM | [14] |
| Influenza A Virus (PR8) | Neutral Red Uptake Assay | MDCK | EC50: 6.5 µg/ml | [7] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the antiviral activity of ATA.
Plaque Reduction Assay
This assay determines the concentration of ATA that inhibits the formation of plaques (zones of cell death) caused by lytic viruses.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for SARS-CoV, ZIKV; MDCK for influenza) in 6-well or 24-well plates.[14]
-
Virus stock with a known titer.
-
This compound (ATA) stock solution.
-
Cell culture medium (e.g., MEM or DMEM).
-
Overlay medium (e.g., medium containing 1% low-melting-point agarose (B213101) or methylcellulose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Protocol:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of ATA in serum-free culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with a specific multiplicity of infection (MOI) of the virus, calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.[15]
-
ATA Treatment: During or after the adsorption period, remove the virus inoculum and add the overlay medium containing various concentrations of ATA. Include an untreated virus control and a cell-only control.[14]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Discard the fixative and stain the cells with the staining solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.[15]
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each ATA concentration relative to the untreated virus control.
-
The EC50 value is determined by plotting the percentage of inhibition against the log of the ATA concentration and fitting the data to a dose-response curve.
-
Quantitative Real-Time RT-PCR (qRT-PCR)
This technique quantifies the amount of viral RNA in a sample, providing a measure of viral replication.
Materials:
-
RNA extraction kit.
-
Reverse transcriptase enzyme.
-
qPCR master mix (containing DNA polymerase, dNTPs).
-
Virus-specific forward and reverse primers and a fluorescently labeled probe.
-
Real-time PCR instrument.
Protocol:
-
Sample Collection:
-
Seed host cells and infect with the virus as described in the Plaque Reduction Assay.
-
Treat the infected cells with various concentrations of ATA.
-
At various time points post-infection, collect the cell culture supernatant (for extracellular virus) or cell lysates (for intracellular viral RNA).
-
-
RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted viral RNA using reverse transcriptase and either a virus-specific primer or random hexamers.
-
qPCR:
-
Prepare a reaction mixture containing the qPCR master mix, virus-specific primers, and probe.
-
Add the synthesized cDNA to the reaction mixture.
-
Run the qPCR program on a real-time PCR instrument. Include a standard curve with known concentrations of viral nucleic acid for absolute quantification.[15]
-
-
Data Analysis:
-
Determine the viral copy number in each sample from the standard curve.
-
Calculate the percentage of reduction in viral load for each ATA concentration compared to the untreated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the ATA concentration.[15]
-
Western Blotting
This method detects and quantifies specific viral proteins in a sample, providing an indication of viral protein synthesis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[16]
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the viral protein of interest.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Sample Preparation:
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody specific to the target viral protein overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane to remove unbound primary antibody and then incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washing, add a chemiluminescent substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light, which can be captured by an imaging system.
-
Data Analysis: Quantify the band intensity for the viral protein and a loading control (e.g., GAPDH or β-actin) to determine the relative reduction in viral protein expression at different ATA concentrations.
Cytotoxicity Assay (e.g., MTT Assay)
It is crucial to assess the cytotoxicity of ATA on the host cells to ensure that the observed antiviral effect is not due to cell death.[8][16]
Materials:
-
Host cells in a 96-well plate.
-
This compound (ATA) stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilizing agent (e.g., DMSO).[16]
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[16]
-
Treatment: Treat the cells with a serial dilution of ATA. Include untreated cells as a negative control. Incubate for the same duration as the antiviral assays (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ATA concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) can then be determined.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Multifaceted antiviral mechanism of this compound (ATA).
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for determining antiviral efficacy using a plaque reduction assay.
Logical Relationship: ATA's Inhibition of Protein-Nucleic Acid Interaction
References
- 1. Frontiers | this compound Suppresses Hepatitis B Virus Replication by Inhibition of RNase H Activity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of polymeric this compound, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of nucleic acid-binding proteins by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural analysis of inhibition mechanisms of this compound on SARS-CoV polymerase and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and anti-HIV activities of this compound fractions and analogues: direct correlation of antiviral potency with molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Is a Potent Inhibitor of Influenza A and B Virus Neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Potent Inhibition of Zika Virus Replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent and selective inhibition of SARS coronavirus replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Aurintricarboxylic Acid in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurintricarboxylic acid (ATA) is a polyanionic, aromatic compound known for its potent ability to inhibit protein-nucleic acid interactions.[1] This characteristic suggests its potential utility in Chromatin Immunoprecipitation (ChIP) assays, a powerful technique used to investigate the interaction of proteins with specific DNA sequences in vivo. These application notes provide a comprehensive overview of the theoretical application of ATA in ChIP, its mechanism of action, and detailed protocols for its use as a tool to potentially reduce background and as a control for assay specificity.
Mechanism of Action
ATA's primary mechanism of action relevant to ChIP is its ability to act as a competitive inhibitor for nucleic acid binding sites on proteins.[1] The polymeric and negatively charged structure of ATA mimics the phosphate (B84403) backbone of DNA and RNA, allowing it to bind to the active sites of proteins that would normally associate with nucleic acids.[1] This has been demonstrated for enzymes like RNase and DNA topoisomerase II.[1][2] By occupying these binding sites, ATA can prevent or disrupt the interaction between proteins and DNA. This property can be leveraged in ChIP assays to investigate the specificity of observed protein-DNA interactions.
Furthermore, ATA is known to interfere with protein-protein interactions, such as the TAZ-TEAD transcriptional complex, and can modulate various cellular signaling pathways, including the Jak/STAT and NF-κB pathways.[3][4][5][6] Researchers should be aware of these pleiotropic effects when interpreting results from experiments using ATA.
Potential Applications in ChIP Assays
Based on its mechanism of action, ATA can be theoretically applied in ChIP assays in two primary ways:
-
Negative Control: ATA can be used as a negative control to demonstrate the specificity of a protein-DNA interaction. If the ChIP signal for a specific protein-DNA interaction is significantly reduced in the presence of ATA, it suggests that the interaction is a direct protein-DNA binding event that can be competitively inhibited.
-
Reduction of Non-Specific Background: ATA could potentially be used at low concentrations to reduce non-specific binding of proteins to chromatin, thereby lowering the background signal and improving the signal-to-noise ratio of the assay.
Quantitative Data Summary
The following table summarizes the inhibitory activity of ATA against various molecular targets, providing context for its potency and broad-spectrum activity. These values can serve as a guide for determining appropriate concentrations for ChIP applications.
| Target | Assay Type | Species | IC50 | Ki | Reference(s) |
| DNA Topoisomerase II | Relaxation Assay | Yeast | ~75 nM | - | [2] |
| µ-Calpain | - | - | 22 µM | - | |
| m-Calpain | - | - | 10 µM | - | |
| Cystathionine-γ-lyase (CSE) | - | - | 0.6 µM | - | [7] |
| miRNA function modifier | - | - | 0.47 µM | - | [7] |
| SARS-CoV-2 PLpro | Biochemical | - | 30 µM | 16 µM | [7] |
| SARS-CoV-2 RdRp | Biochemical | - | 56 nM | - | [7] |
| rP2X1 Receptor | Electrophysiology | Rat | 8.6 nM | - | [7] |
| rP2X3 Receptor | Electrophysiology | Rat | 72.9 nM | - | [7] |
Experimental Protocols
The following are theoretical protocols for the application of ATA in ChIP assays. Researchers should optimize the concentration and incubation times for their specific protein of interest and cell type.
Protocol 1: ATA as a Negative Control in ChIP
This protocol outlines the use of ATA to confirm the specificity of a protein-DNA interaction.
1. Cell Culture and Crosslinking:
- Culture cells to the desired confluency.
- Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
- Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
2. Cell Lysis and Chromatin Sonication:
- Wash cells twice with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer containing protease inhibitors.
- Sonicate the chromatin to an average fragment size of 200-500 bp.
3. ATA Treatment (Experimental and Control Groups):
- Divide the sonicated chromatin into two equal aliquots:
- Control Group: Add vehicle (e.g., DMSO, PBS) to the chromatin.
- ATA Treatment Group: Add ATA to the chromatin to a final concentration in the range of 10-100 µM. The optimal concentration should be determined empirically.
- Incubate both groups for 1-2 hours at 4°C with gentle rotation to allow for competitive binding.
4. Immunoprecipitation:
- Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
- Add the specific primary antibody to the chromatin and incubate overnight at 4°C with rotation.
- Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
5. Washes and Elution:
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
6. Reverse Crosslinking and DNA Purification:
- Reverse the crosslinks by adding NaCl and incubating at 65°C for 4-6 hours.
- Treat with RNase A and Proteinase K.
- Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.
7. Analysis:
- Quantify the immunoprecipitated DNA using qPCR with primers specific for the target genomic region.
- Compare the signal from the ATA-treated group to the control group. A significant reduction in signal in the ATA-treated group indicates a specific protein-DNA interaction.
Protocol 2: Using ATA to Reduce Background in ChIP
This protocol describes the potential use of ATA to lower non-specific background signals.
Follow the same steps as in Protocol 1, with the following modification:
3. ATA Treatment:
- Before the immunoprecipitation step, add a low concentration of ATA (e.g., 1-10 µM; to be optimized) to the sonicated chromatin.
- Incubate for 30-60 minutes at 4°C with gentle rotation.
- Proceed with the immunoprecipitation as described in Protocol 1.
The goal is to use a concentration of ATA that is sufficient to block low-affinity, non-specific interactions without disrupting the specific, high-affinity interaction of interest.
Visualizations
Mechanism of ATA in Disrupting Protein-DNA Interactions
References
- 1. Mechanism of action of polymeric this compound, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a canonical disruptor of the TAZ-TEAD transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound mitigates cigarette smoke extract induced oxidative stress and pulmonary inflammation via inhibition of NF-ҡB/p65 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Assessing the Cytotoxicity of Aurintricarboxylic Acid in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to validated methods for assessing the cytotoxicity of Aurintricarboxylic Acid (ATA) in various cell lines. ATA, a polyanionic, aromatic compound, is recognized for its wide range of biological activities, including the inhibition of apoptosis and its potential as an anticancer agent.[1][2] Understanding its cytotoxic profile is crucial for its development as a therapeutic agent. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and illustrates key signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of ATA's Cytotoxic Effects
The following tables summarize the observed effects of this compound on different cell lines using various cytotoxicity and proliferation assays. This structured presentation allows for a straightforward comparison of ATA's potency and the cellular responses across different cancer types.
| Cell Line | Assay | Concentration of ATA | Incubation Time | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | Resazurin-based fluorescent assay | 100 µM | 24 hours | Significant decrease in cell proliferation | [3] |
| MCF-7 (Breast Cancer) | Resazurin-based fluorescent assay | 100 µM | 48 hours | Significant decrease in cell proliferation | [3] |
| SKOV3 (Ovarian Cancer) | Neutral Red Assay | Not specified | 24 hours | Moderate inhibition of cell growth | [3] |
| MCF-7 (Breast Cancer) | Neutral Red Assay | Not specified | 24 hours | Moderate inhibition of cell growth | [3] |
| A549/DDP (Cisplatin-resistant Lung Cancer) | CCK-8 Assay | 0 - 5 mM | Not specified | Dose-dependent inhibition of cell viability | [3] |
| MCF7/ADR (Doxorubicin-resistant Breast Cancer) | Not specified | Not specified | Not specified | Inhibition of malignant phenotypes | [4] |
| Paclitaxel-resistant lung cancer cells | Not specified | Not specified | Not specified | Inhibition of malignant phenotypes | [4] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | 50 µM | 48 hours | Non-toxic dose, used in combination studies | [2] |
| Vero E6 | MTT Assay | up to 1 mM | 48 hours | 95% cell viability (non-toxic) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for determining the cytotoxic and cytostatic effects of ATA.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (ATA) stock solution
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO or other formazan (B1609692) solubilizing agent
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of ATA in complete culture medium. Remove the overnight culture medium and add 100 µL of the ATA dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control if a solvent is used for ATA.[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance of treated cells to that of the untreated control cells. Plot a dose-response curve to determine the IC50 value.[7]
Protocol 2: Neutral Red Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (ATA) stock solution
-
96-well tissue culture plates
-
Neutral Red solution
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Neutral Red Assay Fixative
-
Neutral Red Assay Solubilization Solution
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[3]
-
Compound Treatment: Treat cells with various concentrations of ATA and incubate for the desired duration (e.g., 24, 48 hours).[3]
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[3]
-
Washing: Gently aspirate the Neutral Red solution and wash the cells once with 150 µL of DPBS.[3]
-
Fixation: Add 100 µL of Neutral Red Assay Fixative to each well and incubate for 2 minutes.[3]
-
Dye Solubilization: Remove the fixative and add 150 µL of Neutral Red Assay Solubilization Solution to each well. Gently shake the plate for 10 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[3]
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (ATA) stock solution
-
96-well tissue culture plates
-
LDH Cytotoxicity Assay Kit
-
Microplate reader (absorbance at ~490 nm and ~680 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with ATA as described in the Neutral Red Assay protocol. Include a positive control for maximum LDH release.[3]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate and incubate for 30 minutes at room temperature, protected from light.[3]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[3]
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm and 680 nm (background).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the supernatant of treated cells relative to the positive control.
Protocol 4: Colony Formation Assay
This assay assesses the long-term effects of a compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (ATA) stock solution
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.[4]
-
Compound Treatment: Treat the cells with various concentrations of ATA.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form. The medium containing ATA can be replaced every 3-4 days if necessary.[3]
-
Colony Staining: After the incubation period, wash the wells twice with PBS. Fix the colonies with methanol for 15 minutes. Remove the methanol and add Crystal Violet staining solution to each well.[3]
-
Washing and Drying: After staining, wash the wells with water and allow them to air dry.
-
Data Analysis: Count the number of colonies in each well.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by ATA and a typical experimental workflow for assessing its cytotoxicity.
Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound.
Caption: Signaling pathways modulated by this compound leading to altered cell survival and apoptosis.[1][8]
This compound has a multifaceted impact on cellular processes. It can promote cell survival by activating the IGF-1R pathway, which in turn stimulates the PI3K/Akt and MAPK/ERK cascades.[1] Conversely, in specific cellular contexts, ATA can inhibit pro-apoptotic and pro-inflammatory signaling pathways such as the TWEAK/Fn14 and NF-κB/p65 pathways.[1][8] Furthermore, ATA is a known inhibitor of nucleases and topoisomerase II, enzymes that are critical for the DNA fragmentation that occurs during apoptosis.[1][9] This complex mechanism of action underscores the importance of thorough cytotoxic assessment in relevant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an inhibitor of cystathionine γ-lyase, enhances the sensitivity of chemotherapy drugs in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound inhibits the malignant phenotypes of drug-resistant cells via translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound mitigates cigarette smoke extract induced oxidative stress and pulmonary inflammation via inhibition of NF-ҡB/p65 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aurintricarboxylic Acid (ATA) in the Study of Protein-DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Aurintricarboxylic Acid (ATA) as a tool to investigate and inhibit protein-DNA interactions. ATA is a polymeric aromatic compound known for its broad-spectrum inhibitory activity against a variety of enzymes that interact with nucleic acids, including DNA and RNA polymerases, nucleases, and transcription factors.[1][2][3] Its mechanism of action often involves competing with nucleic acids for their binding sites on proteins, making it an invaluable reagent for elucidating the roles of these interactions in biological processes and for the initial phases of drug discovery.[4]
Mechanism of Action
This compound primarily functions as an inhibitor of protein-nucleic acid interactions through a combination of competitive and non-competitive mechanisms.[1][5] In its polymeric form, ATA presents a polyanionic structure that mimics the phosphodiester backbone of DNA and RNA.[6] This structural similarity allows it to bind to the nucleic acid-binding sites on proteins, thereby competitively inhibiting the binding of the natural DNA or RNA substrate.[4]
In some instances, ATA has been observed to act as a non-competitive inhibitor, suggesting that it can also bind to allosteric sites on proteins, inducing conformational changes that prevent the protein from effectively interacting with DNA.[1][5]
Quantitative Data Summary
The following tables summarize the inhibitory constants of this compound against various proteins that interact with DNA. This data is essential for determining the appropriate concentration of ATA to use in experimental setups.
Table 1: Dissociation Constants (Kd) for ATA Binding to Nucleic Acid-Interacting Proteins
| Protein | Organism/Source | Kd (µM) | Method |
| DNase I | Bovine | 9.019 | Tryptophan Fluorescence Quenching |
| RNase A | Bovine | 2.33 | Tryptophan Fluorescence Quenching |
| Reverse Transcriptase | Moloney Murine Leukemia Virus (M-MLV) | 0.255 | Tryptophan Fluorescence Quenching |
| Taq Polymerase | Thermus aquaticus | 81.97 | Tryptophan Fluorescence Quenching |
| Apoptosis Inducing Factor (AIF) | Human | 19 ± 5 | Isothermal Titration Calorimetry |
Table 2: Half-maximal Inhibitory Concentration (IC50) of ATA
| Target Protein/Process | System | IC50 |
| DNA Topoisomerase II | Purified Yeast Enzyme | ~75 nM |
| TAZ-TEAD Complex Formation | AlphaLISA Assay | ~5 µM |
| AIF-DNA Binding | Photonic Crystal Biosensor | ~23 µM |
| TWEAK-Fn14-NF-κB Signaling | Cell-based Reporter Assay | ~10 µM |
Data sourced from[7][8][9][10]
Experimental Protocols
Here we provide detailed protocols for common assays used to study protein-DNA interactions, incorporating the use of this compound as an inhibitor.
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) with ATA
EMSA is a technique used to detect protein-DNA complexes based on their slower migration through a non-denaturing polyacrylamide gel compared to free DNA.[11][12] ATA can be used to confirm the specificity of a protein-DNA interaction or to determine the inhibitory concentration of ATA.
Materials:
-
Purified DNA-binding protein
-
Biotin- or radioactively-labeled DNA probe containing the protein's binding site
-
Unlabeled ("cold") competitor DNA probe
-
This compound (ATA) stock solution (e.g., 10 mM in sterile water)
-
Binding buffer (protein-specific, a general buffer is 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) non-specific competitor DNA
-
TBE buffer (Tris/Borate/EDTA)
-
6% non-denaturing polyacrylamide gel
-
Loading dye (6X, without SDS)
-
Detection system (e.g., chemiluminescence imager or phosphorimager)
Procedure:
-
Prepare Binding Reactions: In separate microcentrifuge tubes, set up the following reactions on ice.
| Component | Negative Control | Positive Control | ATA Inhibition | Cold Competition |
| Sterile Water | to 20 µL | to 20 µL | to 20 µL | to 20 µL |
| 10X Binding Buffer | 2 µL | 2 µL | 2 µL | 2 µL |
| Poly(dI-dC) (1 µg/µL) | 1 µL | 1 µL | 1 µL | 1 µL |
| Labeled DNA Probe (10 nM) | 1 µL | 1 µL | 1 µL | 1 µL |
| Purified Protein (e.g., 100 nM) | - | 2 µL | 2 µL | 2 µL |
| ATA (e.g., 100 µM final) | - | - | 2 µL | - |
| Cold Competitor (1 µM) | - | - | - | 2 µL |
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Gel Electrophoresis:
-
Add 4 µL of 6X loading dye to each reaction.
-
Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.
-
Run the gel at 100-150V until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Detection:
-
Transfer the DNA to a nylon membrane if using a biotinylated probe, or dry the gel if using a radiolabeled probe.
-
Detect the signal using an appropriate imaging system.
-
Expected Results: The positive control should show a band of shifted mobility corresponding to the protein-DNA complex. This shifted band should be absent or significantly reduced in the ATA inhibition and cold competition lanes, demonstrating the inhibitory effect of ATA and the specificity of the protein-DNA interaction.
Protocol 2: DNase I Footprinting with ATA
DNase I footprinting is a method to identify the specific DNA binding site of a protein.[13][14] The protein protects its binding site from cleavage by DNase I, leaving a "footprint" in the DNA ladder when analyzed on a sequencing gel. ATA can be used to demonstrate that the disappearance of the footprint is due to the inhibition of protein binding.
Materials:
-
Purified DNA-binding protein
-
DNA fragment (>100 bp) containing the binding site, end-labeled with a radioactive or fluorescent tag
-
This compound (ATA) stock solution
-
DNase I (RNase-free)
-
DNase I dilution buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl2, 1 mM CaCl2, 50% glycerol)
-
Binding buffer (as in EMSA protocol)
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 0.2 M NaCl, 250 µg/mL glycogen)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
Formamide (B127407) loading dye
-
Sequencing gel (e.g., 6% polyacrylamide, 7M Urea)
Procedure:
-
Binding Reactions:
-
Prepare two reactions: one with the DNA-binding protein and one with the protein and ATA.
-
In a microcentrifuge tube, combine the labeled DNA probe, binding buffer, and either the purified protein or the protein pre-incubated with ATA for 15 minutes on ice.
-
Incubate at room temperature for 20-30 minutes.
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion.
-
Incubate for exactly 1-2 minutes at room temperature.
-
-
Stop Reaction:
-
Stop the digestion by adding stop solution.
-
-
Purification:
-
Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the DNA fragments.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
-
Gel Electrophoresis:
-
Resuspend the DNA in formamide loading dye.
-
Denature the samples by heating at 95°C for 5 minutes and then rapidly cool on ice.
-
Load the samples on a sequencing gel alongside a sequencing ladder (e.g., Maxam-Gilbert G-lane) of the same DNA fragment.
-
-
Visualization:
-
Dry the gel and expose it to a phosphor screen or film.
-
Expected Results: In the lane with the protein, a region of the DNA ladder will be absent, representing the footprint. In the lane containing ATA, this footprint should be diminished or absent, indicating that ATA inhibited the protein from binding to its DNA recognition site.
Protocol 3: Fluorescence Polarization (FP) Assay with ATA
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to another molecule.[15][16][17] It is a powerful method for quantifying binding affinities and inhibition.
Materials:
-
Purified DNA-binding protein
-
Fluorescently labeled DNA probe (e.g., with fluorescein)
-
This compound (ATA) stock solution
-
Binding buffer (as in EMSA protocol, ensure it does not have autofluorescence)
-
Black, low-binding microplate (e.g., 96- or 384-well)
-
Fluorescence plate reader with polarization filters
Procedure:
-
Determine Optimal Probe Concentration:
-
Perform a serial dilution of the fluorescently labeled DNA probe in the binding buffer and measure the fluorescence intensity to find a concentration that gives a stable and robust signal.
-
-
Protein Titration (to determine Kd):
-
To a constant concentration of the fluorescently labeled DNA probe, add increasing concentrations of the purified protein.
-
Incubate at room temperature for 30 minutes.
-
Measure the fluorescence polarization. The polarization will increase as more protein binds to the labeled DNA.
-
Plot the change in polarization against the protein concentration to determine the dissociation constant (Kd).
-
-
ATA Inhibition Assay:
-
In the wells of the microplate, mix the protein (at a concentration around its Kd) with a serial dilution of ATA.
-
Incubate for 15-30 minutes at room temperature.
-
Add the fluorescently labeled DNA probe to each well.
-
Incubate for another 30 minutes.
-
Measure the fluorescence polarization.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of ATA.
-
Fit the data to a dose-response curve to calculate the IC50 value of ATA for the protein-DNA interaction.
-
Expected Results: As the concentration of ATA increases, it will compete with the labeled DNA for binding to the protein, resulting in a decrease in fluorescence polarization. This allows for the quantitative determination of ATA's inhibitory potency.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in studying protein-DNA interactions.
Caption: Competitive inhibition of protein-DNA binding by ATA.
Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA) using ATA.
Caption: ATA disrupts the TAZ-TEAD interaction, inhibiting oncogenic transcription.[8]
References
- 1. Interaction of this compound (ATA) with four nucleic acid binding proteins DNase I, RNase A, reverse transcriptase and Taq polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of this compound as an inhibitor of nucleases during nucleic acid isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of polymeric this compound, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of this compound (ATA) with four nucleic acid binding proteins DNase I, RNase A, reverse transcriptase and Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A General Method for Discovering Inhibitors of Protein–DNA Interactions Using Photonic Crystal Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a canonical disruptor of the TAZ-TEAD transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. DNase I footprinting [gene.mie-u.ac.jp]
- 14. research.fredhutch.org [research.fredhutch.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Application Notes and Protocols for Using Aurintricarboxylic Acid in Single-Cell RNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-cell RNA sequencing (scRNA-seq) has revolutionized our ability to dissect cellular heterogeneity. A critical prerequisite for high-quality scRNA-seq data is the preservation of intact RNA throughout the initial stages of sample preparation. Endogenous and exogenous ribonucleases (RNases) pose a significant threat to RNA integrity upon cell lysis. Aurintricarboxylic acid (ATA) is a potent inhibitor of a broad range of nucleases, including RNase A, and can be employed as a protective agent during single-cell suspension and lysis.[1] However, its inhibitory action extends to enzymes essential for the downstream steps of scRNA-seq, such as reverse transcriptase and DNA polymerase. Therefore, a carefully designed protocol that includes the timely application and subsequent removal of ATA is crucial for its successful implementation.
These application notes provide a detailed protocol for the use of this compound in scRNA-seq workflows, summarize its enzymatic interactions, and offer visual guides to the experimental process and its underlying mechanism.
Data Presentation
The efficacy of this compound as a nuclease inhibitor and its potential impact on essential scRNA-seq enzymes can be understood through its binding affinities. The following table summarizes the dissociation constants (Kd) of ATA with key enzymes. A lower Kd value indicates a stronger binding affinity and, consequently, a more potent inhibition.
| Enzyme | Function in scRNA-seq | Dissociation Constant (Kd) with ATA (μM) | Implication for scRNA-seq Protocol |
| RNase A | RNA degradation (to be inhibited) | 2.33 | ATA is an effective inhibitor of this major ribonuclease. |
| DNase I | DNA degradation | 9.019 | ATA also inhibits DNases, which can be beneficial. |
| M-MLV Reverse Transcriptase | cDNA synthesis from RNA template | 0.255 | ATA strongly inhibits this crucial step and must be removed before reverse transcription. |
| Taq Polymerase | cDNA amplification | 81.97 | ATA inhibits this essential amplification step and must be removed prior to PCR. |
Data sourced from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Experimental Protocols
This section outlines a hypothetical, yet detailed, protocol for the integration of this compound into a standard single-cell RNA sequencing workflow. It is imperative to empirically optimize the ATA concentration for your specific cell type and experimental conditions.
Materials:
-
This compound (ATA), molecular biology grade
-
Nuclease-free water
-
1x Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free, nuclease-free
-
Bovine Serum Albumin (BSA), nuclease-free
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in a Tris-based buffer with MgCl2)
-
Gel filtration columns (e.g., Sephadex G-50 or equivalent) suitable for removing small molecules from nucleic acid preparations.
-
Standard scRNA-seq reagents and equipment (e.g., for reverse transcription, amplification, and library preparation).
Protocol:
-
Preparation of ATA Stock Solution:
-
Prepare a 10 mM stock solution of ATA in nuclease-free water.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Suspension and Wash with ATA:
-
Following tissue dissociation and initial cell pelleting, resuspend the single-cell pellet in ice-cold 1x PBS containing 0.04% BSA and a working concentration of ATA. A starting concentration range of 10-50 µM ATA is recommended for initial optimization.
-
Incubate the cell suspension on ice for 5-10 minutes. This allows ATA to permeate the cells and inhibit nucleases that may be released during subsequent steps.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
-
Cell Lysis with ATA:
-
Resuspend the cell pellet in an appropriate ice-cold lysis buffer supplemented with the same working concentration of ATA (10-50 µM).
-
Proceed with the lysis protocol as required for your scRNA-seq platform (e.g., for droplet-based systems, this would be the buffer into which cells are loaded before emulsification). The presence of ATA during lysis is critical to protect the released RNA from degradation.
-
-
Crucial Step: ATA Removal:
-
This step is mandatory to prevent inhibition of downstream enzymatic reactions.
-
Following RNA capture (e.g., on beads in droplet-based systems), and before reverse transcription, the ATA must be removed.
-
For bead-based protocols, perform stringent washes of the beads with a wash buffer that does not contain ATA.
-
For plate-based methods where the lysate is carried over, the RNA must be purified. A recommended method for ATA removal is gel filtration chromatography.[2] Pass the RNA sample through a suitable gel filtration column (e.g., Sephadex G-50) equilibrated with a nuclease-free buffer. ATA, being a small molecule, will be retained in the column matrix, while the larger RNA molecules will be eluted.
-
Alternatively, RNA purification using silica-based columns that include wash steps can also aid in the removal of ATA.
-
-
Downstream scRNA-seq Workflow:
-
Once ATA has been effectively removed, proceed with the standard protocol for your chosen scRNA-seq platform, including reverse transcription, cDNA amplification, and library preparation.
-
Mandatory Visualizations
Caption: scRNA-seq workflow incorporating this compound (ATA).
Caption: ATA competitively binds to RNase A, protecting RNA from degradation.
References
Utilizing Aurintricarboxylic Acid to Unravel Viral Entry Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurintricarboxylic acid (ATA), a polymeric aromatic compound, has emerged as a valuable tool in virology research, demonstrating broad-spectrum antiviral activity against a diverse range of viruses. Its primary mechanism of action involves the inhibition of viral entry, making it an excellent candidate for studying the intricate processes of viral attachment and fusion with host cells. This document provides detailed application notes and protocols for utilizing ATA to investigate viral entry mechanisms, complemented by quantitative data and visual representations of experimental workflows and signaling pathways.
Introduction
Understanding the initial stages of viral infection is paramount for the development of effective antiviral therapies. Viral entry into a host cell is a multi-step process that typically involves attachment to specific cell surface receptors, followed by fusion of the viral and cellular membranes. This compound has been shown to interfere with these crucial early events for a variety of viruses, including Human Immunodeficiency Virus (HIV), Zika Virus, and coronaviruses like SARS-CoV and SARS-CoV-2.[1][2][3] As a polyanionic molecule, ATA is thought to bind to positively charged viral envelope glycoproteins, sterically hindering their interaction with host cell receptors.[1] This inhibitory action provides a powerful method for dissecting the molecular interactions governing viral entry.
Mechanism of Action: Inhibition of Viral Entry
The principal antiviral effect of ATA at the entry stage is the blockade of viral attachment to host cells. This is achieved through its interaction with viral surface proteins, preventing them from binding to their cognate receptors on the host cell membrane. For instance, in the case of HIV, ATA has been shown to bind to the gp120 envelope glycoprotein, thereby interfering with its interaction with the CD4 receptor on T-cells.[4][5] This prevents the initial attachment of the virus, a critical first step for infection.
Beyond attachment, ATA can also inhibit subsequent steps in the entry process, such as membrane fusion. While the primary mechanism is attachment inhibition, the binding of ATA to viral glycoproteins can induce conformational changes that may also impair the fusogenic activity required for the viral and cellular membranes to merge.
Quantitative Data on Antiviral Activity of this compound
The efficacy of ATA in inhibiting viral entry and replication has been quantified for several viruses. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various in vitro studies.
| Virus/Viral Component | Assay | Cell Line | IC50 / EC50 | Reference |
| Zika Virus (ZIKV) | Plaque Reduction Assay | Vero | IC50: 13.87 ± 1.09 μM | [1] |
| Zika Virus (ZIKV) | Plaque Reduction Assay | A549 | IC50: 33.33 ± 1.13 μM | [1] |
| SARS-CoV | Plaque Reduction Assay | Vero | EC50: 0.2 mg/mL | [1] |
| SARS-CoV-2 | In vitro Antiviral Assay | Vero E6 | IC50: 50 μM | [2][6] |
| SARS-CoV-2 PLpro | Enzymatic Assay | - | IC50: 30 μM | [2][6] |
| SARS-CoV-2 RdRp | RNA Replication Assay | - | IC50: 56 nM | [1] |
| Influenza A (H1N1) | Plaque Reduction Assay | MDCK | EC50: 4.1 µM | [7] |
| Influenza A (H3N2) | Plaque Reduction Assay | MDCK | EC50: 6.3 µM | [7] |
| Influenza A (H5N1) | Plaque Reduction Assay | MDCK | EC50: 5.4 µM | [7] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of ATA on viral entry are provided below.
Plaque Reduction Assay
This assay is fundamental for determining the inhibitory effect of a compound on the lytic cycle of a virus.
a. Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6- or 24-well plates.
-
Virus stock with a known titer.
-
This compound (ATA) stock solution.
-
Cell culture medium (e.g., MEM).
-
Overlay medium (e.g., medium with 1% low-melting-point agarose (B213101) or methylcellulose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
b. Protocol:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.[1]
-
Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus at a specific multiplicity of infection (MOI). Incubate for 1 hour at 37°C to allow for viral adsorption.[1]
-
ATA Treatment: After the adsorption period, remove the virus inoculum and add the overlay medium containing various concentrations of ATA. Include an untreated virus control and a cell-only control.[1][7]
-
Incubation: Incubate the plates for a duration sufficient for plaque formation (typically 2-3 days, virus-dependent).
-
Fixation and Staining: Fix the cells with the fixative solution and then stain with the crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the ATA concentration.[1]
Plaque Reduction Assay Workflow
Virus Attachment (Binding) Assay
This assay specifically investigates the ability of ATA to prevent the virus from binding to the host cell surface.
a. Materials:
-
Susceptible host cells.
-
Virus stock.
-
This compound (ATA) stock solution.
-
Wash buffer (e.g., cold PBS).
-
Reagents for virus quantification (e.g., RT-qPCR or TCID50 assay).
b. Protocol:
-
Cell Preparation: Seed host cells in plates and grow to confluency.
-
Pre-treatment: Pre-chill the cells at 4°C for 1 hour to prevent virus internalization.
-
Treatment and Infection: Incubate the virus with various concentrations of ATA for 1 hour at 37°C. Add the virus-ATA mixture to the pre-chilled cells.
-
Incubation: Incubate the plates at 4°C for 1-2 hours to allow for virus attachment.
-
Washing: Wash the cells extensively with cold PBS to remove unbound virus particles.
-
Quantification: Quantify the amount of cell-bound virus. This can be done by lysing the cells and quantifying viral RNA using RT-qPCR or by performing a TCID50 assay on the cell lysate.
-
Data Analysis: Compare the amount of bound virus in ATA-treated samples to the untreated control to determine the percentage of inhibition.
Virus Attachment Assay Workflow
Cell Viability (Cytotoxicity) Assay
It is crucial to assess the cytotoxicity of ATA to ensure that the observed antiviral effects are not due to cell death. The MTT assay is a common method for this.
a. Materials:
-
Host cells seeded in a 96-well plate.
-
This compound (ATA) stock solution.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilizing agent (e.g., DMSO).
-
Microplate reader.
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of ATA. Include a cell-only control.[7]
-
Incubation: Incubate the plate for the same duration as the antiviral assays.
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7]
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Signaling Pathways and Logical Relationships
ATA's interference with viral entry can be visualized as a direct blockade of the initial interaction between the virus and the host cell.
ATA Inhibition of Viral Attachment
Conclusion
This compound is a versatile and effective tool for probing the mechanisms of viral entry. By employing the protocols outlined in these application notes, researchers can quantitatively assess the inhibitory effects of ATA on viral attachment and subsequent infection. The ability of ATA to block this fundamental step in the viral life cycle makes it an invaluable compound for both basic virological research and the preliminary stages of antiviral drug development. Further investigation into the specific interactions between ATA and various viral glycoproteins will continue to provide deeper insights into the critical events of viral entry.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Inhibition of Zika Virus Replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and anti-HIV activities of this compound fractions and analogues: direct correlation of antiviral potency with molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific interaction of this compound with the human immunodeficiency virus/CD4 cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Aurintricarboxylic Acid
Introduction
Aurintricarboxylic acid (ATA) is a polyanionic aromatic compound recognized for its diverse biological activities, including potent anti-inflammatory properties.[1][2][3][4] Emerging research indicates that ATA exerts its effects by modulating key inflammatory signaling pathways, most notably by inhibiting the activation and nuclear translocation of NF-κB/p65.[1][3][4] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate and characterize the anti-inflammatory potential of this compound. The protocols detailed herein cover essential in vitro and in vivo assays to elucidate the mechanisms of action and evaluate the therapeutic efficacy of ATA.
Core Concepts of Inflammation and ATA's Proposed Mechanism
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key molecular pathways governing this process include the NF-κB signaling cascade and the activation of inflammasomes.
-
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[5][6] This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[5] ATA has been shown to inhibit the activation and nuclear translocation of NF-κB/p65, thereby suppressing the expression of these inflammatory mediators.[1][3][4]
-
Inflammasome Activation: Inflammasomes are multiprotein complexes that play a critical role in innate immunity by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[7][8] The NLRP3 inflammasome, a well-studied example, is activated by a variety of stimuli, including microbial molecules and endogenous danger signals like extracellular ATP.[9][10][11] The potential of ATA to modulate inflammasome activation presents an additional avenue for its anti-inflammatory effects.
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive evaluation of ATA's anti-inflammatory properties, starting from initial in vitro screening to more complex in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound mitigates cigarette smoke extract induced oxidative stress and pulmonary inflammation via inhibition of NF-ҡB/p65 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. How inflammasomes inform adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ATP-Induced Inflammasome Activation and Pyroptosis Is Regulated by AMP-Activated Protein Kinase in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular ATP Activates the NLRP3 Inflammasome and Is an Early Danger Signal of Skin Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Psychological Stress Activates the Inflammasome via Release of Adenosine Triphosphate and Stimulation of the Purinergic Type 2X7 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aurintricarboxylic Acid in High-Throughput Screening for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction to Aurintricarboxylic Acid (ATA)
This compound (ATA) is a polymeric and polyanionic aromatic compound known for its broad-spectrum inhibitory activity against a variety of biological targets.[1][2] It primarily functions by interfering with protein-nucleic acid and protein-protein interactions.[3][4] This characteristic has led to its investigation in diverse therapeutic areas, including antiviral, anticancer, and anti-inflammatory research.[3] ATA has been identified as an inhibitor of numerous enzymes such as topoisomerase II, ribonucleases, and viral polymerases.[3][5][6] Furthermore, it modulates key signaling pathways, including the Jak2/STAT5 and TWEAK-Fn14 pathways, and can inhibit apoptosis.[3][5]
However, researchers should exercise caution when using ATA in high-throughput screening (HTS) campaigns. ATA is classified as a Pan-Assay Interference Compound (PAINS).[2] PAINS are known to exhibit non-specific activity and can interfere with assay readouts, leading to a high rate of false-positive results.[2][7] Its heterogeneous polymeric nature can also lead to variability between batches.[2][8] Therefore, rigorous validation and the use of appropriate controls are essential when interpreting data generated with ATA.
Quantitative Inhibitory Activity of ATA
The inhibitory potency of ATA is highly dependent on the specific target and the assay conditions. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for ATA against a range of biological targets.
Table 1: Inhibitory Concentration (IC50) of this compound Against Various Targets
| Target | Assay Type | IC50 | Reference |
| P2X1 Receptors (rat) | Two-electrode voltage clamp electrophysiology | 8.6 nM | [9][10] |
| P2X3 Receptors (rat) | Two-electrode voltage clamp electrophysiology | 72.9 nM | [9][10] |
| DNA Topoisomerase II (yeast) | Relaxation Assay | ~75 nM | [6][10] |
| Cystathionine-γ-lyase (CSE) | Enzyme Inhibition Assay | 0.6 µM | [9] |
| miRNA function modification | Not Specified | 0.47 µM | [9] |
| SARS-CoV-2 PLpro | Biochemical Screening | 30 µM | [11] |
| SARS-CoV-2 (in vitro) | Antiviral Assay | 50 µM | [11] |
| µ-calpain | Enzyme Inhibition Assay | 22 µM | [12] |
| m-calpain | Enzyme Inhibition Assay | 10 µM | [12] |
| SARS-CoV-2 RdRp | RNA Replication Inhibition | 56 nM | [8] |
Table 2: Inhibition Constant (Ki) of this compound
| Target | Assay Type | Ki | Reference |
| SARS-CoV-2 PLpro | Biochemical Screening | 16 µM | [11] |
Experimental Protocols
Detailed methodologies for key experiments involving ATA are provided below. These protocols are intended as a guide and may require optimization for specific experimental systems.
Protocol 1: Cell Viability MTT Assay
This colorimetric assay is used to assess the effect of ATA on cell metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound (ATA) stock solution
-
Vehicle control (e.g., DMSO, PBS)[1]
-
Positive control for cytotoxicity
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[1]
-
Solubilization agent (e.g., DMSO, acidified isopropanol)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.[1]
-
Treatment: Prepare serial dilutions of ATA in complete culture medium. Remove the old medium from the cells and add the ATA dilutions, vehicle control, and positive control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.[1]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Western Blot for Target Pathway Modulation
This protocol is used to detect changes in the expression or phosphorylation status of specific proteins in a signaling pathway following treatment with ATA.[1]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound (ATA) stock solution
-
Vehicle control
-
Positive and negative controls for pathway modulation[1]
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[1]
-
BCA or Bradford protein assay kit[1]
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane[1]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[1]
-
Primary antibody specific to the target protein (or its phosphorylated form)
-
HRP-conjugated secondary antibody[1]
-
Enhanced chemiluminescence (ECL) substrate[1]
-
Imaging system
Procedure:
-
Cell Treatment: Seed and treat cells with ATA and controls as described in the MTT assay protocol.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Detect the protein signal using an ECL substrate and an imaging system.[1]
Protocol 3: In Vitro Translation Inhibition Assay
This assay assesses the inhibitory effect of ATA on the synthesis of a reporter protein in a cell-free system.[10]
Materials:
-
Rabbit Reticulocyte Lysate[10]
-
Reporter mRNA (e.g., Luciferase mRNA)[10]
-
Amino Acid Mixture (minus methionine)[10]
-
[35S]-Methionine[10]
-
This compound (ATA) stock solution
-
Nuclease-free water
-
Reaction Buffer[10]
-
Trichloroacetic acid (TCA)[10]
-
Glass fiber filters[10]
-
Scintillation fluid and counter[10]
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in nuclease-free microcentrifuge tubes. A typical 25 µL reaction includes: 12.5 µL Rabbit Reticulocyte Lysate, 0.5 µL Amino Acid Mixture (minus methionine), 1.0 µL [35S]-Methionine, 1.0 µL Luciferase mRNA, and variable volumes of ATA to achieve the desired final concentrations.[10]
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.
-
Precipitation: Stop the reaction by adding 1 mL of cold 10% TCA. Heat the samples at 90°C for 10 minutes to precipitate the proteins.
-
Filtration: Cool the samples on ice and filter the precipitates through glass fiber filters. Wash the filters with 5% TCA and then with ethanol.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate the percentage of inhibition for each ATA concentration relative to the no-inhibitor control.
Visualizations
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action of polymeric this compound, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. Characterization of this compound (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound is an inhibitor of mu- and m-calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aurintricarboxylic Acid in RNA Isolation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Aurintricarboxylic Acid (ATA) as an RNase inhibitor during RNA extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATA) and how does it protect RNA?
This compound is a potent inhibitor of nucleases, including the RNases that can rapidly degrade RNA during isolation procedures.[1][2] ATA works by competing with nucleic acids to bind to the active sites of these enzymes, thus preventing them from breaking down the RNA molecules you are trying to isolate.[1] It is a general inhibitor of most proteins that bind to nucleic acids.
Q2: Why is my RNA yield low even when using ATA?
Low RNA yield can result from several factors not directly related to RNase activity. These can include incomplete cell lysis, suboptimal sample storage, or issues with the RNA precipitation or column binding steps. It is also possible that the concentration of ATA itself is not optimal for your specific sample type.
Q3: Can ATA interfere with downstream applications?
Yes. Since ATA binds to nucleic acids, it can form stable complexes that may inhibit enzymes used in downstream applications such as reverse transcription (RT-PCR) or in vitro transcription.[3][4] Therefore, it is often necessary to remove ATA from the purified RNA.
Q4: How does ATA affect spectrophotometric quantification of RNA?
ATA is a colored compound and can interfere with standard spectrophotometric readings at 260 nm (A260), leading to an overestimation of the RNA concentration. A correction method is required for accurate quantification.
Q5: How can I remove ATA from my purified RNA sample?
ATA can be effectively removed from RNA preparations by gel filtration chromatography using a resin like Sephadex G-100.[1] This method separates the small ATA molecules from the much larger RNA molecules.
Troubleshooting Guides
Issue 1: Low RNA Yield
If you are experiencing lower than expected RNA yields, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal ATA Concentration | The optimal concentration of ATA can vary. A common starting concentration is 1 mM in the lysis buffer.[1] Prepare fresh ATA solutions and consider titrating the concentration to find the optimal level for your tissue or cell type. | Increased yield of intact, high-molecular-weight RNA. |
| Incomplete Cell or Tissue Lysis | Ensure thorough homogenization of the sample in the lysis buffer containing ATA. For tough tissues, consider mechanical disruption methods such as bead beating or rotor-stator homogenization. | Complete release of cellular contents, maximizing the amount of RNA available for purification. |
| Improper Sample Handling | Flash-freeze tissues in liquid nitrogen immediately after harvesting and store at -80°C. For cells, proceed with lysis immediately after harvesting. Avoid repeated freeze-thaw cycles. | Preservation of RNA integrity from the start of the workflow. |
| Inefficient RNA Precipitation/Binding | If using alcohol precipitation, ensure the correct volume of isopropanol (B130326) or ethanol (B145695) is used and that incubation times are sufficient. For column-based methods, do not overload the column with too much sample lysate. | Efficient recovery of RNA from the aqueous phase. |
Quantitative Data Summary: Expected RNA Yield
| Condition | Expected RNA Yield (per gram of tissue) | Reference |
| With ATA in Extraction Buffer | 0.5 - 2.0 mg | [3][4] |
| Without ATA in Extraction Buffer | Highly variable, often lower with signs of degradation | General Knowledge |
Issue 2: Poor RNA Quality (Low A260/280 or A260/230 Ratios)
Low spectrophotometric ratios indicate the presence of contaminants.
| Potential Cause | Recommended Solution | Expected Outcome |
| Protein Contamination (Low A260/280) | Ensure complete separation of the aqueous and organic phases during phenol-chloroform extraction. Avoid carrying over any of the interphase. Consider an additional chloroform (B151607) extraction step. | A260/280 ratio improves to the optimal range of 1.8-2.1. |
| Guanidinium (B1211019) Salt Carryover (Low A260/230) | Ensure the RNA pellet is washed thoroughly with 70-80% ethanol after precipitation. For column-based kits, perform an additional wash step as per the manufacturer's protocol. | A260/230 ratio improves to >1.8. |
| Residual Phenol | After the aqueous phase is transferred, perform a chloroform-only extraction to remove any remaining phenol. | Improved purity and suitability for downstream applications. |
| ATA Interference | If quantifying without a correction method, ATA can affect the ratios. Use the spectrophotometric correction protocol below or remove ATA prior to quantification. | More accurate assessment of RNA purity. |
Experimental Protocols
Protocol 1: Recommended Protocol for RNA Isolation with this compound
This protocol is a synthesized method based on standard guanidinium thiocyanate-phenol-chloroform extraction, incorporating ATA for RNase inhibition.
Materials:
-
Tissue or cells
-
Lysis Buffer (e.g., TRIzol or a similar reagent containing guanidinium thiocyanate (B1210189) and phenol)
-
This compound (ATA), 1 M stock solution in sterile water
-
Chloroform
-
Isopropanol
-
75% Ethanol in RNase-free water
-
RNase-free water
Procedure:
-
Prepare Lysis Buffer with ATA: Immediately before use, add ATA stock solution to the lysis buffer to a final concentration of 1 mM. For example, add 1 µL of 1 M ATA to 1 mL of lysis buffer.
-
Homogenization:
-
Tissues: Homogenize tissue samples in the ATA-containing lysis buffer (1 mL per 50-100 mg of tissue) using a glass-Teflon or power homogenizer.
-
Cells: Lyse cells grown in monolayer directly in the culture dish by adding the ATA-containing lysis buffer. For suspension cells, pellet the cells and lyse in the ATA-containing lysis buffer (1 mL per 5-10 x 10^6 cells).
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of lysis buffer used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of lysis buffer used. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspend RNA:
-
Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Dissolve the RNA in an appropriate volume of RNase-free water.
-
Protocol 2: Spectrophotometric Quantification of RNA in the Presence of ATA
This method allows for a more accurate estimation of RNA concentration when ATA is present.
-
Dilute your RNA sample in RNase-free water or an appropriate buffer.
-
Measure the absorbance at 260 nm (A260) and 320 nm (A320). The A320 reading accounts for turbidity.
-
Measure the absorbance of a blank solution containing the same concentration of ATA as your sample at 260 nm and 320 nm.
-
Calculate the corrected absorbance for your RNA sample: Corrected A260 = (A260 of sample - A320 of sample) - (A260 of ATA blank - A320 of ATA blank)
-
Calculate the RNA concentration: RNA Concentration (µg/mL) = Corrected A260 x 40
Protocol 3: Removal of ATA from RNA Samples
This protocol uses gel filtration to separate RNA from ATA.
Materials:
-
Sephadex G-100 resin
-
Chromatography column
-
RNase-free buffer (e.g., 0.1x SSC)
Procedure:
-
Swell the Sephadex G-100 resin in RNase-free buffer according to the manufacturer's instructions.
-
Pack a chromatography column with the swollen resin.
-
Equilibrate the column by washing with 2-3 column volumes of RNase-free buffer.
-
Carefully load your RNA sample onto the top of the resin bed.
-
Elute the RNA from the column with RNase-free buffer. The larger RNA molecules will pass through the column more quickly (in the void volume), while the smaller ATA molecules will be retained by the resin.
-
Collect fractions and measure the A260 of each fraction to identify those containing RNA.
-
Pool the RNA-containing fractions.
Visualizations
Caption: General workflow for RNA isolation using ATA.
Caption: Mechanism of RNase inhibition by ATA.
Caption: Troubleshooting logic for low RNA yield with ATA.
References
- 1. [RNA, unlike DNA, binds to this compound via covalent bonds: molecular-biological and spectroscopic evidence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of RNA on northern blots by negative staining with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
How to remove Aurintricarboxylic Acid from samples after extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of Aurintricarboxylic Acid (ATA) from samples after extraction.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of ATA from your experimental samples.
Issue 1: Inhibition of Downstream Enzymatic Reactions
-
Question: My downstream applications that involve enzymes like polymerases or ligases are failing after using ATA in my extraction. What could be the cause?
-
Answer: Residual ATA in your sample is a likely cause of inhibition. ATA is a potent inhibitor of a wide range of proteins that bind to nucleic acids. It is crucial to remove ATA effectively before proceeding with enzymatic reactions.
-
Solution: Implement a robust purification step after the initial extraction. The two primary methods for ATA removal are gel filtration (size-exclusion chromatography) and precipitation. Ensure you are following a validated protocol for one of these methods. For highly sensitive applications, quantifying residual ATA using a method like liquid chromatography-mass spectrometry (LC-MS/MS) can confirm its removal.
-
Issue 2: Persistent Nucleic Acid Degradation
-
Question: I've used ATA to inhibit nucleases, but my RNA/DNA samples still show signs of degradation. Why is this happening?
-
Answer: There are several potential reasons for persistent nuclease activity even in the presence of ATA:
-
Incomplete Lysis: If cells or tissues are not completely and rapidly homogenized in the lysis buffer containing ATA, nucleases can be released and degrade nucleic acids before being inhibited.
-
Insufficient ATA Concentration: The concentration of ATA in your lysis buffer may be too low to effectively inhibit the high levels of nucleases present in your specific sample type.
-
Presence of Cations: Some nucleases require divalent cations such as Mg²⁺ or Ca²⁺ for their activity. While ATA can chelate some cations, its main inhibitory mechanism is competitive.
-
Solutions:
-
Ensure thorough and immediate homogenization of your sample in the lysis buffer.
-
Perform a titration experiment to determine the optimal concentration of ATA for your sample.
-
Consider adding a chelating agent like EDTA to your lysis buffer in conjunction with ATA to inactivate cation-dependent nucleases.
-
-
Issue 3: High Background in Fluorescence Assays
-
Question: I am observing high background fluorescence or signal quenching in my fluorescence-based assays after using ATA. What is causing this interference?
-
Answer: The aromatic structure of ATA can lead to autofluorescence or quenching of fluorescent signals, interfering with assay results.
-
Troubleshooting Steps:
-
Measure ATA's Fluorescence: Scan the emission spectrum of a solution of ATA alone at the excitation wavelength of your fluorophore to check for overlapping autofluorescence.
-
Perform a Quenching Control: Measure the fluorescence of your fluorescent dye or protein at a known concentration. Then, add ATA at your working concentration and measure again. A significant drop in fluorescence indicates quenching.
-
Optimize Assay Conditions:
-
If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with ATA's absorbance or emission spectrum.
-
Use the lowest effective concentration of ATA.
-
Incorporate additional wash steps in your protocol to remove any unbound ATA before reading the fluorescence.
-
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with and removing ATA.
-
What are the most common methods for removing ATA from samples? The two most effective and widely used methods are gel filtration (size-exclusion chromatography) and precipitation (typically with trichloroacetic acid/acetone).
-
How do I choose between gel filtration and precipitation for ATA removal? The choice depends on your sample type, downstream application, and available equipment.
-
Gel filtration is a milder method that is well-suited for preserving the integrity of proteins and large nucleic acids. It is effective for buffer exchange at the same time as removing ATA.
-
Precipitation is a rapid and effective method for concentrating samples while removing ATA. However, it can sometimes lead to co-precipitation of other molecules and may require careful resuspension of the pellet.
-
-
How can I prepare and store ATA solutions to ensure stability? ATA is soluble in 1 M NH4OH (10 mg/ml), water (7 mg/ml), and ethanol (B145695) (60 mg/ml). For long-term storage, it is recommended to store the solid form of ATA at -20°C. Stock solutions can be prepared in a suitable solvent and stored in aliquots at -20°C to minimize freeze-thaw cycles.
-
Why are my experimental results with ATA inconsistent between batches? Commercial preparations of ATA are often heterogeneous mixtures of polymers with varying chain lengths. This can lead to batch-to-batch variability in biological activity and inhibitory potential. If you suspect batch variability, it is advisable to test a new lot of ATA.
Quantitative Data on ATA Removal Methods
| Method | Principle of Separation | Expected ATA Removal Efficiency | Potential Impact on Sample |
| Gel Filtration (Size-Exclusion Chromatography) | Separates molecules based on size. Larger molecules (proteins, nucleic acids) elute first, while smaller molecules like ATA are retained in the porous beads of the column matrix. | High | Minimal impact on the biological activity of the sample. Can result in some sample dilution. |
| Precipitation (TCA/Acetone) | Alters the solubility of macromolecules, causing them to precipitate out of solution while small molecules like ATA remain in the supernatant. | High | Can be denaturing for some proteins. The pellet may be difficult to resuspend. Risk of co-precipitation of other molecules. |
| Validation by LC-MS/MS | A highly sensitive and specific method for detecting and quantifying residual ATA in a sample after purification. | N/A (This is a validation method) | N/A |
Experimental Protocols
Protocol 1: ATA Removal using Gel Filtration (Sephadex G-25 Spin Column)
This protocol is designed for the rapid removal of ATA from nucleic acid or protein samples using a pre-packed Sephadex G-25 spin column.
Materials:
-
Sephadex G-25 spin column (e.g., from Geneaid or Advansta)[1][2]
-
Equilibration buffer (appropriate for your downstream application)
-
Microcentrifuge
-
Collection tubes (1.5 mL and 2 mL)
Procedure:
-
Column Preparation:
-
Gently vortex the spin column to resuspend the gel matrix.
-
Remove the bottom cap and loosen the top cap.
-
Place the column into a 2 mL collection tube.
-
Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[1] Discard the flow-through.
-
-
Column Equilibration:
-
Place the column back into the 2 mL collection tube.
-
Add 350-400 µL of your desired equilibration buffer to the top of the resin bed.[1][2]
-
Centrifuge at 1,000 x g for 2 minutes.[1] Discard the flow-through.
-
Repeat the equilibration step 3-4 more times to ensure the column is fully equilibrated with the new buffer.[2]
-
-
Sample Loading and Elution:
-
Place the equilibrated spin column into a clean 1.5 mL collection tube.
-
Slowly and carefully apply your sample (typically 20-100 µL) to the center of the resin bed.[1]
-
Centrifuge at 1,000 x g for 3 minutes to elute your purified sample.[1]
-
The purified sample, now free of ATA, will be in the collection tube.
-
Protocol 2: ATA Removal using Trichloroacetic Acid (TCA)/Acetone (B3395972) Precipitation
This protocol is suitable for precipitating proteins or nucleic acids to remove ATA.
Materials:
-
Trichloroacetic acid (TCA), 20% (w/v) solution, ice-cold
-
Acetone, ice-cold
-
Microcentrifuge
-
Resuspension buffer (appropriate for your downstream application)
Procedure:
-
TCA Precipitation:
-
To your sample, add an equal volume of ice-cold 20% TCA.
-
Incubate the mixture on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully aspirate and discard the supernatant, which contains the ATA.
-
-
Acetone Wash:
-
Add approximately 300 µL of ice-cold acetone to the pellet.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the acetone.
-
-
Drying and Resuspension:
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the pellet in a suitable buffer for your downstream application.
-
Visualizations
References
Technical Support Center: Optimizing Aurintricarboxylic Acid (ATA) Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Aurintricarboxylic Acid (ATA) concentration and minimize cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound (ATA) in cell culture?
A1: The optimal concentration of ATA is highly dependent on the specific cell line and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and the maximum non-toxic concentration. A suggested starting range for these experiments is between 0.1 µM and 100 µM.[1] For some applications, such as suppressing malignant phenotypes in drug-resistant cancer cells, concentrations around 1 mM have been used, though it's noted that concentrations of 2 mM may almost abolish the growth of normal cells over prolonged periods.[2]
Q2: How should I prepare and store ATA for cell culture experiments?
A2: It is advisable to prepare a high-concentration stock solution of ATA (e.g., 10-100 mM) in a suitable solvent like DMSO.[1] This stock solution should be stored at -20°C or -80°C and divided into small aliquots to minimize freeze-thaw cycles, which can degrade the compound.[1]
Q3: Can ATA interfere with common cell-based assays?
A3: Yes, ATA is a polyanionic and colored compound that can interfere with certain assays.[1] For instance, it may interfere with tetrazolium-based dyes like MTT, potentially leading to inaccurate readings of cell viability.[1] Its aromatic structure can also cause autofluorescence or quenching of signals in fluorescence-based assays.[3] It is recommended to use multiple assay types to validate findings and to run appropriate controls, such as measuring the fluorescence of ATA alone.[1][3]
Q4: What are the known molecular mechanisms of ATA that could contribute to cytotoxicity at high concentrations?
A4: ATA has several mechanisms of action that can lead to cytotoxicity. It is a potent inhibitor of various enzymes, including topoisomerase II, and can disrupt protein-nucleic acid interactions.[4][5][6] ATA can also modulate multiple intracellular signaling pathways, such as the TWEAK-Fn14, Jak/STAT, and NF-κB pathways.[4] At high concentrations, these widespread inhibitory effects can disrupt essential cellular processes and lead to cell death.
Troubleshooting Guides
Issue 1: High Cell Death Observed After ATA Treatment
If you observe significant cell death after treating your cell cultures with ATA, follow these troubleshooting steps:
-
Step 1: Verify ATA Concentration and Purity.
-
Action: Double-check all calculations for your stock and working solutions. If possible, confirm the purity of your ATA compound.
-
Rationale: Simple dilution errors can result in unexpectedly high and cytotoxic concentrations. Impurities in the compound can also contribute to cell death.[1]
-
-
Step 2: Perform a Dose-Response Curve.
-
Action: Conduct a dose-response experiment using a broad range of ATA concentrations to identify the IC50 and the maximum non-toxic concentration for your specific cell line.
-
Rationale: The cytotoxic effects of ATA are highly cell-type dependent. A concentration that is non-toxic in one cell line may be lethal in another.[1]
-
-
Step 3: Utilize Multiple Viability Assays.
-
Action: Employ at least two different types of viability assays that measure distinct cellular parameters. For example, combine a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release or Trypan Blue exclusion).[1]
-
Rationale: As ATA can interfere with certain assay reagents, using orthogonal methods will provide a more accurate assessment of cell viability.[1]
-
-
Step 4: Monitor Cell Health and Confluency.
-
Action: Ensure that cells are in the logarithmic growth phase and are plated at a consistent density for all experiments.
-
Rationale: The physiological state of the cells can significantly influence their sensitivity to chemical treatments.[1]
-
Issue 2: Inconsistent or Unexpected Results in Functional Assays
If you are observing unexpected or inconsistent results in your functional assays following ATA treatment, consider the following:
-
Step 1: Account for Assay Interference.
-
Action: For fluorescence-based assays, measure the fluorescence of ATA alone to check for autofluorescence. Perform a quenching control by adding ATA to a known concentration of your fluorescent dye.[3] For protein quantification assays like BCA, be aware that ATA's chemical structure can interfere with the assay, potentially leading to inaccurate readings.[3]
-
Rationale: ATA's chemical properties can directly interfere with assay components, leading to false-positive or false-negative results.[3]
-
-
Step 2: Confirm Target Engagement.
-
Action: If you are studying a specific signaling pathway, use techniques like Western blotting to confirm that ATA is affecting the phosphorylation or expression levels of your target proteins.
-
Rationale: This will help to distinguish a specific biological effect of ATA from general cytotoxicity or assay interference.
-
Data Presentation
Table 1: IC50 Values of this compound (ATA) in Various Contexts
| Compound | Cell Line/Target | IC50 Value | Reference |
| This compound | rP2X1R | 8.6 nM | [7] |
| This compound | rP2X3R | 72.9 nM | [7] |
| This compound | Yeast Topoisomerase II | ~75 nM | [6] |
| This compound | miRNA regulation | 0.47 µM | [7] |
| This compound | Cystathionine-lyase (CSE) | 0.6 µM | [7] |
| Cisplatin | A549 (cisplatin-sensitive) | 5.67 µM | [2] |
| Cisplatin | A549/DDP (cisplatin-resistant) | 24.57 µM | [2] |
Table 2: Recommended Concentration Ranges for ATA Experiments
| Experimental Goal | Suggested Concentration Range | Notes |
| Initial Dose-Response Screening | 0.1 µM - 100 µM | To determine IC50 and non-toxic range.[1] |
| Inhibition of Malignant Phenotypes (in some cancer cells) | 0.1 mM - 1 mM | Higher concentrations may be needed, but cytotoxicity should be carefully monitored.[2] |
| Inhibition of Apoptosis | 1 µM - 10 µM (starting range) | The optimal non-toxic concentration is highly cell-dependent.[3] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Treatment: Treat cells with a serial dilution of ATA. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[2]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of cell viability against the ATA concentration to generate a dose-response curve and determine the IC50 value.[1]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Measurement: Incubate as instructed and then measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (untreated and maximum LDH release).
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression or phosphorylation status of proteins within a signaling pathway.[8]
-
Cell Lysis: After treatment with ATA and controls, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8] Be mindful of potential interference from ATA with the BCA assay.[3]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form) overnight at 4°C.[8]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
Mandatory Visualizations
Caption: Experimental workflow for optimizing ATA concentration.
Caption: ATA's inhibitory effects on key signaling pathways.
Caption: Troubleshooting logic for unexpected ATA cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound inhibits the malignant phenotypes of drug-resistant cells via translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Aurintricarboxylic Acid interference with downstream enzymatic reactions.
Welcome to the technical support center for Aurintricarboxylic Acid (ATA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of ATA and its interference with downstream enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATA) and what is its primary mechanism of action?
A1: this compound (ATA) is a polyanionic, aromatic compound that acts as a broad-spectrum inhibitor of various enzymes that interact with nucleic acids.[1][2] Its primary mechanism of action involves competing with nucleic acids (DNA and RNA) for their binding sites on enzymes.[1][3] This competitive inhibition prevents the enzymes from binding to their natural substrates, thereby inhibiting their activity.[3] ATA can form polymers in solution, and it is these polymeric forms that are thought to resemble nucleic acids and effectively compete for the binding clefts on proteins.[4]
Q2: Which enzymes are known to be inhibited by ATA?
A2: ATA inhibits a wide range of enzymes that bind to nucleic acids. These include, but are not limited to:
-
Nucleases: Such as DNase I, RNase A, S1 nuclease, and exonuclease III.[1][5][6]
-
Polymerases: Including Taq polymerase and RNA polymerases.[4][5]
-
Reverse Transcriptases: Such as Moloney murine leukemia virus (M-MLV) reverse transcriptase.[5][7][8]
Q3: What are the common applications of ATA in research?
A3: Due to its potent inhibitory effects on nucleases, ATA is frequently used to prevent the degradation of RNA and DNA during isolation and purification procedures.[6][9] It is also utilized in studies of protein biosynthesis, viral replication, and apoptosis.[9][11][12]
Q4: Can ATA be cytotoxic?
A4: Yes, ATA can exhibit cytotoxicity, and its effects are dependent on the cell type and concentration.[1] While it is used to inhibit apoptosis in some experimental setups, at higher concentrations it can be toxic to cells.[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[1][2]
Q5: How should I prepare and store ATA solutions?
A5: ATA is soluble in various solvents, including 1 M NH4OH (10 mg/ml), water (7 mg/ml), and ethanol (B145695) (60 mg/ml). For long-term storage, the solid form of ATA should be kept at -20°C. Stock solutions can be prepared and stored in aliquots at -20°C to minimize freeze-thaw cycles.[1]
Troubleshooting Guides
Problem 1: Persistent Nucleic Acid Degradation Despite ATA Use
Possible Causes & Solutions
-
Insufficient ATA Concentration: The concentration of ATA may be too low to effectively inhibit the nuclease activity in your sample.
-
Solution: Increase the ATA concentration in your lysis buffer. It is recommended to perform a titration experiment to determine the optimal inhibitory concentration for your specific sample type.[1]
-
-
Poor Quality of ATA: Commercial preparations of ATA can be heterogeneous, and the inhibitory activity can vary between batches and suppliers.
-
Solution: Use high-quality, molecular biology-grade ATA. If you suspect batch-to-batch variability, it is advisable to test a new lot.[1]
-
-
Inadequate Lysis/Homogenization: Incomplete cell or tissue disruption can lead to the release of nucleases that are not immediately exposed to ATA.
-
Solution: Ensure thorough and rapid homogenization of your sample immediately after adding the lysis buffer containing ATA.[1]
-
-
Presence of Divalent Cations: Some nucleases require divalent cations like Mg2+ or Ca2+ for their activity. While ATA's primary mechanism is competitive inhibition, its ability to chelate cations is limited.
-
Solution: Consider adding a chelating agent like EDTA to your lysis buffer in conjunction with ATA to inactivate cation-dependent nucleases.[1]
-
Problem 2: Inhibition of Downstream Enzymatic Reactions (e.g., PCR, RT-PCR, in vitro transcription)
Possible Cause & Solution
-
ATA Carryover: Residual ATA from the nucleic acid isolation procedure is a common cause of inhibition in downstream applications.
-
Solution: It is critical to remove ATA from your nucleic acid sample before proceeding with enzymatic reactions.[1] Effective removal can be achieved through methods such as gel filtration or size-exclusion chromatography.[1][6] Phenol-chloroform extraction followed by ethanol precipitation can also be effective.
-
Problem 3: Inconsistent or Unexpected Results in Cell-Based Assays
Possible Causes & Solutions
-
Pan-Assay Interference Compound (PAINS): ATA is classified as a PAINS, meaning it can react non-specifically with multiple biological targets, leading to false-positive or difficult-to-interpret results.[2]
-
Solution: Be cautious when interpreting results. Include appropriate negative and positive controls to validate the specificity of the observed effects.
-
-
Off-Target Effects: ATA's broad spectrum of activity means it can have off-target effects that may interfere with the specific pathway you are studying.[2]
-
Solution: If you observe consistent, non-lethal changes, it may be an inherent effect of ATA on your cell line. Document these changes and consider if they impact the interpretation of your results. If the off-target effects are problematic, you may need to find an alternative inhibitor.[2]
-
-
Interference with Assays: The chemical properties of ATA can interfere with common laboratory assays.
-
Protein Quantification Assays (Bradford, BCA): The phenolic groups in ATA can interact with assay reagents, leading to inaccurate protein concentration measurements.[2]
-
Solution: Run a control with ATA alone to confirm interference. If interference is observed, consider using an alternative protein quantification method that is less susceptible to interfering substances.[2]
-
-
Fluorescence-Based Assays: ATA can cause autofluorescence or quenching of fluorescent signals.[2]
-
Solution: Measure the fluorescence of ATA alone to check for autofluorescence. Perform a quenching control by adding ATA to your fluorescent dye or protein. If interference is significant, consider using a fluorophore with different excitation/emission spectra or reducing the ATA concentration.[2]
-
-
Quantitative Data on ATA Enzyme Inhibition
The inhibitory potency of ATA varies depending on the target enzyme and the experimental conditions. The following table summarizes available data on the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for several enzymes.
| Enzyme | Organism/Source | Inhibition Parameter | Value | Reference |
| DNase I | Bovine Pancreas | Kd | 9.019 µM | [5] |
| RNase A | Bovine Pancreas | Kd | 2.33 µM | [5] |
| Reverse Transcriptase | M-MLV | Kd | 0.255 µM | [5] |
| Taq Polymerase | Thermus aquaticus | Kd | 81.97 µM | [5] |
| Phosphofructokinase | Rabbit Liver | IC50 | 0.2 µM | [13] |
| SARS-CoV-2 PLpro | IC50 | 30 µM | [14] | |
| TAZ-TEAD Complex | Human | IC50 | 35 nM | [15] |
Note: IC50 and Kd values are context-dependent and can vary based on substrate concentration, buffer conditions, and the specific assay used.
Experimental Protocols
Protocol 1: Determining the Optimal ATA Concentration for Nuclease Inhibition
This protocol helps determine the minimum effective concentration of ATA required to prevent nucleic acid degradation in your specific sample.
Materials:
-
Your cell or tissue lysate
-
Purified RNA or DNA (as a control substrate)
-
This compound (ATA) stock solution
-
Nuclease-free water
-
RNA or DNA loading dye
-
Agarose (B213101) gel and electrophoresis equipment
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a series of ATA dilutions: In separate microcentrifuge tubes, prepare a serial dilution of ATA in your lysis buffer to cover a range of concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).
-
Set up reaction tubes: For each ATA concentration, prepare a tube containing your cell/tissue lysate and a known amount of control RNA or DNA. Include a "no lysate" control.
-
Incubation: Incubate all tubes at 37°C for a defined period (e.g., 15-30 minutes). The incubation time may need to be optimized based on the level of nuclease activity in your sample.[1]
-
Stop the reaction: Stop the reaction by adding an appropriate loading dye containing a denaturing agent (e.g., formamide (B127407) for RNA) and a chelating agent (e.g., EDTA). Place the tubes on ice.[1]
-
Gel Electrophoresis: Analyze the samples by agarose gel electrophoresis to visualize the integrity of the nucleic acid.
-
Analysis: The optimal ATA concentration is the lowest concentration that effectively protects the nucleic acid from degradation, as indicated by a sharp, intact band on the gel compared to the degraded smear in the lower concentration and no-ATA controls.
Protocol 2: Removal of ATA from Nucleic Acid Samples by Gel Filtration
This protocol describes a method to remove ATA from your purified RNA or DNA sample to prevent interference in downstream applications.
Materials:
-
Purified nucleic acid sample containing ATA
-
Sephadex G-50 or G-100 resin (or a pre-packed spin column)
-
Nuclease-free water or appropriate buffer (e.g., TE buffer)
-
Microcentrifuge
Procedure:
-
Prepare the gel filtration column:
-
If using loose resin, swell the required amount of Sephadex resin in nuclease-free water or buffer according to the manufacturer's instructions.
-
Pack a small column (e.g., a 1 ml syringe plugged with glass wool) with the swollen resin.
-
Equilibrate the column by washing it with 2-3 column volumes of nuclease-free water or buffer.
-
For spin columns, hydrate (B1144303) the column according to the manufacturer's protocol.
-
-
Load the sample: Carefully load your nucleic acid sample onto the top of the prepared column.
-
Elute the nucleic acid:
-
For gravity-flow columns, allow the sample to enter the resin bed and then add nuclease-free water or buffer to elute the nucleic acid. Collect the eluate in fractions.
-
For spin columns, place the column in a collection tube and centrifuge according to the manufacturer's instructions to collect the purified sample.
-
-
Monitor elution: The larger nucleic acid molecules will pass through the column more quickly (in the void volume), while the smaller ATA molecules will be retained by the resin. If using a gravity-flow column, you can monitor the fractions for the presence of nucleic acid using a spectrophotometer.
-
Pool and concentrate: Pool the fractions containing the purified nucleic acid. If necessary, concentrate the sample using ethanol precipitation or a vacuum concentrator.
-
Quality Control: Assess the purity and integrity of the final nucleic acid sample using a spectrophotometer (checking A260/A280 and A260/230 ratios) and gel electrophoresis.[1]
Visualizations
Caption: Mechanism of ATA competitive inhibition.
Caption: Troubleshooting workflow for ATA interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of action of polymeric this compound, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of this compound (ATA) with four nucleic acid binding proteins DNase I, RNase A, reverse transcriptase and Taq polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of RNA-directed DNA polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | this compound Suppresses Hepatitis B Virus Replication by Inhibition of RNase H Activity [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. This compound is a potent inhibitor of phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound is a canonical disruptor of the TAZ-TEAD transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Aurintricarboxylic Acid precipitation in experimental buffers.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Aurintricarboxylic Acid (ATA) in experimental settings. Find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent ATA precipitation and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATA) and in what forms is it available?
This compound is a polymeric aromatic compound that functions as a potent inhibitor of protein-nucleic acid interactions.[1] It is widely used to inhibit various enzymes, including topoisomerase II and ribonucleases.[1] Commercially, ATA is available in two primary forms: the free acid and its triammonium (B15348185) salt. The choice between these forms is critical as it significantly impacts the compound's solubility.[1]
Q2: Why is my ATA precipitating in my aqueous buffer?
Precipitation of ATA in aqueous buffers is a common issue and can be attributed to several factors:
-
Form of ATA: The free acid form of ATA is practically insoluble in water.[1] The triammonium salt offers significantly better, though still limited, aqueous solubility.[1]
-
pH of the Buffer: ATA is an acidic molecule, and its solubility is pH-dependent, increasing in alkaline conditions.[1]
-
Concentration: The solubility of the ATA triammonium salt in aqueous buffers like PBS (pH 7.2) is limited to approximately 0.1 mg/mL.[1] Exceeding this concentration will likely result in precipitation.
-
Buffer Composition: While specific comparative data is limited, the components of your buffer system can influence ATA solubility.
-
Presence of Divalent Cations: Divalent cations such as Mg²⁺ and Ca²⁺ can stimulate the binding of ATA to ribosomes, and while direct effects on solubility are not well-documented, complex formation could potentially lead to precipitation.[2]
Q3: How can I improve the solubility and stability of ATA in my experiments?
To enhance solubility and stability, consider the following strategies:
-
Use the Triammonium Salt: Whenever possible, use the triammonium salt of ATA for aqueous solutions due to its higher solubility compared to the free acid form.[1]
-
Adjust the pH: Increasing the pH of the buffer can improve the solubility of ATA. A common approach is to dissolve ATA in a small volume of a weak base (e.g., 0.1 M NaOH) before diluting it into the final experimental buffer.[1][3]
-
Prepare High-Concentration Stock Solutions in Organic Solvents: A highly effective method is to prepare a concentrated stock solution of ATA in an organic solvent like DMSO or ethanol, in which it is much more soluble. This stock can then be diluted to the final working concentration in your aqueous experimental buffer immediately before use.[1]
-
Prepare Fresh Solutions: Aqueous solutions of ATA are not stable and can polymerize.[1] It is strongly recommended to prepare fresh solutions for each experiment and to avoid storing aqueous dilutions for more than a day.[1]
-
Proper Storage of Stock Solutions: Store organic stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Troubleshooting Guides
Issue: ATA Precipitation During Solution Preparation or Experiment
| Observation | Potential Cause | Recommended Solution |
| Cloudiness or visible precipitate upon adding ATA to an aqueous buffer. | The concentration of ATA exceeds its solubility limit in the buffer. | Decrease the final concentration of ATA. For the triammonium salt in PBS (pH 7.2), aim for a concentration at or below 0.1 mg/mL.[1] |
| The pH of the buffer is too low. | Increase the pH of the buffer. Alternatively, dissolve the ATA in a small amount of 0.1 M NaOH and then dilute it into your buffer.[1][3] | |
| You are using the free acid form of ATA. | Switch to the more soluble triammonium salt of ATA for aqueous solutions.[1] | |
| Precipitation occurs over time during the experiment. | The ATA solution is unstable and is polymerizing. | Prepare the aqueous ATA solution fresh immediately before each experiment. Do not store aqueous dilutions for more than 24 hours.[1] |
| The experimental conditions (e.g., temperature change) are affecting solubility. | Before your main experiment, test the solubility of ATA in your specific buffer under the exact experimental conditions (temperature, duration). | |
| Precipitation is observed when diluting a DMSO stock solution into the aqueous buffer. | The final concentration of DMSO is too low to maintain ATA solubility at the desired concentration. | Ensure the final concentration of the organic solvent is compatible with your experimental system and sufficient to keep ATA in solution. Perform a preliminary test to determine the optimal final solvent concentration. |
| The buffer contains components that interact with ATA, causing precipitation. | If possible, try a different buffer system (e.g., Tris-HCl or HEPES). Consider the potential for interactions with divalent cations. |
Quantitative Data Summary
Solubility of this compound (ATA) Forms
| Form of ATA | Solvent/Buffer | Approximate Solubility | Reference |
| Triammonium Salt | PBS (pH 7.2) | ~ 0.1 mg/mL | [1][4] |
| DMSO | ~ 20 mg/mL | [4] | |
| Ethanol | ~ 10 mg/mL | [4] | |
| Water | 5 mg/mL | [2] | |
| Free Acid | Water | Practically Insoluble | [1] |
| 1 M NH₄OH | 10 mg/mL | [5] | |
| 0.1 M NaOH | 35 mg/mL |
Note: Solubility can be batch-dependent and influenced by the polymeric nature of ATA.
Experimental Protocols
Protocol 1: Preparation of a Concentrated ATA Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of ATA triammonium salt in a sterile, chemical-resistant tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mg/mL).[1]
-
Mixing: Vortex or sonicate the mixture at room temperature until the ATA is completely dissolved. Gentle warming to 37°C can aid dissolution.[1]
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to prevent moisture absorption. Store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1]
Protocol 2: Preparation of a Working ATA Solution in Aqueous Buffer
-
Thawing: Rapidly thaw a single-use aliquot of the concentrated DMSO stock solution.
-
Dilution: Immediately before use, dilute the stock solution into your pre-warmed experimental aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is compatible with your assay and does not exceed a level that could cause cellular toxicity or other artifacts.
-
Mixing: Gently mix the solution by inversion or light vortexing.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider optimizing the protocol by adjusting the final ATA concentration, the buffer pH, or the final DMSO concentration.
Visualizations
Experimental Workflow and Decision-Making
Caption: Decision-making workflow for preparing ATA solutions.
Signaling Pathway Inhibition Example: Jak/STAT Pathway
Caption: ATA inhibits the Jak/STAT pathway by blocking STAT binding to DNA.
References
Technical Support Center: Off-Target Effects of Aurintricarboxylic Acid (ATA) in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of Aurintricarboxylic Acid (ATA) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATA) and what are its primary and off-target activities?
This compound is a heterogeneous mixture of polymers, not a single molecular entity. This inherent variability can lead to significant batch-to-batch differences in biological activity and off-target effects.[1] ATA is a potent inhibitor of protein-nucleic acid interactions, which is the basis for many of its biological activities and also its extensive off-target effects.[1][2]
While its "primary" target can be context-dependent, ATA is well-known as an inhibitor of topoisomerase II and apoptosis.[1] It also exhibits antiviral properties by inhibiting viral neuraminidase.[1] However, its off-target effects are widespread and include the inhibition of a diverse range of enzymes and protein-protein interactions. For example, it acts as an antagonist of P2X1 and P2X3 receptors and inhibits the TWEAK-Fn14 signaling pathway.[1]
Q2: Why am I observing inconsistent or unexpected results in my experiments with ATA?
Inconsistent results with ATA often stem from several factors:
-
Heterogeneity: Commercial preparations of ATA are mixtures of polymers with varying molecular weights. This batch-to-batch variability can lead to inconsistent biological activity.[2]
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Pan-Assay Interference Compound (PAINS): ATA is classified as a PAINS, meaning it can react non-specifically with multiple biological targets, leading to false-positive or difficult-to-interpret results.[2]
-
Broad Spectrum of Activity: ATA's ability to interact with a wide array of proteins and nucleic acids can cause off-target effects that interfere with the specific pathway you are studying.[2]
-
Chemical Instability: The stability of ATA in solution can be a factor, as it can polymerize under different storage and experimental conditions.[1]
Q3: How can ATA interfere with common laboratory assays?
Yes, the chemical properties of ATA can lead to interference with several standard laboratory assays:
-
Protein Quantification Assays: The phenolic groups in ATA can interact with reagents used in protein assays like the Bradford and Bicinchoninic acid (BCA) assays, potentially leading to inaccurate protein concentration measurements.[2]
-
Fluorescence-Based Assays: ATA has been reported to interfere with fluorescence-based assays through quenching of the fluorescent signal or by exhibiting autofluorescence.[2]
Q4: How can I control for the off-target effects of ATA in my experiments?
To confidently attribute an observed effect to a specific target of ATA, it is crucial to implement rigorous controls:[1]
-
Inactive Analog: Use a structurally related but inactive analog of ATA as a negative control.
-
Target Knockdown/Knockout: Employ techniques like siRNA or CRISPR to knock down or knock out the intended target to verify that the observed phenotype is indeed due to its inhibition.
-
Rescue Experiments: Attempt to rescue the phenotype by overexpressing a resistant form of the target protein.
Troubleshooting Guides
Issue 1: High Background Signal or Non-Specific Effects in Cellular Assays
| Potential Cause | Recommended Solution |
| ATA's broad activity profile and interaction with multiple cellular components.[1] | 1. Perform Dose-Response Experiments: Determine the optimal concentration with the highest specific activity and lowest non-specific effects.[1] 2. Include Appropriate Controls: Use cells not expressing the target protein or treated with an inactive analog.[1] 3. Consider Alternative Assays: If possible, use an assay with a more direct readout of target engagement.[1] |
| The polymeric nature of ATA leading to non-specific binding.[1] |
Issue 2: Inconsistent Results Between Different Batches of ATA
| Potential Cause | Recommended Solution |
| Inherent heterogeneity and variability in the polymerization of commercial ATA preparations.[1] | 1. Purchase a Single Large Batch: For a series of experiments, use ATA from a single lot to ensure consistency.[1] 2. Characterize the Batch: If possible, characterize the specific batch being used (e.g., by spectroscopy or chromatography) to assess its composition.[1] |
Issue 3: Unexpected Cytotoxicity
| Potential Cause | Recommended Solution |
| ATA concentration is too high. While often used to inhibit apoptosis, ATA can be toxic at higher concentrations, and the effective concentration can vary significantly between cell lines.[2] | Perform a Dose-Response Experiment: Determine the optimal, non-toxic concentration of ATA for your specific cell line and assay duration. Start with a low concentration (e.g., 1-10 µM) and titrate upwards.[2] |
| Off-target effects on essential cellular pathways. | Document Morphological Changes: If consistent, non-lethal changes in cell morphology are observed, it may be an inherent effect of ATA on your cell line. Document these changes and consider their impact on your results. If problematic, consider an alternative inhibitor.[2] |
Issue 4: Interference with Protein Quantification Assays
| Potential Cause | Recommended Solution |
| Interaction of ATA's phenolic groups with assay reagents (Bradford, BCA).[2] | 1. Run a Control with ATA Alone: To confirm interference, test a sample containing only your lysis buffer and another with the buffer plus the working concentration of ATA. A significant signal with ATA alone confirms interference.[2] 2. Choose a Compatible Assay: The Bradford assay is generally less susceptible to interference from reducing agents but can be affected by detergents and pH alterations.[2] |
Issue 5: Interference with Fluorescence-Based Assays
| Potential Cause | Recommended Solution |
| Autofluorescence or quenching of fluorescent signals due to ATA's aromatic structure.[2] | 1. Measure the Fluorescence of ATA Alone: Scan the emission spectrum of ATA at the excitation wavelength of your fluorophore to check for autofluorescence in the same range.[2] 2. Perform a Quenching Control: Measure the fluorescence of your fluorescent dye or protein at a known concentration, then add ATA at your working concentration and measure again. A significant decrease indicates quenching.[2] |
Quantitative Data Summary
The inhibitory activity of this compound can vary significantly depending on the target, the specific batch of ATA used, and the experimental conditions. The following table summarizes some reported inhibitory concentrations.
| Target | Assay Type | Species | IC50 | Ki | Reference(s) |
| rP2X1 Receptor | Electrophysiology | Rat | 8.6 nM | - | [3] |
| rP2X3 Receptor | Electrophysiology | Rat | 72.9 nM | - | [3] |
| Cystathionine γ-lyase (CSE) | - | - | 0.6 µM | - | [3] |
| miRNA function modifier | - | - | 0.47 µM | - | [3] |
| SARS-CoV-2 PLpro | Biochemical | - | 30 µM | 16 µM | [3] |
| SARS-CoV-2 RdRp | Biochemical | - | 56 nM | - | [3][4] |
| TAZ-TEAD interaction | AlphaLISA | - | Varies by batch | - | [1][3] |
Experimental Protocols
Protocol 1: Identifying Off-Target Protein-Protein Interactions using AlphaLISA
This protocol is adapted from a screen to identify disruptors of the TAZ-TEAD protein-protein interaction.[1][3]
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to detect biomolecular interactions. Donor and acceptor beads are brought into proximity by a specific biological interaction, leading to a luminescent signal upon excitation. A decrease in the signal in the presence of ATA indicates the disruption of the interaction.[1][3]
Methodology:
-
Reagent Preparation:
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Prepare tagged recombinant proteins (e.g., His-tagged TAZ and FLAG-tagged TEAD4).
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Reconstitute AlphaLISA anti-His Acceptor beads and Streptavidin Donor beads in the appropriate buffer.
-
Prepare a serial dilution of ATA.
-
-
Assay Procedure:
-
Add the tagged proteins to a 384-well assay plate.
-
Add the serially diluted ATA to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add the Acceptor beads and incubate for 60 minutes at room temperature.
-
Add the Donor beads and incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the ATA concentration to determine the IC50 value for the disruption of the protein-protein interaction.
-
Protocol 2: Assay for Evaluating RNase Inhibition by ATA
Principle: This protocol determines the effectiveness of ATA in inhibiting RNase activity in a sample by visualizing the integrity of an RNA substrate after incubation with a source of RNase and varying concentrations of ATA.
Methodology:
-
Reagent Preparation:
-
Prepare an RNA substrate (e.g., a commercially available RNA ladder or a specific transcript).
-
Prepare a source of RNase (e.g., RNase A).
-
Prepare a serial dilution of ATA.
-
-
Reaction Setup:
-
In separate tubes, combine the RNA substrate, RNase, and different concentrations of ATA.
-
Include a negative control (RNA only) and a positive control (RNA + RNase, no ATA).
-
-
Incubation:
-
Incubate the reactions at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Analysis:
-
Stop the reaction and analyze the RNA integrity by agarose (B213101) gel electrophoresis.
-
-
Interpretation:
-
The negative control should show an intact RNA band.
-
The positive control should show significant RNA degradation.
-
The ATA-treated samples will show the degree of protection against RNase activity. The lowest concentration of ATA that maintains RNA integrity is the effective inhibitory concentration.
-
Visualizations
Figure 1. TWEAK-Fn14 signaling pathway and the inhibitory action of ATA.
Figure 2. Experimental workflow for an AlphaLISA-based assay to screen for inhibitors.
Figure 3. Logical workflow for troubleshooting inconsistent results with ATA.
References
Technical Support Center: Aurintricarboxylic Acid (ATA) and PCR/RT-PCR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with qPCR and RT-PCR efficiency when Aurintricarboxylic Acid (ATA) is present in their samples.
Troubleshooting Guides
Issue 1: Complete or significant inhibition of qPCR/RT-PCR amplification.
Question: My qPCR or RT-PCR reaction has failed or shows significantly delayed amplification (high Cq value) after using ATA in my sample preparation. What could be the cause and how can I fix it?
Answer:
This is a common issue as this compound (ATA) is a potent inhibitor of various enzymes crucial for qPCR and RT-PCR.
Possible Causes:
-
Direct Enzyme Inhibition: ATA is a known inhibitor of both reverse transcriptase and DNA polymerase (like Taq polymerase).[1][2] It interferes with the binding of nucleic acids to these enzymes, thereby preventing cDNA synthesis and DNA amplification.[1][2]
-
Residual ATA in Purified Samples: ATA carried over from upstream applications (e.g., nuclease inhibition during cell lysis) into the final RNA/cDNA sample will inhibit the downstream enzymatic reactions.
Solutions:
-
Removal of ATA: The most effective solution is to remove ATA from your nucleic acid sample before proceeding with RT-PCR or qPCR. Several methods can be employed:
-
Spin-Column Purification: Standard RNA/DNA purification kits that utilize silica-based spin columns are effective at removing inhibitors like ATA.[3][4][5] The bind-wash-elute procedure separates the nucleic acids from contaminants.
-
Gel Filtration Chromatography: This method separates molecules based on size. ATA, being a smaller molecule, can be separated from larger RNA/DNA molecules.[6]
-
-
Optimize Sample Input: If ATA removal is incomplete, diluting the template nucleic acid can sometimes reduce the inhibitor concentration to a level that allows for amplification, although this may compromise the detection of low-abundance targets.
Issue 2: Reduced qPCR efficiency and altered amplification curve shape.
Question: My qPCR amplification plot shows a decreased slope (reduced efficiency) and a lower plateau phase. Could this be due to ATA?
Answer:
Yes, these are characteristic signs of PCR inhibition, which can be caused by substances like ATA.
Visual Indicators of ATA Inhibition in qPCR Amplification Plots:
-
Decreased Slope: The exponential phase of the amplification curve will have a shallower slope, indicating reduced amplification efficiency.[7][8]
-
Lower Plateau: The final fluorescence intensity at the plateau phase will be lower than that of uninhibited controls.[8]
-
Increased Cq Value: The cycle at which the fluorescence signal crosses the threshold (Cq) will be higher for inhibited reactions compared to controls.[9]
Solutions:
-
Implement ATA Removal Protocols: Prioritize the removal of ATA using the methods described in Issue 1 .
-
Use an Inhibitor-Resistant Polymerase: Some commercially available DNA polymerases are engineered to be more tolerant to common PCR inhibitors. While not a guaranteed solution for ATA, it can be a viable option to test.
-
Include Internal Controls: Utilize an internal positive control (IPC) in your qPCR assay. A shift in the Cq value of the IPC in the presence of your sample compared to the no-template control can confirm the presence of inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATA) and why is it used in molecular biology?
A1: this compound is a polyanionic aromatic compound that acts as a broad-spectrum inhibitor of nucleases, such as DNases and RNases.[10] It is often used during cell lysis and nucleic acid isolation to prevent the degradation of RNA and DNA by endogenous nucleases.
Q2: How does ATA inhibit reverse transcriptase and Taq polymerase?
A2: ATA inhibits these enzymes by interfering with their ability to bind to nucleic acid templates.[1][2] It can act as a competitive or allosteric inhibitor, effectively blocking the synthesis of cDNA from an RNA template (RT-PCR) or the amplification of a DNA template (qPCR).[1][2]
Q3: At what concentrations does ATA become inhibitory to PCR enzymes?
A3: The inhibitory concentration of ATA can vary depending on the specific enzyme and reaction conditions. However, studies have shown that ATA can inhibit these enzymes at micromolar concentrations. The table below summarizes the dissociation constants (Kd) and 50% inhibitory concentrations (IC50) for relevant enzymes.
Q4: Can I just dilute my RNA sample to overcome ATA inhibition?
A4: While dilution can reduce the concentration of ATA, it also reduces the concentration of your target nucleic acid. This may be a viable strategy if your target is highly abundant. However, for low-abundance targets, dilution can lead to a loss of detection. Therefore, physical removal of ATA is the recommended approach.
Q5: Are there any alternatives to ATA for nuclease inhibition that are more compatible with downstream PCR applications?
A5: Yes, several alternatives exist. Commercially available RNase inhibitors, which are often protein-based, can be used during RNA extraction and are typically removed during standard purification protocols. Additionally, using chaotropic agents like guanidinium (B1211019) thiocyanate (B1210189) in lysis buffers also effectively inactivates nucleases and is compatible with most RNA purification kits.
Quantitative Data on ATA Inhibition
The following table summarizes the inhibitory effects of this compound on enzymes critical for RT-PCR and qPCR.
| Enzyme | Organism/Source | Parameter | Value (µM) | Reference |
| Reverse Transcriptase | Moloney Murine Leukemia Virus (M-MLV) | Kd | 0.255 | [1][2][11] |
| Taq Polymerase | Thermus aquaticus | Kd | 81.97 | [1][2][11] |
| DNase I | Bovine | Kd | 9.019 | [1][2][11] |
| DNase I | Bovine | IC50 | 6.6 | [12] |
| RNase A | Bovine Pancreas | Kd | 2.33 | [1][2][11] |
| ERCC1-XPF Nuclease | Human | IC50 | 0.81 | [12] |
| Flap endonuclease 1 (FEN1) | Human | IC50 | 1.8 | [12] |
| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | IC50 | 0.056 | [11] |
Experimental Protocols
Protocol 1: ATA Removal using Spin-Column Purification
This protocol is a general guideline for using a standard silica-based RNA purification spin-column kit to remove ATA. Always refer to the manufacturer's specific protocol for your kit.
-
Sample Lysis: If starting from cells or tissue, lyse the sample in the presence of a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate). This step also inactivates nucleases, potentially reducing the need for ATA. If ATA was used, proceed with the manufacturer's protocol.
-
Binding: Add ethanol (B145695) to the lysate to facilitate RNA binding to the silica (B1680970) membrane.
-
Column Loading: Apply the lysate-ethanol mixture to the spin column and centrifuge. The RNA will bind to the silica membrane, while ATA and other contaminants will be in the flow-through. Discard the flow-through.
-
Washing: Wash the membrane with the provided wash buffers. This step is crucial for removing residual salts and inhibitors like ATA. Typically, two wash steps are performed.
-
Elution: Elute the purified RNA from the membrane using an RNase-free elution buffer or water. The resulting RNA should be substantially free of ATA and ready for downstream applications.
Protocol 2: ATA Removal using Gel Filtration Chromatography
This method is suitable for separating larger nucleic acid molecules from smaller molecules like ATA.
-
Column Preparation: Use a pre-packed gel filtration column (e.g., Sephadex G-25 or similar) or pack a column according to the manufacturer's instructions. Equilibrate the column with an appropriate RNase-free buffer (e.g., TE buffer).
-
Sample Loading: Carefully load your RNA sample containing ATA onto the top of the column bed.
-
Elution: Begin eluting the sample with the equilibration buffer. The larger RNA molecules will pass through the column more quickly (in the void volume), while the smaller ATA molecules will enter the pores of the beads and elute later.
-
Fraction Collection: Collect fractions as the buffer flows through the column.
-
Analysis: Analyze the collected fractions for the presence of RNA (e.g., using UV spectrophotometry at 260 nm). Pool the fractions containing the RNA peak. The earlier eluting fractions should contain your purified RNA, free from the later-eluting ATA.
Visualizations
Caption: Workflow for removing ATA before RT-qPCR.
Caption: Troubleshooting logic for ATA-induced PCR inhibition.
References
- 1. Interaction of this compound (ATA) with four nucleic acid binding proteins DNase I, RNase A, reverse transcriptase and Taq polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of this compound (ATA) with four nucleic acid binding proteins DNase I, RNase A, reverse transcriptase and Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spin Columns for DNA & RNA Purification | Kelabscience [kelabscience.com]
- 4. Spin column-based nucleic acid purification - Wikipedia [en.wikipedia.org]
- 5. neb.com [neb.com]
- 6. edvotek.com [edvotek.com]
- 7. ojp.gov [ojp.gov]
- 8. pcrbio.com [pcrbio.com]
- 9. Low input or inhibition? Quantitative approaches to detect qPCR inhibitors — BioEcho Life Sciences [bioecho.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of this compound (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Degradation and stability of Aurintricarboxylic Acid in solution over time.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Aurintricarboxylic Acid (ATA) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATA) and in what forms is it available?
This compound is a polymeric triphenylmethane (B1682552) derivative known for its ability to inhibit protein-nucleic acid interactions.[1] It is a potent inhibitor of various enzymes, including ribonucleases and topoisomerase II.[1] ATA is commercially available in two primary forms: the free acid and its triammonium (B15348185) salt. The choice between these forms is critical as it significantly impacts the compound's solubility.[1]
Q2: What are the main challenges associated with the solubility of ATA?
The free acid form of ATA is practically insoluble in water.[1][2][3] While the triammonium salt demonstrates improved solubility, it is only sparingly soluble in aqueous buffers such as PBS (pH 7.2), with a solubility of approximately 0.1 mg/mL.[1] Higher concentrations can be achieved by dissolving ATA in organic solvents.[1]
Q3: How does pH affect the solubility of ATA?
The solubility of ATA is pH-dependent. As an acidic compound, its solubility increases in alkaline conditions. A common laboratory practice is to dissolve ATA in a small volume of a weak base, like 0.1 M NaOH, before diluting it to the final concentration and pH in the desired buffer.[1]
Q4: What are the primary stability concerns for ATA in solution?
ATA has a known tendency to polymerize in aqueous solutions.[1][4][5] Due to this instability, it is highly recommended that aqueous solutions of the ATA ammonium (B1175870) salt not be stored for more than one day.[1] Stock solutions prepared in organic solvents offer greater stability but require proper storage to prevent degradation.[1]
Q5: What are the recommended storage conditions for ATA?
For solid ATA, it is best to store it in a cool, dry, and well-ventilated area in a tightly closed container. For stock solutions, the following storage conditions are recommended to minimize degradation:
| Storage Temperature | Maximum Recommended Duration |
| -20°C | 1 month[6][7] |
| -80°C | 6 months[7] |
To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[1]
Troubleshooting Guides
Issue: Difficulty Dissolving ATA in an Aqueous Buffer
-
Potential Cause: You are likely using the free acid form of ATA, which has very low water solubility.[1]
-
Recommended Solutions:
-
Use the Ammonium Salt: The triammonium salt of ATA offers significantly better solubility in aqueous solutions.[1]
-
Adjust the pH: Increase the pH of your solution. Dissolving ATA in a small amount of 0.1 M NaOH can facilitate its dissolution before you dilute it into your experimental buffer.[1]
-
Prepare a Concentrated Stock in an Organic Solvent: A highly effective strategy is to first prepare a concentrated stock solution of ATA in an organic solvent like DMSO or ethanol, and then dilute it into your aqueous experimental medium.[1]
-
Issue: Precipitation Observed in ATA Solution Over Time
-
Potential Cause: The precipitation is likely due to the polymerization and degradation of ATA in the aqueous solution.[1]
-
Recommended Solutions:
-
Prepare Fresh Solutions: It is strongly recommended to prepare fresh aqueous solutions of ATA for each experiment due to its limited stability.[1]
-
Proper Stock Solution Storage: Store stock solutions in tightly sealed vials to protect them from atmospheric moisture. Aliquot the stock solution into single-use volumes to prevent degradation caused by repeated freeze-thaw cycles.[1]
-
Avoid Long-Term Storage of Aqueous Dilutions: Do not store diluted aqueous solutions of ATA for more than 24 hours.[1] For experiments that run for extended periods, consider adding freshly diluted ATA at various time points if the experimental design allows.
-
Issue: Inconsistent Experimental Results with ATA
-
Potential Cause: Inconsistent results can often be attributed to the heterogeneous polymeric nature of commercial ATA preparations and its degradation in solution. Different batches may have varying compositions, leading to different biological effects.
-
Recommended Solutions:
-
Standardize Solution Preparation: Use a consistent and standardized protocol for preparing your ATA solutions for all experiments.
-
Use Freshly Prepared Solutions: To ensure the integrity of the compound, always use freshly prepared aqueous solutions of ATA.
-
Perform Dose-Response Experiments: For each new batch of ATA, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
Experimental Protocols
Protocol 1: Preparation of an ATA Stock Solution in DMSO
-
Weigh the desired amount of ATA (ammonium salt) in a sterile, chemical-resistant tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mg/mL).
-
Vortex the solution until the ATA is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: General Procedure for Assessing ATA Stability (Forced Degradation Study)
This protocol provides a general framework for a forced degradation study to understand the stability of ATA under various stress conditions.
-
Solution Preparation: Prepare a stock solution of ATA in a suitable solvent (e.g., DMSO). Dilute this stock to a working concentration in the aqueous buffer of interest.
-
Stress Conditions: Expose the ATA solution to a range of stress conditions, including:
-
Acidic Hydrolysis: Adjust the pH with 0.1 N HCl.
-
Alkaline Hydrolysis: Adjust the pH with 0.1 N NaOH.
-
Oxidation: Add a small amount of 3% hydrogen peroxide.
-
Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose the solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
-
Data Analysis: Quantify the remaining percentage of the parent ATA compound at each time point relative to the initial concentration (time 0). The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Signaling Pathway Inhibition by ATA
This compound is known to inhibit several key signaling pathways by interfering with protein-nucleic acid interactions.
TWEAK-Fn14 Signaling Pathway
ATA has been identified as a selective inhibitor of the TWEAK-Fn14 signaling pathway.[9][10] It has been shown to suppress TWEAK-induced activation of NF-κB, Akt, and Src.[9] Mechanistically, ATA inhibits the activation of the small GTPase Rac1 and prevents the recruitment of TRAF2 to the Fn14 receptor.[9]
Jak/STAT Signaling Pathway
ATA can interfere with the Jak/STAT signaling pathway.[11][12][13] It has been shown to inhibit the tyrosine phosphorylation of STAT1, which is a critical step for its activation and nuclear translocation.[11] This inhibition, in turn, affects the expression of downstream target genes.
NF-κB Signaling Pathway
ATA has been demonstrated to inhibit the NF-κB signaling pathway.[14][15][16] It can prevent the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby inhibiting the expression of NF-κB target genes, such as those encoding adhesion molecules.[15]
Experimental Workflow for ATA Solution Preparation and Stability Assessment
The following diagram outlines a logical workflow for preparing and ensuring the stability of ATA solutions for experimental use.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 4431-00-9 [chemicalbook.com]
- 3. This compound | Fisher Scientific [fishersci.ca]
- 4. ACS reagent, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound ammonium salt ATA [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantitative analysis of residual this compound in biotherapeutic process streams using liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of this compound as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of this compound as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of cytokine-induced JAK-STAT signalling pathways by an endonuclease inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the Jak2-Stat5 signaling pathway in Nb2 lymphoma cells by an anti-apoptotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel shift of Jak/Stat signalling characterizes the protective effect of this compound (ATA) from tumor necrosis factor-alpha toxicity in human B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound mitigates cigarette smoke extract induced oxidative stress and pulmonary inflammation via inhibition of NF-ҡB/p65 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits the nuclear factor-κB-dependent expression of intercellular cell adhesion molecule-1 and endothelial cell selectin on activated human endothelial cells [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting unexpected results in the presence of Aurintricarboxylic Acid.
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Aurintricarboxylic Acid (ATA) in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected results that may arise when working with this complex compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATA) and why is it a challenging compound to work with?
This compound (ATA) is a heterogeneous mixture of polymers of varying lengths, not a single molecular entity.[1] This inherent variability in commercial preparations can lead to significant batch-to-batch differences in biological activity, which is a primary reason for inconsistent experimental results.[1][2] Its principal mechanism of action is the potent inhibition of protein-nucleic acid interactions.[3][4][5] ATA achieves this by competing with nucleic acids for their binding sites on proteins.[3] This broad activity profile contributes to its potential for off-target effects and interference with various assays.[1][6]
Q2: What are the primary applications and known off-target effects of ATA?
ATA is widely used in biological research as a general inhibitor of nucleases, such as DNase I and RNase A, to prevent the degradation of nucleic acids during isolation procedures.[7][8][9][10][11] It is also known to inhibit other enzymes that interact with nucleic acids, including topoisomerase II and various polymerases.[12][13]
However, its utility is accompanied by a broad range of off-target effects. ATA can inhibit protein synthesis by preventing the attachment of messenger RNA to ribosomes.[14][15] It has also been shown to modulate signaling pathways, including the Jak/STAT and NF-κB pathways.[6][12][16] Furthermore, ATA has demonstrated antiviral and anticancer activities by interfering with viral replication and malignant cell phenotypes, respectively.[12][17][18]
Q3: Why am I observing inconsistent or unexpected results in my experiments with ATA?
Inconsistent results when using ATA are often attributable to its heterogeneous nature.[1][2] Different batches from suppliers can have varying polymeric compositions, leading to discrepancies in biological effects.[1] Additionally, ATA is classified as a Pan-Assay Interference Compound (PAINS), meaning it can react non-specifically with multiple biological targets, which can lead to false-positive or difficult-to-interpret results.[6] The stability of ATA in solution is another factor, as it can continue to polymerize, and its chemical stability can be affected by storage and experimental conditions.[1]
Q4: How can I control for the off-target effects of ATA in my experiments?
To confidently attribute an observed effect to a specific target of ATA, implementing rigorous controls is essential.[1] One approach is to use a structurally related but inactive analog of ATA as a negative control.[1] Target knockdown or knockout experiments, for instance, using siRNA or CRISPR, can help verify that the observed phenotype is a direct result of inhibiting the intended target.[1] Furthermore, a rescue experiment, where the phenotype is reversed by overexpressing a resistant form of the target protein, can provide strong evidence for on-target activity.[1]
Troubleshooting Guide
Issue 1: Variability in Enzyme Inhibition Assays
Symptoms: You observe significant differences in the IC50 values of ATA against your target enzyme across different experiments or when using a new batch of the compound.
Possible Causes:
-
Batch-to-Batch Variability: The polymeric composition and purity of ATA can differ between lots.[1][2]
-
Inaccurate Concentration: The heterogeneous nature of ATA makes it difficult to determine the precise molar concentration of the active polymeric species.
Solutions:
-
Characterize Each Batch: If possible, perform analytical characterization (e.g., gel electrophoresis) to assess the molecular weight distribution of each new batch of ATA.
-
Perform Dose-Response Curves for Each New Batch: Always run a full dose-response curve to determine the effective concentration for each new lot of ATA.
-
Use a Positive Control: Include a known, well-characterized inhibitor of your enzyme as a positive control in every experiment to ensure assay consistency.
Issue 2: Interference with Common Laboratory Assays
Symptoms: You are getting unexpectedly high background signals, or your results are inconsistent in protein quantification or fluorescence-based assays.
Possible Causes:
-
Assay Interference: ATA is known to interfere with several standard laboratory assays.[6]
-
Protein Quantification: The phenolic groups in ATA can interact with reagents in Bradford and Bicinchoninic acid (BCA) assays, leading to inaccurate protein concentration measurements.[6]
-
Fluorescence-Based Assays: The aromatic structure of ATA can cause autofluorescence or quenching of fluorescent signals.[6]
-
Solutions:
For Protein Quantification Assays:
-
Run a Control with ATA Alone: To confirm interference, test a sample containing only your buffer and the working concentration of ATA. A significant signal will confirm interference.[6]
-
Choose a Compatible Assay: The Bradford assay is generally less susceptible to interference from compounds like ATA compared to the BCA assay.[6]
-
Sample Clean-up: If you must use an incompatible assay, precipitate your proteins using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to remove ATA before quantification.[6]
For Fluorescence-Based Assays:
-
Measure the Fluorescence of ATA Alone: Scan the emission spectrum of ATA at the excitation wavelength of your fluorophore to check for autofluorescence.[6]
-
Perform a Quenching Control: Compare the fluorescence of your dye with and without your working concentration of ATA to check for quenching.[6]
-
Optimize Assay Conditions: Consider using a different fluorophore with excitation and emission wavelengths that do not overlap with ATA's absorbance or emission spectrum. Red-shifted dyes are often a good alternative.[6]
Issue 3: Poor Solubility and Stability
Symptoms: You are having difficulty dissolving ATA, or you observe precipitation in your stock or working solutions.
Possible Causes:
-
Poor Aqueous Solubility: The free acid form of ATA is practically insoluble in water.[16]
-
Instability in Aqueous Solutions: ATA readily polymerizes in aqueous solutions, and these solutions are not recommended for storage for more than a day.[16]
Solutions:
-
Use the Ammonium Salt: The triammonium (B15348185) salt of ATA has significantly better aqueous solubility.[16]
-
pH Adjustment: The solubility of ATA is pH-dependent and increases in alkaline conditions. You can dissolve it in a small amount of a weak base like 0.1 M NaOH before diluting it into your buffer.[1][16]
-
Prepare Fresh Solutions: Always prepare fresh aqueous working solutions of ATA for your experiments and do not store them.[16]
-
Use Organic Solvents for Stock Solutions: Prepare high-concentration stock solutions in an organic solvent like DMSO, which can then be diluted into your aqueous experimental medium. Store stock solutions in tightly sealed vials at -20°C or -80°C.[16]
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound (ATA) against Various Enzymes.
| Enzyme | Target | IC50 / Kd | Organism/System |
| DNase I | DNA Degradation | Kd = 9.019 µM | Bovine Pancreas |
| RNase A | RNA Degradation | Kd = 2.33 µM | Bovine Pancreas |
| M-MLV Reverse Transcriptase | RNA-dependent DNA synthesis | Kd = 0.255 µM | Moloney Murine Leukemia Virus |
| Taq Polymerase | DNA Synthesis | Kd = 81.97 µM | Thermus aquaticus |
| Phosphofructokinase (PFK) | Glycolysis | 50% inhibition at 0.2 µM | Rabbit Liver |
| SARS-CoV-2 PLpro | Viral Polyprotein Processing | IC50 = 30 µM, Ki = 16 µM | SARS-CoV-2 |
Data compiled from multiple sources.[13][19][20][21][22] The presented values are context-dependent and can vary based on the specific ATA preparation and experimental conditions.
Experimental Protocols
Protocol 1: General Nuclease Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of ATA on nuclease activity (e.g., DNase I or RNase A).
Materials:
-
Nuclease (e.g., DNase I or RNase A)
-
Substrate (e.g., plasmid DNA or total RNA)
-
This compound (ATA)
-
Assay Buffer (specific to the nuclease)
-
Nuclease-free water
-
Gel electrophoresis system (Agarose or Polyacrylamide)
-
DNA/RNA visualization agent (e.g., Ethidium Bromide or SYBR Green)
Procedure:
-
Prepare a stock solution of ATA in an appropriate solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of ATA in nuclease-free water to achieve the desired final concentrations.
-
In separate microcentrifuge tubes, set up the following reactions:
-
Negative Control: Substrate + Assay Buffer
-
Positive Control: Substrate + Nuclease + Assay Buffer
-
Test Reactions: Substrate + Nuclease + Assay Buffer + varying concentrations of ATA
-
-
Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C) for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA for DNases).
-
Analyze the results by running the samples on an appropriate gel (e.g., 1% agarose (B213101) gel for plasmid DNA).
-
Visualize the gel to observe the degradation of the substrate. The degree of inhibition will be indicated by the presence of an intact substrate band in the ATA-treated samples compared to the positive control.
Protocol 2: AlphaLISA Assay to Detect Disruption of Protein-Protein Interaction
This protocol describes a method to assess the ability of ATA to disrupt a specific protein-protein interaction using the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.
Materials:
-
Tagged recombinant proteins (e.g., His-tagged Protein A and FLAG-tagged Protein B)
-
AlphaLISA anti-His Acceptor beads
-
Streptavidin Donor beads
-
This compound (ATA)
-
Assay Buffer
-
384-well assay plate
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a high-concentration stock solution of ATA in DMSO.
-
Prepare serial dilutions of ATA in the assay buffer.
-
Reconstitute the tagged proteins and AlphaLISA beads in the appropriate buffer as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the tagged proteins to the wells of the 384-well assay plate.
-
Add the serially diluted ATA to the respective wells.
-
Incubate the plate for 60 minutes at room temperature.
-
Add the Acceptor beads and incubate for another 60 minutes at room temperature.
-
Add the Donor beads and incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of action of polymeric this compound, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of this compound as an inhibitor of nucleases during nucleic acid isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of this compound as an inhibitor of nucleases during nucleic acid isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Interaction of this compound (ATA) with four nucleic acid binding proteins DNase I, RNase A, reverse transcriptase and Taq polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: Inhibitor of Initiation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound inhibits the malignant phenotypes of drug-resistant cells via translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Interaction of this compound (ATA) with four nucleic acid binding proteins DNase I, RNase A, reverse transcriptase and Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound is a potent inhibitor of phosphofructokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound is a canonical disruptor of the TAZ-TEAD transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aurintricarboxylic Acid (ATA) for Nuclease Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Aurintricarboxylic Acid (ATA) as a nuclease inhibitor, with a specific focus on optimizing incubation time for effective nucleic acid protection.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATA) and how does it inhibit nucleases?
This compound (ATA) is a polyanionic, aromatic compound that functions as a broad-spectrum inhibitor of various nucleases, including DNases and RNases.[1] Its mechanism of action involves competing with nucleic acids (both DNA and RNA) for the binding sites on nucleases, thereby preventing the enzymatic degradation of the nucleic acid substrate.[1][2] ATA has been demonstrated to inhibit a range of nucleases such as DNase I, RNase A, S1 nuclease, and exonuclease III.[1]
Q2: What is the recommended starting concentration and incubation time for ATA?
A general starting concentration for RNase inhibition during RNA isolation is in the range of 50-100 µM.[1] However, the optimal concentration is dependent on the sample type, the level of nuclease contamination, and the specific application. Therefore, it is crucial to empirically determine the optimal concentration for your experimental conditions.[1]
For incubation time, a common starting point for in vitro nuclease inhibition assays is between 15 to 30 minutes.[1] However, this should also be optimized based on the activity of the nuclease in your sample. For applications involving cell lysis, ATA should be included in the lysis buffer to ensure immediate contact with the released nucleases.
Q3: Can ATA interfere with downstream applications?
Yes, ATA can interfere with various downstream enzymatic reactions. Since ATA binds to nucleic acid-binding proteins, it can inhibit enzymes like DNA and RNA polymerases, reverse transcriptases, and restriction enzymes.[3][4] Therefore, it is often necessary to remove ATA from the nucleic acid sample before proceeding with applications such as PCR, RT-PCR, in vitro transcription, and restriction digests.[1]
Q4: Is ATA cytotoxic?
ATA can exhibit cytotoxicity, and its effects are cell-type dependent. It is recommended to perform a dose-response experiment to determine the non-toxic concentration range for your specific cell line and experimental duration.[1]
Q5: How should I prepare and store ATA solutions?
ATA is soluble in water and ethanol. For long-term storage, the solid form of ATA should be stored at -20°C. Stock solutions can be prepared and stored in aliquots at -20°C to minimize freeze-thaw cycles.[1] It is advisable to prepare fresh dilutions for each experiment.
Troubleshooting Guides
Problem: Persistent Nucleic Acid Degradation Despite ATA Treatment
If you observe continued degradation of your DNA or RNA samples even after the addition of ATA, consider the following troubleshooting steps:
| Possible Cause | Recommended Solution |
| Insufficient ATA Concentration | The concentration of ATA may be too low to effectively inhibit the nuclease activity in your sample. Perform a concentration optimization experiment to determine the most effective concentration for your specific sample type and nuclease load. |
| Inadequate Incubation Time | The incubation time of ATA with the sample may not be sufficient for complete nuclease inhibition. An optimization of the incubation time is recommended. See the detailed protocol below for guidance on determining the optimal incubation time. |
| Poor Quality of ATA | Commercial preparations of ATA can vary in quality and inhibitory activity between batches and suppliers. Ensure you are using a high-quality, molecular biology-grade ATA. If batch-to-batch variability is suspected, it is advisable to test a new lot.[1] |
| Incomplete Cell Lysis or Sample Homogenization | If cells or tissues are not completely disrupted, nucleases may be released gradually, overwhelming the ATA present in the buffer. Ensure thorough and rapid homogenization of the sample immediately upon addition of the ATA-containing lysis buffer.[1] |
| Presence of Cation-Dependent Nucleases | Some nucleases require divalent cations like Mg²⁺ or Ca²⁺ for their activity. While ATA's primary mechanism is competitive inhibition, consider adding a chelating agent like EDTA to your buffer to inactivate these types of nucleases.[1] |
Optimizing ATA Incubation Time: Data and Protocols
Data Presentation: Example of Incubation Time Optimization
The following table illustrates hypothetical data from an experiment designed to determine the optimal ATA incubation time for RNase A inhibition. In this experiment, a fixed amount of RNA was incubated with RNase A and a fixed concentration of ATA for varying durations. The integrity of the RNA was then assessed by gel electrophoresis and quantified.
| Incubation Time (minutes) | RNA Integrity (%) | Observations |
| 0 (Control - No RNase A) | 100 | Intact RNA bands |
| 5 | 60 | Significant RNA degradation |
| 10 | 85 | Minor RNA degradation |
| 15 | 95 | Mostly intact RNA |
| 20 | 98 | Intact RNA, comparable to 25 min |
| 25 | 99 | Intact RNA |
| 30 | 99 | Intact RNA |
Note: This table presents example data. Actual results may vary based on experimental conditions.
Experimental Protocol: Determining Optimal ATA Incubation Time
This protocol provides a framework for empirically determining the optimal incubation time for ATA to inhibit nuclease activity in your samples.
Materials:
-
Nucleic acid substrate (e.g., total RNA, plasmid DNA)
-
Source of nuclease (e.g., RNase A, DNase I, or a cell/tissue lysate)
-
This compound (ATA) stock solution
-
Incubation buffer (e.g., Tris-HCl, pH 7.5)
-
Loading dye for gel electrophoresis
-
Agarose (B213101) gel electrophoresis system
-
Gel documentation system
Procedure:
-
Prepare Reaction Mixes: Set up a series of reaction tubes. In each tube, combine the nucleic acid substrate, the nuclease source, and the pre-determined optimal concentration of ATA in the incubation buffer.
-
Time-Course Incubation: Incubate the reaction tubes at the optimal temperature for the nuclease (e.g., 37°C for RNase A) for different durations (e.g., 0, 5, 10, 15, 20, 25, 30 minutes).
-
Stop the Reaction: At the end of each incubation period, immediately stop the reaction by adding a loading dye containing a denaturing agent (e.g., formamide (B127407) for RNA) and a chelating agent (e.g., EDTA), and place the tubes on ice.
-
Controls:
-
Negative Control: Nucleic acid substrate in incubation buffer without nuclease or ATA.
-
Positive Control: Nucleic acid substrate with nuclease but without ATA, incubated for the longest time point.
-
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the nucleic acid fragments.
-
Analysis: Visualize the nucleic acid bands using a gel documentation system. Compare the integrity of the nucleic acid in the different time-point samples to the controls.
-
Interpretation: The optimal incubation time is the shortest duration at which the nucleic acid remains intact, similar to the negative control.
Visualizations
Workflow for Troubleshooting Nuclease Inhibition
Caption: Troubleshooting workflow for persistent nucleic acid degradation.
Experimental Workflow for Optimizing Incubation Time
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action of polymeric this compound, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of this compound as an inhibitor of nucleases during nucleic acid isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of this compound as an inhibitor of nucleases during nucleic acid isolation - PMC [pmc.ncbi.nlm.nih.gov]
Aurintricarboxylic Acid (ATA) Compatibility with Lysis Buffers: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Aurintricarboxylic Acid (ATA) as a nuclease inhibitor in conjunction with common lysis buffers. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATA) and how does it function as a nuclease inhibitor?
This compound (ATA) is a broad-spectrum inhibitor of nucleases, including both DNases and RNases.[1] Its mechanism of action involves competing with nucleic acids (DNA and RNA) for the binding sites on these enzymes, thereby preventing the degradation of your target nucleic acids during cell lysis and subsequent purification steps.[1]
Q2: What are the recommended starting concentrations of ATA in lysis buffers?
A general starting point for inhibiting RNase activity during RNA isolation is a concentration of 50-100 µM of ATA in the lysis buffer.[1] However, the optimal concentration can vary depending on the cell or tissue type, the abundance of endogenous nucleases, and the specific application. It is always recommended to perform a titration experiment to determine the most effective concentration for your particular experimental conditions.
Q3: Is ATA compatible with common protein extraction buffers like RIPA and NP-40?
While direct quantitative comparisons of protein yield with and without ATA in these buffers are not extensively documented in readily available literature, existing protocols suggest a general compatibility. For instance, RIPA buffer has been used for cell lysis in studies where downstream applications involved analyzing protein interactions with ATA, indicating no major chemical incompatibility that would disrupt the lysis process itself. However, it is important to be aware that ATA can interfere with common protein quantification assays.
Q4: Can ATA be used with TRIzol for RNA isolation?
Yes, ATA can be used as an additional nuclease inhibitor during RNA isolation with TRIzol. TRIzol itself is a potent denaturant that inhibits most RNases.[2][3] However, for samples with exceptionally high RNase content, the addition of ATA to the initial homogenization step in TRIzol may provide extra protection for the RNA.
Q5: Are there any known downstream applications that are incompatible with ATA?
Yes, ATA can interfere with several downstream enzymatic processes. It is a known inhibitor of various polymerases, including those used in PCR and reverse transcription.[1] Therefore, it is crucial to remove ATA from your nucleic acid samples before performing such enzymatic reactions. Additionally, ATA's phenolic groups can interfere with standard protein quantification assays like the Bradford and Bicinchoninic acid (BCA) assays, potentially leading to inaccurate protein concentration measurements.
Troubleshooting Guides
Problem 1: Persistent Nucleic Acid Degradation Despite Using ATA
| Possible Cause | Troubleshooting Steps |
| Insufficient ATA Concentration | The level of endogenous nucleases in your sample may be too high for the current ATA concentration. Increase the ATA concentration in your lysis buffer incrementally (e.g., in 25 µM steps) to find the optimal inhibitory level. |
| Incomplete Cell Lysis | If cells are not lysed completely and rapidly, nucleases can be released and degrade nucleic acids before being inhibited by ATA. Ensure thorough and swift homogenization of your sample immediately upon adding the lysis buffer. For difficult-to-lyse samples, consider mechanical disruption methods in addition to detergent-based lysis. |
| Presence of Divalent Cations | Some nucleases require divalent cations like Mg²⁺ or Ca²⁺ for their activity. While ATA has some chelating properties, its primary inhibitory mechanism is competitive binding.[1] Consider adding a chelating agent like EDTA (at a final concentration of 1-5 mM) to your lysis buffer to sequester these cations. |
| Heterogeneity of Commercial ATA | The quality and inhibitory activity of commercial ATA preparations can vary between batches and suppliers.[1] If you suspect this is an issue, try a new lot of high-quality, molecular biology-grade ATA. |
Problem 2: Interference with Downstream Applications
| Possible Cause | Troubleshooting Steps |
| ATA Inhibition of Polymerases | Residual ATA in your purified nucleic acid sample is inhibiting enzymes like Taq polymerase or reverse transcriptase. It is essential to remove ATA after the initial extraction. This can be achieved through methods such as spin column purification (ensuring the column chemistry does not retain ATA) or ethanol (B145695) precipitation. |
| Inaccurate Protein Quantification | The chemical nature of ATA interferes with the reagents used in Bradford or BCA protein assays. To mitigate this, you can either use an ATA-compatible protein assay or precipitate the proteins (e.g., using acetone (B3395972) or TCA) to remove the ATA before quantification. Always include a blank control containing your lysis buffer with ATA to assess the level of interference. |
| Cytotoxicity in Live-Cell Experiments | ATA can be cytotoxic to certain cell lines. If you are using ATA in live-cell applications, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cells and experimental duration.[1] |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound (ATA) Against Common Nucleases
| Nuclease | Dissociation Constant (Kd) |
| DNase I | 9.019 µM |
| RNase A | 2.33 µM |
This data is derived from in vitro studies and the effective concentration in a complex cell lysate may vary.
Experimental Protocols
Protocol 1: General Protocol for Incorporating ATA into Lysis Buffers
-
Prepare ATA Stock Solution: Prepare a 10 mM stock solution of ATA in nuclease-free water or a suitable buffer. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare Lysis Buffer: Prepare your desired lysis buffer (e.g., RIPA, NP-40) according to your standard protocol.
-
Add ATA to Lysis Buffer: Immediately before use, add the ATA stock solution to your lysis buffer to achieve the desired final concentration (typically 50-100 µM).
-
Cell Lysis: Proceed with your standard cell lysis protocol. Ensure rapid and complete lysis.
-
Downstream Processing:
-
For Protein Analysis: Be mindful of potential interference with protein quantification assays.
-
For Nucleic Acid Analysis: Incorporate a robust purification step to remove ATA before any enzymatic reactions.
-
Protocol 2: RNA Isolation using TRIzol Supplemented with ATA
-
Homogenization: In a fume hood, homogenize your sample in TRIzol reagent according to the manufacturer's protocol. For every 1 ml of TRIzol used, add the appropriate volume of a 10 mM ATA stock solution to reach a final concentration of 50-100 µM.
-
Phase Separation: Proceed with the chloroform (B151607) addition and phase separation steps as per the TRIzol protocol.
-
RNA Precipitation: Transfer the aqueous phase to a fresh tube and precipitate the RNA with isopropanol.
-
RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.
-
ATA Removal: It is highly recommended to perform an additional purification step using a spin column-based RNA cleanup kit to ensure the complete removal of ATA before downstream applications like RT-qPCR.
Mandatory Visualizations
Caption: General workflow for using ATA in cell lysis.
Caption: Troubleshooting logic for experiments involving ATA.
References
Technical Support Center: Mitigating Aurintricarboxylic Acid (ATA) Inhibition of Taq Polymerase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inhibition of Taq polymerase activity by Aurintricarboxylic Acid (ATA) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATA) and why does it inhibit Taq polymerase?
This compound (ATA) is a polyanionic aromatic compound known to be a broad-spectrum inhibitor of enzymes that interact with nucleic acids.[1] Its inhibitory effect on Taq polymerase stems from its ability to compete with the DNA template for the binding site on the enzyme.[2][3] Essentially, ATA mimics the structure of the nucleic acid backbone, leading to non-productive binding with Taq polymerase and preventing the initiation of DNA synthesis. One study determined the dissociation constant (Kd) of ATA for Taq polymerase to be 81.97 μM, indicating a strong interaction.[2][4]
Q2: How do I know if ATA is inhibiting my PCR reaction?
ATA-induced inhibition of PCR will typically manifest as a significant reduction in the yield of the amplified product, or in some cases, a complete failure of the PCR reaction. In quantitative PCR (qPCR), this will be observed as an increase in the quantification cycle (Cq) value or a complete absence of amplification.[5]
Q3: Are all commercial preparations of ATA the same?
No, commercial preparations of ATA can be heterogeneous mixtures of polymers with varying lengths. This variability between different batches and suppliers can lead to inconsistent inhibitory activity in your experiments.[1] It is advisable to test each new lot of ATA to determine its specific inhibitory concentration.
Q4: What are the general strategies to mitigate PCR inhibition?
Common strategies to overcome PCR inhibitors include:
-
Sample Dilution: Diluting the sample containing the inhibitor can reduce its concentration to a level that no longer interferes with the PCR reaction. A 1:10 dilution is often a good starting point.
-
Use of PCR Adjuvants/Additives: Incorporating certain chemicals or proteins into the PCR master mix can help to neutralize the inhibitory effects.
-
Increasing Taq Polymerase Concentration: In some cases, increasing the amount of Taq polymerase in the reaction can overcome the inhibition.
-
Sample Purification: Removing the inhibitor from the DNA sample before PCR is a highly effective method.
Troubleshooting Guides
Problem: Reduced or no PCR product yield when ATA is present.
Possible Cause 1: Direct inhibition of Taq polymerase by ATA.
-
Solution 1.1: Optimize Bovine Serum Albumin (BSA) Concentration. BSA is a common PCR additive that can alleviate inhibition by binding to inhibitors and stabilizing the polymerase.[6] While a specific titration of BSA against ATA has not been extensively published, a general starting point is to add BSA to the PCR master mix at a final concentration of 0.1 to 0.8 mg/mL.[6] It is recommended to perform a titration to find the optimal concentration for your specific conditions.
Experimental Protocol: BSA Titration to Mitigate ATA Inhibition
-
Prepare a BSA Stock Solution: Prepare a 10 mg/mL stock solution of nuclease-free BSA in sterile, nuclease-free water.
-
Set up Test Reactions: Prepare a series of PCR reactions, each containing your DNA template, primers, dNTPs, Taq polymerase, and a known inhibitory concentration of ATA.
-
Add BSA: To each test reaction, add a different final concentration of BSA (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8 mg/mL).
-
Run PCR: Perform the PCR under your standard cycling conditions.
-
Analyze Results: Analyze the PCR products by gel electrophoresis to determine which concentration of BSA restores the product yield.
-
-
Solution 1.2: Increase Taq Polymerase Concentration. Increasing the concentration of Taq polymerase may overcome the competitive inhibition by ATA. Try increasing the amount of Taq polymerase in your reaction by 1.5 to 2-fold. Note that this may increase the risk of non-specific amplification.
Possible Cause 2: ATA contamination in the DNA sample.
-
Solution 2.1: Purify the DNA sample using a spin column. Standard silica-based spin columns are effective at removing various impurities from DNA samples and can be used to remove ATA prior to PCR.[3][7]
Experimental Protocol: ATA Removal using a Spin Column
-
Follow Kit Instructions: Use a commercial DNA purification or PCR clean-up kit that utilizes spin column technology.[8]
-
Bind DNA: Add the binding buffer (typically containing a chaotropic salt) to your DNA sample containing ATA and apply the mixture to the spin column.
-
Wash: Wash the column with the provided wash buffers (usually containing ethanol) to remove inhibitors and other impurities.
-
Elute: Elute the purified DNA from the silica (B1680970) membrane using the elution buffer or nuclease-free water. The resulting DNA should be free of ATA and ready for PCR.
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| ATA Dissociation Constant (Kd) for Taq Polymerase | 81.97 μM | [2][4] |
| Recommended BSA Concentration Range in PCR | 0.1 - 0.8 mg/mL | [6] |
Visualizations
Caption: Mechanism of ATA inhibition of Taq polymerase activity.
Caption: Troubleshooting workflow for mitigating ATA-induced PCR inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Interaction of this compound (ATA) with four nucleic acid binding proteins DNase I, RNase A, reverse transcriptase and Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spin column-based nucleic acid purification - Wikipedia [en.wikipedia.org]
- 4. Interaction of this compound (ATA) with four nucleic acid binding proteins DNase I, RNase A, reverse transcriptase and Taq polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojp.gov [ojp.gov]
- 6. Why Add BSA to PCR Mixes? The Science Behind Stabilization [synapse.patsnap.com]
- 7. How Spin Columns Work in Nucleic Acid Purification: A Step-by-Step Guide - AHN Biotechnologie GmbH [ahn-bio.com]
- 8. neb.com [neb.com]
Technical Support Center: The Impact of Aurintricarboxylic Acid (ATA) on A260/A280 Purity Ratios
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Aurintricarboxylic Acid (ATA) in their experiments and are encountering issues with A260/A280 purity ratios for nucleic acid and protein samples. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges.
Understanding the Interaction: this compound and Spectrophotometry
This compound (ATA) is a potent inhibitor of a wide range of enzymes that interact with nucleic acids, including DNases, RNases, and polymerases.[1] It functions by preventing the binding of these enzymes to their nucleic acid substrates.[2] While ATA is a valuable tool for protecting nucleic acids from degradation, its presence in a sample can raise questions about the accuracy of spectrophotometric quantification and purity assessment using the A260/A280 ratio.
Based on its known absorbance spectrum, ATA itself does not significantly absorb light at 260 nm or 280 nm.[1][3][4] Its primary absorbance peak is around 310 nm.[3][4] Therefore, the direct interference of ATA with the A260/A280 reading is not the primary concern. Instead, the potential for ATA to interact with and co-purify with nucleic acids and proteins is the more likely source of anomalous results in downstream applications. Of particular note is the evidence that ATA can form strong, and in the case of RNA, even covalent bonds with nucleic acids.[5]
Troubleshooting Guide: Issues with A260/A280 Ratios in the Presence of ATA
This guide addresses common problems researchers may encounter with A260/A280 ratios when using ATA.
Question: My A260/A280 ratio is low (<1.8 for DNA, <2.0 for RNA) in my ATA-treated sample. What is the likely cause?
Answer: A low A260/A280 ratio typically indicates protein or phenol (B47542) contamination.[6][7] While ATA itself does not absorb at 280 nm, its inhibitory effect on nucleases can lead to the co-purification of proteins that would otherwise be degraded. ATA is a known inhibitor of proteinase K, which is commonly used to remove proteins during nucleic acid extraction.[8] If the proteinase K is inhibited, more protein may be carried over into the final eluate, leading to a depressed A260/A280 ratio.
Troubleshooting Steps:
-
Modify Proteinase K Digestion: Increase the concentration of proteinase K or the incubation time to ensure complete protein digestion.
-
Phenol-Chloroform Extraction: Perform an additional phenol-chloroform extraction step to remove residual proteins.
-
Column Purification: Use a silica-based column purification kit, which can be effective at separating nucleic acids from proteins.[9] Ensure that the wash steps are performed diligently.
-
Assess Downstream Applicability: If the ratio is only slightly low, the nucleic acid may still be suitable for some downstream applications like PCR. It is advisable to run a test reaction to confirm.
Question: My A260/A280 ratio is high (>1.9 for DNA, >2.2 for RNA). Could ATA be the cause?
Answer: A high A260/A280 ratio is less common but can occur. It is generally not indicative of a significant issue with the nucleic acid itself but may point to problems with the spectrophotometer blank or the presence of other contaminants.[7] ATA is unlikely to be the direct cause of a high A260/A280 ratio.
Troubleshooting Steps:
-
Check the Blank: Ensure that the blank solution is the same as the elution buffer used for the sample.
-
Recalibrate the Spectrophotometer: If the issue persists, recalibrate the instrument according to the manufacturer's instructions.
-
Consider RNA Contamination in DNA Preps: If you are purifying DNA, a high A260/A280 ratio could indicate the presence of contaminating RNA. Treat the sample with RNase to remove the RNA.
Question: My nucleic acid concentration seems inaccurate after using ATA. Why might this be?
Answer: While ATA does not absorb at 260 nm, its interaction with nucleic acids could potentially alter their spectrophotometric properties, although this is not well-documented. A more likely scenario is that ATA is inhibiting enzymes involved in the purification process, leading to the co-elution of other molecules that do absorb at 260 nm, thereby artificially inflating the concentration reading.
Troubleshooting Steps:
-
Use a Fluorometric Quantification Method: For more accurate quantification, consider using a fluorometric method (e.g., Qubit or PicoGreen) that is specific for double-stranded DNA or RNA and is less susceptible to interference from contaminants.
-
Perform a Purification Step to Remove ATA: If accurate spectrophotometric quantification is required, it is best to remove ATA from the sample prior to measurement.
Quantitative Data Summary
As there is no direct experimental data in the literature detailing the impact of varying ATA concentrations on A260/A280 ratios, the following table summarizes the expected impact based on the known properties of ATA and the principles of spectrophotometry.
| ATA Concentration | Expected Direct Impact on A260/A280 Ratio | Potential Indirect Impact on A260/A280 Ratio | Recommended Action |
| Low (µM range) | Negligible | Low risk of protein co-purification. | Proceed with standard A260/A280 measurement. |
| Moderate (mM range) | Negligible | Moderate risk of protein co-purification due to potential partial inhibition of proteinase K. | Consider an additional purification step if ratios are low. |
| High (mM range) | Negligible | High risk of protein co-purification due to significant inhibition of proteinase K. | A purification step to remove ATA and residual protein is recommended before spectrophotometry. |
Experimental Protocols
Protocol 1: Standard Measurement of A260/A280 Ratio
This protocol outlines the standard procedure for measuring the A260/A280 ratio of a nucleic acid sample.
Materials:
-
Spectrophotometer (e.g., NanoDrop or equivalent)
-
Nucleic acid sample
-
Elution buffer (the same buffer the nucleic acid is dissolved in)
-
Pipettes and tips
Methodology:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Select the nucleic acid quantification program (e.g., "DNA" or "RNA").
-
Pipette 1-2 µL of the elution buffer onto the pedestal to serve as the blank.
-
Close the arm and initiate the blank measurement.
-
Clean the pedestal with a lint-free wipe.
-
Pipette 1-2 µL of the nucleic acid sample onto the pedestal.
-
Close the arm and initiate the sample measurement.
-
Record the A260/A280 ratio and the nucleic acid concentration.
-
Clean the pedestal thoroughly after use.
Protocol 2: Removal of this compound from Nucleic Acid Samples
This protocol provides a method for removing ATA from a nucleic acid sample to improve the accuracy of downstream applications and spectrophotometric measurements.
Materials:
-
Nucleic acid sample containing ATA
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
100% Ethanol (B145695), ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water or TE buffer
-
Microcentrifuge tubes
-
Microcentrifuge
Methodology:
-
To your nucleic acid sample in a microcentrifuge tube, add an equal volume of phenol:chloroform:isoamyl alcohol.
-
Vortex vigorously for 15-30 seconds and then centrifuge at maximum speed for 5 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase.
-
Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at maximum speed for 5 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
To precipitate the nucleic acid, add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at maximum speed for 15 minutes at 4°C to pellet the nucleic acid.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol and centrifuge at maximum speed for 5 minutes at 4°C.
-
Decant the supernatant and air dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.
Frequently Asked Questions (FAQs)
Q1: Will ATA affect my downstream applications like PCR or sequencing?
A1: Yes, ATA is a known inhibitor of polymerases and other enzymes.[10][11] It is crucial to remove ATA from your nucleic acid sample before performing enzymatic reactions. The protocol for ATA removal provided above is recommended.
Q2: Can I use a column-based purification kit to remove ATA?
A2: Yes, a standard silica-based nucleic acid purification kit can be effective in removing ATA. The chaotropic salts in the binding buffer will help to dissociate ATA from the nucleic acid, and the subsequent wash steps should remove the ATA.
Q3: Does the pH of my sample affect the A260/A280 ratio?
A3: Yes, the pH of the solution can significantly impact the A260/A280 ratio.[6][12] Acidic solutions can artificially lower the ratio, while basic solutions can inflate it.[6][12] It is important to use a buffered solution (e.g., TE buffer at pH 8.0) for both your blank and your sample for consistent and accurate readings.
Q4: What is the A260/A230 ratio and should I be concerned about it?
A4: The A260/A230 ratio is a secondary measure of purity. A low ratio (<2.0) can indicate contamination with substances that absorb at 230 nm, such as phenol, guanidine (B92328) salts, and carbohydrates.[6] If you are using a purification method that involves these reagents, it is advisable to check the A260/A230 ratio.
Q5: My A260/A280 ratios are consistently off, even after troubleshooting. What else could be the problem?
A5: Spectrophotometer performance can vary between instruments.[13] If you have access to another spectrophotometer, try measuring your sample on that device. Also, ensure your pipettes are calibrated correctly, as small volume errors can affect the accuracy of the reading, especially on microvolume spectrophotometers.
Visualizations
Caption: Experimental workflow for handling ATA-treated samples.
Caption: Troubleshooting flowchart for A260/A280 ratio issues.
References
- 1. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 2. amsbio.com [amsbio.com]
- 3. Characterization of this compound (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [RNA, unlike DNA, binds to this compound via covalent bonds: molecular-biological and spectroscopic evidence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dna.uga.edu [dna.uga.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. DNA Purification | DNA Extraction Methods [worldwide.promega.com]
- 10. Advancements in mitigating interference in quantitative polymerase chain reaction (qPCR) for microbial water quality monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. News - Interference factors in PCR reactions [bigfishgene.com]
- 12. DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]
Lot-to-lot variability of Aurintricarboxylic Acid and its effect on experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the lot-to-lot variability of Aurintricarboxylic Acid (ATA) and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in my experimental results when using ATA from different vendors or even different lots from the same vendor?
A1: Commercial preparations of this compound are not a single molecular entity but a heterogeneous mixture of polymers of varying lengths.[1][2] The synthesis process involves the polymerization of salicylic (B10762653) acid with formaldehyde, resulting in a complex mixture of oligomers.[1] The precise composition of this mixture, including the distribution of polymer chain lengths and the presence of impurities, can vary significantly depending on manufacturing conditions like reactant concentrations, reaction time, and temperature.[1][3] This inherent lot-to-lot inconsistency is a well-documented issue and a primary source of experimental variability.[1]
Q2: What are the key factors in commercial ATA preparations that influence experimental outcomes?
A2: The primary factors contributing to variability are:
-
Polymer Distribution: The biological activity of ATA is often attributed to its higher molecular weight fractions.[1][4] Variations in the distribution of these polymers from lot to lot can lead to differences in inhibitory potency.[1]
-
Purity: Commercial ATA is often of practical grade, and the nature and percentage of impurities can differ between batches, potentially causing off-target effects.[1]
-
Presence of Monomeric ATA: The monomeric form of ATA is generally considered to be inactive. The ratio of active polymeric forms to inactive monomers can vary, affecting the effective concentration of the inhibitor.[1]
Q3: How does ATA mechanistically affect cellular processes?
A3: ATA is a potent inhibitor of protein-nucleic acid interactions.[5][6][7] Its mechanism of action involves competing with nucleic acids for binding to the active sites of proteins.[5] This broad activity allows it to inhibit various enzymes and cellular processes, including:
-
Nuclease Inhibition: It is a known inhibitor of various nucleases like DNase I and RNase A.[8][9]
-
Topoisomerase II Inhibition: ATA is a potent inhibitor of DNA topoisomerase II.[10][11]
-
Inhibition of Apoptosis: It can inhibit apoptosis in various cell types.[10][11]
-
Signaling Pathway Modulation: ATA can affect multiple signaling pathways, including the Jak2/STAT5 and TWEAK-Fn14 pathways.[10][12]
-
Antiviral Activity: It has shown antiviral activity against several viruses, including influenza, HIV, and coronaviruses like SARS-CoV-2.[10][12][13]
Q4: Can ATA interfere with common laboratory assays?
A4: Yes, the chemical properties of ATA can lead to interference with several standard assays:
-
Protein Quantification Assays: The phenolic groups in ATA can interact with reagents used in protein assays like the Bradford and Bicinchoninic acid (BCA) assays, leading to inaccurate protein concentration measurements.[14]
-
Fluorescence-Based Assays: ATA has been reported to interfere with fluorescence-based assays, potentially by quenching the fluorescent signal.[14]
Q5: What are the best practices for handling and storing ATA to ensure consistency?
A5: Proper handling and storage are crucial for minimizing variability:
-
Solubility: The free acid form of ATA is poorly soluble in water. The triammonium (B15348185) salt has better aqueous solubility.[15] For stock solutions, dissolving in an organic solvent like DMSO is a common and effective strategy.[15]
-
Stability: Aqueous solutions of ATA are not recommended for storage for more than a day as it can polymerize.[15] Stock solutions in anhydrous organic solvents are more stable but should be stored in tightly sealed vials to prevent hydration and degradation from repeated freeze-thaw cycles.[15]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Experimental Results
Possible Cause: Lot-to-lot variability in the composition of ATA.
Troubleshooting Steps:
-
Qualify New Lots: Before starting a new series of experiments, it is critical to test any new lot of ATA against a previously characterized "gold standard" lot in a robust and simple assay.[1]
-
Perform Dose-Response Curves: Always perform a full dose-response curve rather than relying on a single concentration. This will help identify any shifts in potency between different lots.[1]
-
Characterize the ATA Lot: If resources permit, perform analytical characterization of the ATA lot using techniques like High-Performance Liquid Chromatography (HPLC) or Gel Permeation Chromatography (GPC) to assess the polymer distribution.[1][16]
-
Document Lot Information: Always record the vendor and lot number of the ATA used in all experimental records and publications to ensure traceability.[1]
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
Possible Cause: The concentration of ATA is too high, or the specific lot has impurities with off-target activities.
Troubleshooting Steps:
-
Determine Optimal Concentration: Perform a dose-response experiment to find the optimal, non-toxic concentration of ATA for your specific cell line and assay duration.[14]
-
Include Rigorous Controls:
-
Target Validation: To confirm that the observed effect is on-target, consider performing target knockdown or knockout experiments (e.g., using siRNA or CRISPR).[2]
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound (ATA) Against Various Targets
| Target | Assay Type | Species | IC50 | Reference(s) |
| rP2X1 Receptor | Electrophysiology | Rat | 8.6 nM | [2][12] |
| rP2X3 Receptor | Electrophysiology | Rat | 72.9 nM | [2][12] |
| Cystathionine-γ-lyase (CSE) | - | - | 0.6 µM | [2][12] |
| miRNA function modifier | - | - | 0.47 µM | [2][12] |
| DNA Topoisomerase II | Relaxation Assay | Yeast | ~75 nM | [11] |
| SARS-CoV-2 PLpro | Biochemical | - | 30 µM | [2][13] |
| SARS-CoV-2 RdRp | Biochemical | - | 56 nM | [2] |
Note: IC50 values can vary depending on the specific experimental conditions and the purity and composition of the ATA lot used.
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay
This protocol can be adapted for various enzymes that are inhibited by ATA.
Objective: To determine the inhibitory effect of ATA on the activity of a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound (ATA) stock solution
-
Assay buffer (optimized for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the ATA stock solution in the assay buffer.
-
In a 96-well plate, add the enzyme and the different concentrations of ATA to the appropriate wells. Include a control well with the enzyme and buffer but no ATA.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time to allow for ATA binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measure the enzyme activity over time using a microplate reader. The detection method will depend on the substrate (e.g., absorbance, fluorescence).
-
Calculate the percentage of inhibition for each ATA concentration relative to the control.
-
Plot the percentage of inhibition against the ATA concentration to determine the IC50 value.[18]
Protocol 2: Quality Control of ATA Lots using Gel Permeation Chromatography (GPC) - Generalized Protocol
Objective: To assess the polymer distribution of different lots of ATA to ensure consistency.
Materials:
-
This compound (ATA) sample
-
Gel Permeation Chromatography (GPC) system with a UV detector
-
GPC column suitable for separating polymers in the expected molecular weight range of ATA
-
Mobile phase (e.g., Tetrahydrofuran - THF)
-
Molecular weight standards for calibration
Procedure:
-
System Preparation: Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Prepare a series of molecular weight standards and inject them into the system to generate a calibration curve (log molecular weight vs. elution volume).
-
Sample Preparation: Dissolve a known concentration of the ATA sample in the mobile phase. Filter the sample through a 0.45 µm filter.
-
Injection: Inject the prepared ATA sample into the GPC system.
-
Data Acquisition: Record the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 254 nm).
-
Data Analysis:
-
Compare the chromatogram of the new ATA lot with that of a "gold standard" lot.
-
Use the calibration curve to estimate the molecular weight distribution of the ATA sample.
-
Look for significant differences in the peak profiles, which would indicate variations in the polymer composition.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: ATA inhibits the TWEAK-Fn14-NF-κB signaling pathway.
Caption: ATA can inhibit the Jak-STAT signaling pathway.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Characterization of this compound (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fractionation and structural elucidation of the active components of this compound, a potent inhibitor of protein nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Decision Tree Output Troubleshooting [docs.tibco.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme Activity Assay - Creative BioMart [creativebiomart.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
- 17. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Avoid Common Mistakes in Decision Trees - GeeksforGeeks [geeksforgeeks.org]
Validation & Comparative
A Comparative Guide to RNA Protection: Aurintricarboxylic Acid vs. Vanadyl Ribonucleoside Complexes
In the landscape of molecular biology, safeguarding RNA integrity is paramount for the accuracy and reliability of downstream applications such as RT-PCR, sequencing, and in vitro translation. Ribonucleases (RNases), ubiquitous and resilient enzymes that degrade RNA, present a significant challenge. This guide provides a detailed, data-supported comparison of two widely used RNase inhibitors: Aurintricarboxylic Acid (ATA) and Vanadyl Ribonucleoside Complexes (VRCs), to assist researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action
This compound (ATA): ATA is a broad-spectrum inhibitor that non-specifically targets a wide range of nucleases and other nucleic acid-binding proteins. It is a polymeric compound that is thought to function by competing with nucleic acids for binding to the active site of enzymes.[1] This interaction prevents the enzyme from accessing its RNA substrate. Studies have shown that ATA physically interacts with RNase A, leading to the quenching of tryptophan fluorescence and indicating a direct association.[2]
Vanadyl Ribonucleoside Complexes (VRCs): VRCs are transition-state analogs that specifically inhibit a variety of ribonucleases.[3] These complexes, formed between vanadyl ions and the four ribonucleosides, bind to the active site of RNases with high affinity.[3] This binding effectively blocks the catalytic activity of the enzyme, thus protecting RNA from degradation. VRCs are considered potent, non-specific inhibitors of a wide range of ribonucleases.[4][5]
Quantitative Performance Data
Direct comparative studies providing head-to-head quantitative data under identical conditions are scarce. The following tables summarize the available performance metrics for each inhibitor based on individual studies.
Table 1: this compound (ATA) Performance
| Parameter | Value | Target Enzyme(s) | Notes | Source |
| Binding Affinity (Kd) | 2.33 µM | RNase A | Determined by tryptophan fluorescence quenching. | [2] |
| IC50 | 56 nM | SARS-CoV-2 RdRp | Demonstrates potent inhibition of viral RNA-dependent RNA polymerase. | [6] |
| Effective Concentration | 50-100 µM | General nuclease inhibition | Used in extraction buffers for isolating RNA from animal tissues. | [1][7] |
| Inhibition Spectrum | Broad | RNase A, DNase I, Reverse Transcriptase, Taq Polymerase, S1 Nuclease | Known to be a general inhibitor of nucleic acid binding proteins. | [2][8] |
Table 2: Vanadyl Ribonucleoside Complexes (VRCs) Performance
| Parameter | Value | Target Enzyme(s) | Notes | Source |
| Working Concentration | 10 mM - 20 mM | Various Ribonucleases | 10 mM is recommended for maximum protection in all buffers. | [4][9][10] |
| Inhibitory Capacity | 2.5 mM inhibits 50% of RNase A activity (0.28 Kunitz units/ml) | RNase A | Provides a specific measure of its potency against pancreatic RNase A. | [10] |
| Inhibitory Capacity | 20 mM inhibits ~0.0002 Kunitz units of RNase A per ml | RNase A | An alternative quantification of inhibitory strength. | [11] |
| Inhibition Spectrum | Broad | Most Ribonucleases | Does not inhibit DNase I, S1 Nuclease, or Bacillus cereus ribonuclease. | [11][12] |
Compatibility with Downstream Applications
The choice of an RNase inhibitor is often dictated by its compatibility with subsequent experimental steps.
Table 3: Downstream Application Compatibility
| Application | This compound (ATA) | Vanadyl Ribonucleoside Complexes (VRCs) |
| Reverse Transcription | Inhibitory .[2] Must be removed. | Inhibitory .[4][9] Not recommended for use with reverse transcriptase. |
| In Vitro Translation | Inhibitory .[1] Interferes with protein synthesis. | Inhibitory .[4][11] Not compatible with cell-free translation systems. |
| PCR/qPCR | Inhibitory .[2] Inhibits Taq polymerase. | Potentially Inhibitory . Concentrations above 0.4 mM may inhibit PCR polymerases.[12] |
| Nucleic Acid Hybridization | Compatible after removal . ATA binds to nucleic acids and must be removed to allow for hybridization.[7][13] | Compatible after removal . VRCs must be removed from the final RNA preparation. |
| DNase I Treatment | Inhibitory .[8] ATA inhibits DNase I. | Compatible .[4][11] VRCs do not inhibit DNase I, allowing for simultaneous DNA removal. |
| Cell Fractionation | Generally compatible. | Compatible . Can be used in sucrose-gradient centrifugations.[4][5] |
Experimental Protocols and Workflows
General Workflow for RNA Extraction with Inhibitors
The following diagram illustrates a generalized workflow for RNA extraction, highlighting the points at which ATA or VRCs are incorporated and subsequently removed.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Interaction of this compound (ATA) with four nucleic acid binding proteins DNase I, RNase A, reverse transcriptase and Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanadyl ribonucleoside complexes BioReagent, for molecular biology Ribonucleoside vanadyl complexes [sigmaaldrich.com]
- 4. neb.com [neb.com]
- 5. biocompare.com [biocompare.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterization and use of the potent ribonuclease inhibitor this compound for the isolation of RNA from animal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of this compound as an inhibitor of nucleases during nucleic acid isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New England Biolabs, Inc. Ribonucleoside-Vanadyl Complex (200 mM) – 10 | Fisher Scientific [fishersci.com]
- 10. ulab360.com [ulab360.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Ribonucleoside Vanadyl Complexes (RVC) [sbsgenetech.com]
- 13. Characterization and use of the potent ribonuclease inhibitor this compound for the isolation of RNA from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Lysis Buffer Efficacy: A Comparative Analysis of Aurintricarboxylic Acid and Guanidinium Thiocyanate
In the critical initial step of nucleic acid and protein extraction, the choice of lysis buffer components is paramount to preserving the integrity of biological macromolecules. This guide provides a comprehensive comparison of two commonly employed agents in lysis buffers: Aurintricarboxylic Acid (ATA) and Guanidinium Thiocyanate (B1210189) (GTC). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable lysis buffer component for their specific experimental needs.
While both ATA and GTC aim to protect nucleic acids from degradation by endogenous nucleases, they operate through fundamentally different mechanisms. GTC is a potent chaotropic agent that denatures proteins, including resilient nucleases, while ATA acts as a direct competitive inhibitor of nuclease activity. The selection between these two reagents can significantly impact the yield, purity, and suitability of the extracted material for downstream applications.
Mechanism of Action: A Tale of Two Strategies
Guanidinium Thiocyanate (GTC): The Denaturant
Guanidinium thiocyanate is a powerful chaotropic salt that disrupts the hydrogen bond network in aqueous solutions. This disruption destabilizes macromolecules, leading to the unfolding and denaturation of proteins, including DNases and RNases. By rendering these degradative enzymes non-functional, GTC effectively protects nucleic acids during the lysis process. Its strong denaturing properties also contribute to the lysis of cells and viral particles.
This compound (ATA): The Nuclease Inhibitor
In contrast to the denaturing action of GTC, this compound is a polyanionic aromatic compound that functions as a broad-spectrum nuclease inhibitor. ATA is believed to compete with nucleic acids (both DNA and RNA) for the binding sites on nucleases, thereby preventing the enzymatic degradation of the nucleic acid substrate. It has been shown to inhibit a variety of nucleases, including DNase I, RNase A, S1 nuclease, and exonuclease III.
Quantitative Performance Comparison
Table 1: Comparison of Guanidinium Thiocyanate (GTC) and this compound (ATA) in Lysis Buffers
| Feature | Guanidinium Thiocyanate (GTC) | This compound (ATA) |
| Primary Function | Chaotropic agent, protein denaturant | Nuclease inhibitor (competitive) |
| Nuclease Inactivation | Irreversible denaturation | Reversible competitive inhibition |
| Cell Lysis | Effective cell and viral lysis agent | Primarily a nuclease inhibitor, may require other lysing agents |
| Downstream Compatibility | Can inhibit PCR and other enzymatic reactions if not adequately removed | Potent inhibitor of polymerases and reverse transcriptases; removal is critical |
| Reported Nucleic Acid Yield | Generally high due to effective nuclease inactivation and cell lysis | Can result in high yields of undegraded RNA |
| Reported Nucleic Acid Purity (A260/A280) | Typically yields high purity DNA and RNA after appropriate cleanup steps | Can yield high-purity RNA, but ATA itself can interfere with spectrophotometric readings if not completely removed |
| Cytotoxicity | High | Can exhibit cytotoxicity, effects are cell-type dependent |
Experimental Protocols
Protocol 1: RNA Extraction using a Guanidinium Thiocyanate-Based Lysis Buffer
This protocol is a common method for isolating total RNA from cells or tissues.
-
Homogenization: Homogenize the sample (e.g., 50-100 mg of tissue or 1x10^7 cells) in 1 mL of a GTC-containing lysis buffer (e.g., 4 M GTC, 25 mM sodium citrate, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol).
-
Phase Separation: Add 0.1 mL of 2 M sodium acetate (B1210297) (pH 4.0), 1 mL of phenol (B47542) (water-saturated), and 0.2 mL of chloroform-isoamyl alcohol (49:1). Vortex thoroughly and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube and precipitate the RNA by adding an equal volume of isopropanol. Incubate at -20°C for at least 1 hour.
-
RNA Pellet Collection: Centrifuge at 10,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the RNA pellet with 1 mL of 75% ethanol (B145695).
-
Drying and Resuspension: Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.
Protocol 2: Cell Lysis for Nucleic Acid Protection using this compound
This protocol outlines the use of ATA in a lysis buffer to inhibit nuclease activity during cell lysis.
-
Lysis Buffer Preparation: Prepare a lysis buffer containing the desired detergents and salts for cell lysis (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100). Immediately before use, add ATA to a final concentration of 50-100 µM.
-
Cell Lysis: For adherent cells, wash the cell monolayer with ice-cold PBS, then add the ATA-containing lysis buffer. For suspension cells, pellet the cells and resuspend in the ATA-containing lysis buffer.
-
Incubation: Incubate the lysate on ice for 10-15 minutes to ensure complete lysis and nuclease inhibition.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Downstream Processing: The clarified supernatant containing the nucleic acids and proteins can then be used for downstream applications. Crucially, ATA must be removed from the sample prior to any enzymatic reactions. This can be achieved through methods such as phenol-chloroform extraction followed by ethanol precipitation, or through column-based purification kits.
Mandatory Visualizations
Aurintricarboxylic Acid: A Comparative Guide to its Validation as a Specific Apoptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aurintricarboxylic Acid (ATA) with other common apoptosis inhibitors, supported by experimental data and detailed protocols. We will delve into its mechanism of action, comparative efficacy, and provide the necessary tools for its validation in a research setting.
Introduction: The Complex Role of this compound in Apoptosis
This compound (ATA) is a polyanionic, polymeric aromatic compound that has been widely investigated for its ability to inhibit apoptosis in various cell systems.[1] Its mechanism of action is multifaceted, extending beyond a single target and involving the modulation of multiple signaling pathways. This complexity presents both opportunities and challenges for its use as a specific inhibitor of programmed cell death. This guide aims to provide a clear comparison between ATA and other well-established apoptosis inhibitors, offering researchers the information needed to make informed decisions for their experimental designs.
Mechanism of Action: A Multi-Pronged Approach to Apoptosis Inhibition
ATA's anti-apoptotic effects stem from its ability to interfere with several key stages of the apoptotic cascade. Unlike more targeted inhibitors, ATA's broad activity is a crucial factor in its efficacy and potential off-target effects.
Key Mechanisms of ATA-mediated Apoptosis Inhibition:
-
Inhibition of Nucleases and Topoisomerase II: ATA is a well-established inhibitor of various nucleases, enzymes responsible for the characteristic DNA fragmentation observed during apoptosis.[2][3] It also potently inhibits topoisomerase II, an enzyme involved in chromatin condensation during apoptosis.[2]
-
Activation of Pro-Survival Signaling Pathways: ATA can mimic the effect of Insulin-like Growth Factor-1 (IGF-1) by binding to the IGF-1 receptor. This triggers downstream pro-survival signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which in turn phosphorylate and inactivate pro-apoptotic proteins like BAD.[1]
-
Inhibition of Pro-Apoptotic Signaling: In certain cellular contexts, ATA has been shown to selectively inhibit pro-apoptotic signaling pathways, such as the TWEAK/Fn14 pathway.
Below is a diagram illustrating the primary signaling pathways modulated by ATA to inhibit apoptosis.
Comparative Analysis with Other Apoptosis Inhibitors
A direct quantitative comparison of ATA with other apoptosis inhibitors is challenging due to the lack of head-to-head studies under identical experimental conditions. The following tables summarize available data on the effective concentrations and mechanisms of ATA and two other widely used apoptosis inhibitors: Z-VAD-FMK (a pan-caspase inhibitor) and Necrostatin-1 (B1678002) (a necroptosis inhibitor that can also affect apoptosis).
It is crucial to note that the effective concentrations can vary significantly depending on the cell type, the apoptosis-inducing stimulus, and the specific experimental setup.
Data Presentation: Effective Concentrations
| Inhibitor | Cell Type | Apoptosis Inducer | Effective Concentration | Reference |
| This compound (ATA) | MDA-MB-231 (human breast cancer) | Cycloheximide, Ricin, Adriamycin | 100 µg/mL | [1] |
| K562 (human erythroleukemia) | Sanguinarine | Not specified, but inhibited apoptosis almost completely | [3] | |
| A549/DDP (cisplatin-resistant lung cancer) | Cisplatin | 1-2 mM (suppressed proliferation) | [4] | |
| Z-VAD-FMK | Jurkat (T-lymphocyte) | Electrotransfer | 50 µM | [5] |
| Human Granulosa Cells | Etoposide | 50 µM | [6] | |
| Soft Tissue Sarcoma Cells | TRAIL + MG132 | 20 µM | [7] | |
| Necrostatin-1 | Hippocampal Neurons (mouse) | Kainic Acid | 40 µM (optimal) | [8] |
| SH-SY5Y (human neuroblastoma) | Hydrogen Peroxide | 10-40 µM | [9] |
Data Presentation: Mechanism of Action and Specificity
| Inhibitor | Primary Target(s) | Mechanism of Action | Specificity & Off-Target Effects |
| This compound (ATA) | Nucleases, Topoisomerase II, IGF-1R, etc. | Multi-target; inhibits key apoptotic enzymes and activates pro-survival pathways. | Non-specific. Known to interact with a wide range of proteins and nucleic acids, leading to potential off-target effects. |
| Z-VAD-FMK | Caspases | Irreversibly binds to the catalytic site of caspases, inhibiting their proteolytic activity. | Broad-spectrum caspase inhibitor. While effective at blocking caspase-dependent apoptosis, it can have off-target effects and may not be as specific as originally thought.[10] |
| Necrostatin-1 | RIPK1 Kinase | Allosteric inhibitor of RIPK1, a key mediator of necroptosis. Can also inhibit apoptosis and autophagy. | Primarily a necroptosis inhibitor. However, it has been shown to affect other cell death pathways, and its effects can be cell-type dependent.[9][11] |
Experimental Protocols for Validation
To validate the efficacy of ATA as an apoptosis inhibitor in your specific experimental system, a dose-response analysis using a range of concentrations is recommended. Below are detailed protocols for key assays to assess apoptosis.
Experimental Workflow for Determining a "Specific" Apoptosis Inhibitor
The following diagram outlines a logical workflow to assess whether an inhibitor is acting specifically on the apoptotic pathway.
Protocol: Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell line of interest.
-
Co-incubate with varying concentrations of ATA or other inhibitors.
-
Harvest cells, including the supernatant, as apoptotic cells may detach.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Protocol: TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit (commercial kits are recommended)
-
Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100)
-
Fluorescence microscope or flow cytometer
Procedure (General Steps - refer to kit manufacturer's instructions for specifics):
-
Cell Preparation:
-
Grow cells on coverslips or in culture plates.
-
Induce apoptosis and treat with inhibitors.
-
Fix cells with a formaldehyde-based fixative.
-
Permeabilize cells to allow entry of the TUNEL reaction mixture.
-
-
Labeling:
-
Incubate the fixed and permeabilized cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
The TdT enzyme incorporates the labeled dUTPs at the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
Wash the cells to remove unincorporated nucleotides.
-
If using a fluorescent label, visualize the cells under a fluorescence microscope or analyze by flow cytometry.
-
Counterstain with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.
-
-
Analysis:
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Protocol: Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, Caspase-3 and Caspase-7.
Materials:
-
Caspase-3/7 Assay Kit (fluorometric or colorimetric)
-
Cell lysis buffer
-
Plate reader (fluorometer or spectrophotometer)
Procedure (General Steps):
-
Cell Lysate Preparation:
-
Induce apoptosis and treat with inhibitors.
-
Harvest and lyse the cells according to the kit manufacturer's protocol.
-
Determine the protein concentration of the lysates.
-
-
Assay:
-
Add an equal amount of protein from each lysate to the wells of a microplate.
-
Add the caspase substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
-
Analysis:
-
The signal is proportional to the caspase-3/7 activity in the sample. Compare the activity in treated versus untreated cells.
-
Conclusion: Is this compound a "Specific" Apoptosis Inhibitor?
Based on the available evidence, this compound is a potent but non-specific inhibitor of apoptosis. Its broad mechanism of action, targeting multiple pathways both upstream and downstream of caspase activation, makes it an effective tool for preventing cell death in a variety of contexts. However, its lack of specificity means that researchers must exercise caution when interpreting results and should include appropriate controls to account for potential off-target effects.
For studies requiring the specific inhibition of the caspase-dependent apoptotic pathway, more targeted inhibitors such as Z-VAD-FMK may be more appropriate, although their own potential for off-target effects should also be considered. The choice of inhibitor will ultimately depend on the specific research question and the experimental system being used. This guide provides the foundational information and protocols to aid in the validation and appropriate use of this compound in apoptosis research.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits protein synthesis independent, sanguinarine-induced apoptosis and oncosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the malignant phenotypes of drug-resistant cells via translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Necrostatin-1 Against Oxidative Stress-Induced Cell Damage: an Involvement of Cathepsin D Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
Aurintricarboxylic Acid: A Comparative Guide to its Cross-Reactivity with Non-Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
Aurintricarboxylic acid (ATA) is a polymeric compound widely utilized in research as a potent inhibitor of protein-nucleic acid interactions. Its mechanism primarily involves competing with nucleic acids for binding to the active sites of enzymes.[1] While effective in its intended role, the polymeric and heterogeneous nature of ATA contributes to a broad activity profile and significant off-target effects, leading to potential misinterpretation of experimental results.[2] This guide provides a comparative analysis of ATA's cross-reactivity with several key non-target enzymes, presenting quantitative data alongside information on alternative inhibitors to aid in the selection of more specific research tools.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory potency (IC50/Ki) of this compound (ATA) against various non-target enzymes, alongside a comparison with established alternative inhibitors. This data is intended to provide a clear, quantitative basis for selecting the most appropriate compound for a given experimental design.
Table 1: Inhibition of Human Topoisomerase II
| Compound | IC50 / Ki | Species | Assay Type | Reference(s) |
| This compound (ATA) | Not widely reported in direct enzymatic assays, but known to inhibit. | - | - | [2] |
| Etoposide | 6 - 45 µM (IC50, nucleotide-dependent) | Yeast | DNA Cleavage Assay | [3] |
| Doxorubicin | 0.52 µM (IC50, cytotoxicity) | Human | Cytotoxicity Assay | [4] |
| Mitoxantrone | 18 - 196 nM (IC50, cytotoxicity) | Human | Cytotoxicity Assay | [5] |
Table 2: Antagonism of P2X Receptors
| Compound | Target | IC50 / Ki | Species | Assay Type | Reference(s) |
| This compound (ATA) | rP2X1 | 8.6 nM (IC50) | Rat | Electrophysiology | |
| rP2X3 | 72.9 nM (IC50) | Rat | Electrophysiology | ||
| NF023 | hP2X1 | 0.21 µM (IC50) | Human | Calcium Flux | [1][6] |
| hP2X3 | 28.9 µM (IC50) | Human | Calcium Flux | [1][6] | |
| A-317491 | hP2X3 | 22 - 92 nM (Ki) | Human | Calcium Flux | [7][8] |
| rP2X3 | 15 nM (IC50) | Rat | Electrophysiology | [8] | |
| PPADS | P2X1 | 68 nM (IC50) | - | - | [2][9] |
| P2X3 | 214 nM (IC50) | - | - | [2][9] |
Table 3: Inhibition of Cystathionine (B15957) γ-lyase (CSE)
| Compound | IC50 / Ki | Species | Assay Type | Reference(s) |
| This compound (ATA) | 0.6 µM (IC50) | - | - | |
| Propargylglycine (PPG) | 40 µM (IC50) | Human | Methylene (B1212753) Blue Method | [10][11] |
| β-Cyanoalanine (BCA) | 14 µM (IC50) | Human | Methylene Blue Method | [10][11] |
| Aminooxyacetic Acid (AOAA) | 1.1 µM (IC50) | Human | Methylene Blue Method | [10][11] |
Experimental Protocols
Detailed methodologies for key assays cited in this guide are provided below to facilitate the replication and validation of these findings.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA, an ATP-dependent process. Inhibitors of the enzyme will prevent this relaxation, leaving the DNA in its supercoiled state, which can be visualized by agarose (B213101) gel electrophoresis.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)
-
Sterile, nuclease-free water
-
Test compound (e.g., ATA, Etoposide) dissolved in an appropriate solvent (e.g., DMSO)
-
STEB (Stopping Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
On ice, prepare a reaction mix containing 10x Topoisomerase II Reaction Buffer, supercoiled pBR322 DNA (e.g., 0.25 µg), and sterile water to the desired volume.
-
Aliquot the reaction mix into individual microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a solvent-only control.
-
Add a predetermined amount of Human Topoisomerase IIα (sufficient to fully relax the DNA in the control) to each tube to initiate the reaction. Include a no-enzyme control.
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light. The inhibition is determined by the persistence of the supercoiled DNA band.
P2X Receptor Antagonist Assay (Calcium Imaging)
This assay measures the ability of a compound to inhibit the influx of calcium through P2X receptor channels upon activation by an agonist like ATP. The change in intracellular calcium concentration is monitored using a fluorescent calcium indicator.
Materials:
-
Cells expressing the P2X receptor of interest (e.g., HEK293 cells transfected with P2X1 or P2X3)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
P2X receptor agonist (e.g., ATP or α,β-methylene ATP)
-
Test compound (e.g., ATA, NF023, A-317491)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with an injection system
Procedure:
-
Seed the cells into the 96-well plate and allow them to adhere overnight.
-
Load the cells with the fluorescent calcium indicator by incubating them with the dye solution in assay buffer.
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of the test compound or a vehicle control.
-
Place the plate in the fluorescence microplate reader and establish a baseline fluorescence reading.
-
Inject the P2X receptor agonist into the wells to stimulate the receptor.
-
Record the fluorescence intensity over time. A decrease in the agonist-induced fluorescence signal in the presence of the test compound indicates antagonism.
Cystathionine γ-lyase (CSE) Activity Assay (Methylene Blue Method)
This colorimetric assay quantifies the amount of hydrogen sulfide (B99878) (H₂S) produced by the enzymatic activity of CSE. H₂S reacts with N,N-dimethyl-p-phenylenediamine and ferric chloride to form methylene blue, which can be measured spectrophotometrically.
Materials:
-
Purified recombinant human CSE
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
L-cysteine (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Test compound (e.g., ATA, Propargylglycine)
-
Zinc acetate (B1210297) solution (to trap H₂S)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) in HCl
-
Ferric chloride in HCl
-
96-well microplate
-
Spectrophotometer
Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, PLP, and the test compound at various concentrations.
-
Add purified CSE to the mixture.
-
Initiate the reaction by adding L-cysteine.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and trap the H₂S by adding zinc acetate solution.
-
Add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the ferric chloride solution.
-
Incubate at room temperature to allow for color development.
-
Transfer the reaction mixture to a 96-well plate and measure the absorbance at a wavelength of 650-670 nm. A decrease in absorbance in the presence of the test compound indicates inhibition of CSE activity.
Visualizations
The following diagrams illustrate key concepts related to the cross-reactivity of this compound.
References
- 1. NF023 hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 2. PPADS_TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 7. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Synthesis Inhibitors: Aurintricarboxylic Acid vs. Cycloheximide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and drug development, the precise control of protein synthesis is paramount for both research applications and therapeutic interventions. Among the arsenal (B13267) of tools available, inhibitors of protein synthesis play a crucial role. This guide provides a comprehensive, data-driven comparison of two commonly used inhibitors: Aurintricarboxylic Acid (ATA) and Cycloheximide (B1669411) (CHX). We will delve into their mechanisms of action, present quantitative performance data, detail experimental protocols, and visualize key processes to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to the Inhibitors
This compound (ATA) is a polymeric aromatic compound that primarily acts as an inhibitor of the initiation phase of protein synthesis.[1][2] It achieves this by preventing the attachment of messenger RNA (mRNA) to the small ribosomal subunit, a critical first step in translation.[1][2] It is important to note that ATA is not a single molecular entity but a heterogeneous mixture of polymers of varying lengths, which can lead to batch-to-batch variability.[3] Beyond its effects on translation, ATA is known to be a broad inhibitor of protein-nucleic acid interactions, which contributes to its extensive off-target effects.[3]
Cycloheximide (CHX) , a naturally occurring fungicide produced by the bacterium Streptomyces griseus, is a potent inhibitor of the elongation phase of eukaryotic protein synthesis.[4] It specifically targets the E-site of the 80S ribosome, thereby blocking the translocation step where the ribosome moves along the mRNA.[5] This action effectively freezes ribosomes on the mRNA, leading to a rapid cessation of protein synthesis. CHX is widely used in research due to its rapid and reversible action.[4]
Mechanism of Action at the Ribosome
The distinct mechanisms of ATA and CHX are visualized in the signaling pathway diagram below. ATA acts at the very beginning of the translation process, while CHX stalls the machinery mid-synthesis.
Quantitative Performance Comparison
The efficacy of a protein synthesis inhibitor is often quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes available IC50 data for ATA and CHX. It is crucial to note that these values can vary depending on the cell type, experimental conditions, and the specific commercial preparation of ATA.
| Inhibitor | Target Stage | IC50 (Protein Synthesis Inhibition) | Cell Type / System | Reference |
| This compound | Initiation | ~20-30 µM | Rabbit Reticulocyte Lysate | [5] |
| Initiation | <100 nM (for initiation) | Rabbit Reticulocytes | [6] | |
| (Anti-viral) | 50 µM | In vitro (SARS-CoV-2) | [7] | |
| Cycloheximide | Elongation | 532.5 nM | In vivo (general) | [8] |
| Elongation | 6.6 µM | HepG2 cells | [9] | |
| Elongation | 0.12 µM | CEM cells | [8] | |
| Elongation | 0.2 µM | 9L cells | [8] |
Off-Target Effects and Other Considerations
Neither inhibitor is perfectly specific, and their off-target effects can have significant implications for experimental outcomes.
This compound:
-
Broad Inhibition of Protein-Nucleic Acid Interactions: ATA's polymeric and anionic nature allows it to interfere with a wide range of enzymes and proteins that bind to nucleic acids, including DNA and RNA polymerases, and topoisomerase II.[3][10]
-
Heterogeneity: Commercial preparations of ATA are mixtures of polymers of different lengths, leading to potential variability in biological activity and off-target effects between batches.[3]
-
Inhibition of Other Cellular Processes: ATA has been reported to inhibit apoptosis and viral neuraminidase, and act as an antagonist of P2X1 and P2X3 receptors.[3]
Cycloheximide:
-
Effects on Transcription: While primarily a translation inhibitor, CHX can indirectly affect transcription. For instance, it has been shown to cause a selective decrease in the activity of RNA polymerases I and III and can induce the rapid transcriptional upregulation of hundreds of genes, particularly those involved in ribosome biogenesis, under certain conditions.[11][12]
-
Cytotoxicity: Prolonged exposure to CHX can be cytotoxic. The concentration causing 50% cytotoxicity (CC50) can be close to or even lower than the IC50 for protein synthesis inhibition in some cell types, complicating long-term studies.[9]
-
Mitochondrial Function: Although mitochondrial protein synthesis is resistant to CHX, short-term exposure has been shown to interfere with mitochondrial signal function in some cell types.[4]
Experimental Protocols
Accurate measurement of protein synthesis inhibition is critical for evaluating the efficacy of compounds like ATA and CHX. Below are detailed methodologies for common assays.
Metabolic Labeling with Radiolabeled Amino Acids
This classic method measures the incorporation of radioactive amino acids into newly synthesized proteins.
Protocol:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of ATA or CHX for a specified time (e.g., 30-60 minutes).
-
Metabolic Labeling: Add a radioactive amino acid mixture (e.g., [³⁵S]methionine/cysteine) to the culture medium and incubate for a defined period (e.g., 30 minutes to 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Precipitation: Precipitate the total protein from the lysate using trichloroacetic acid (TCA).
-
Quantification: Collect the protein precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein concentration for each sample and calculate the percentage of inhibition relative to an untreated control.
Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes by sucrose (B13894) density gradient centrifugation, providing a snapshot of the translational status of the cell.
Protocol:
-
Cell Treatment: Treat cells with the inhibitor (typically CHX at 100 µg/mL for 5-10 minutes before harvesting to "freeze" ribosomes on mRNA).
-
Cell Lysis: Harvest and lyse cells in a lysis buffer containing CHX and RNase inhibitors on ice.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Centrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm for 2 hours at 4°C).
-
Fractionation and Analysis: Fractionate the gradient while monitoring the absorbance at 254 nm to generate a polysome profile. A decrease in the polysome-to-monosome ratio indicates inhibition of translation initiation (as with ATA), while an accumulation of polysomes can be observed with elongation inhibitors like CHX.
Logical Relationships in Experimental Design
The choice between ATA and CHX depends on the specific research question. The following diagram illustrates the logical considerations for selecting an inhibitor.
Conclusion
Both this compound and Cycloheximide are valuable tools for the study of protein synthesis, each with a distinct mechanism of action and a unique profile of advantages and disadvantages. ATA is a potent inhibitor of translation initiation with broad-spectrum activity against protein-nucleic acid interactions, making it a useful tool for dissecting initiation-dependent processes, though its lack of specificity and heterogeneity require careful consideration. Cycloheximide, a highly potent and reversible inhibitor of translation elongation, is a workhorse in molecular biology for rapidly shutting down protein synthesis, but its potential cytotoxicity and off-target effects on transcription must be accounted for in experimental design. The choice between these two inhibitors should be guided by the specific scientific question, with careful attention to the experimental context and the inclusion of appropriate controls to mitigate the impact of their respective off-target effects. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their investigations of the intricate world of protein synthesis.
References
- 1. This compound: inhibitor of initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Inhibitor of Initiation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cycloheximide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of this compound (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of RNA-directed DNA polymerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of cycloheximide upon transcription of rRNA, 5 S RNA, and tRNA genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Comparative Analysis of Aurintricarboxylic Acid and Other Topoisomerase II Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Aurintricarboxylic Acid (ATA) and other prominent topoisomerase II inhibitors, including etoposide, doxorubicin (B1662922), and genistein. This document delves into their mechanisms of action, presents available quantitative data on their inhibitory potency and cytotoxicity, and offers detailed experimental protocols for key assays. Visualizations of signaling pathways and experimental workflows are also provided to facilitate a deeper understanding of these compounds.
Topoisomerase II enzymes are critical regulators of DNA topology, playing essential roles in replication, transcription, and chromosome segregation. Their unique mechanism of creating transient double-strand breaks makes them a key target for anticancer therapeutics. This guide focuses on a comparative evaluation of this compound, a catalytic inhibitor, against well-established topoisomerase II poisons.
Mechanism of Action: A Fundamental Distinction
Topoisomerase II inhibitors are broadly classified into two categories based on their mechanism of action: catalytic inhibitors and topoisomerase II poisons.
This compound (ATA) stands out as a catalytic inhibitor of topoisomerase II.[1] It disrupts the enzyme's function through a multi-faceted approach that does not involve the stabilization of the "cleavable complex," a hallmark of topoisomerase II poisons.[1] ATA's primary inhibitory actions include:
-
Prevention of DNA Binding: ATA effectively blocks topoisomerase II from binding to its DNA substrate, a crucial initial step in the catalytic cycle.[1]
-
Inhibition of ATP Hydrolysis: The enzymatic activity of topoisomerase II is dependent on energy from ATP hydrolysis. ATA has been shown to inhibit this ATPase activity, further impeding the enzyme's function.[2]
In contrast, etoposide , doxorubicin , and genistein are classified as topoisomerase II poisons. They exert their effects by trapping the enzyme in a covalent complex with DNA, leading to the accumulation of DNA double-strand breaks and ultimately, cell death.
-
Etoposide: This non-intercalating agent stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the broken DNA strands.[3]
-
Doxorubicin: As an anthracycline antibiotic, doxorubicin intercalates into DNA and stabilizes the topoisomerase II-DNA complex, thereby inhibiting the resealing of the DNA double helix.[4][5]
-
Genistein: This isoflavone (B191592) also induces topoisomerase II-dependent DNA cleavage, acting as a poison.[6]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes available IC50 data for the discussed topoisomerase II inhibitors. It is crucial to note that these values were obtained from different studies using varied experimental conditions, including different enzyme sources (yeast vs. human) and assay types (relaxation vs. decatenation), which can significantly influence the results. A direct, head-to-head comparison under identical conditions is ideal for a definitive assessment of relative potency.
| Inhibitor | Enzyme Source | Assay Type | IC50 Value | Reference |
| This compound | Purified Yeast Topoisomerase II | Relaxation Assay | ~75 nM | [2] |
| In vitro (general) | Not specified | ≤ 0.2 µM | [7] | |
| Etoposide | Human Topoisomerase II | Decatenation Assay | 46.3 µM | [8] |
| Doxorubicin | Topoisomerase II | Inhibition Assay | 2.67 µM | [9] |
| Genistein | Human Topoisomerase II | Inhibition Assay | 37.5 µM | [6] |
Comparative Cytotoxicity
The cytotoxic effects of these inhibitors on cancer cell lines are a critical aspect of their potential therapeutic application. The following table presents a summary of available data. Similar to the IC50 values, these cytotoxicity data are derived from various studies with different cell lines and experimental setups, warranting caution in direct comparisons.
| Inhibitor | Cell Line(s) | Cancer Type | Cytotoxicity Metric (e.g., IC50, LD50) | Key Findings | Reference |
| This compound | A549/DDP (cisplatin-resistant) | Lung Cancer | Suppression of proliferation at ≥ 1 mM | Effective against drug-resistant cells with low acute cytotoxicity. | [10] |
| Doxorubicin | IMR-32, UKF-NB-4 | Neuroblastoma | IC50 values vary between cell lines | More effective against IMR-32 than ellipticine (B1684216). | [11] |
| Genistein | MCF-7 | Breast Cancer | IC50: 47.5 µM | Dose- and time-dependent apoptosis. | [6] |
| BJ (dermal fibroblasts) | Normal Cells | Cytotoxic at 200 µM (24h) and ≥ 50 µM (48h) | Shows some selectivity for cancer cells at lower concentrations and shorter exposure times. | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize topoisomerase II inhibitors.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA networks, typically using kinetoplast DNA (kDNA).
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 10 mM ATP)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Test compounds (ATA, etoposide, etc.) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
On ice, prepare a reaction mixture containing 10x reaction buffer, kDNA (e.g., 200 ng), and sterile water to the desired volume.
-
Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (solvent only).
-
Add a predetermined amount of topoisomerase IIα enzyme to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose (B213101) gel.
-
Perform electrophoresis to separate the decatenated DNA from the catenated network.
-
Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated minicircles compared to the control.
DNA Cleavage Assay
This assay is used to determine if an inhibitor acts as a topoisomerase II poison by stabilizing the cleavable complex, leading to an increase in linearized plasmid DNA.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Reaction Buffer
-
SDS (20% solution)
-
Proteinase K
-
Test compounds
Procedure:
-
Set up the reaction mixture as described in the decatenation assay, but using supercoiled plasmid DNA as the substrate.
-
Add the test compound at various concentrations.
-
Initiate the reaction with topoisomerase IIα and incubate at 37°C for 15-30 minutes.
-
Stop the reaction and trap the cleavable complex by adding SDS to a final concentration of 1-2%.
-
Add proteinase K and incubate further to digest the protein.
-
Analyze the DNA products by agarose gel electrophoresis.
-
An increase in the amount of linear DNA indicates that the compound is a topoisomerase II poison. Catalytic inhibitors like ATA are not expected to induce cleavage.[1]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of Topoisomerase II Inhibition.
Caption: Workflow for Topoisomerase II Decatenation Assay.
Caption: Signaling Pathway of Topoisomerase II Poisons.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. topogen.com [topogen.com]
- 4. mdpi.com [mdpi.com]
- 5. Doxorubicin-induced DNA breaks, topoisomerase II activity and gene expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts | MDPI [mdpi.com]
- 7. Inhibition of topoisomerase II by this compound: implications for mechanisms of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits the malignant phenotypes of drug-resistant cells via translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Aurintricarboxylic Acid in Inhibiting Viral Replication: A Comparative Guide
Aurintricarboxylic acid (ATA) is a polymeric aromatic compound that has demonstrated broad-spectrum antiviral activity against a diverse range of viruses.[1] Its multifaceted mechanism of action, targeting various stages of the viral life cycle from attachment and entry to replication and egress, makes it a subject of significant interest in antiviral research.[1] This guide provides an objective comparison of ATA's performance with other antiviral agents, supported by experimental data, detailed methodologies, and visualizations of its molecular interactions.
Mechanism of Action: A Multi-Pronged Attack
ATA's ability to inhibit a wide array of viruses stems from its capacity to interfere with multiple, often unrelated, viral and cellular processes. This broad activity, however, also raises questions about its specificity. The primary mechanisms of ATA's antiviral action are detailed below.
1. Inhibition of Viral Attachment and Entry: As a polyanionic molecule, ATA is proposed to bind to positively charged viral envelope glycoproteins. This interaction sterically hinders the virus from docking onto host cell surface receptors, thereby preventing the initial attachment and subsequent entry into the host cell.[1][2] This mechanism is suggested for a broad range of enveloped viruses.[1]
2. Inhibition of Viral Enzymes: ATA has been shown to be a potent inhibitor of several key viral enzymes essential for replication:
-
RNA-Dependent RNA Polymerase (RdRp): ATA is a potent inhibitor of the RdRp of SARS-CoV and SARS-CoV-2.[1][3] It is predicted to bind to the palm sub-domain of the enzyme, which contains the catalytic active sites, thereby blocking RNA synthesis.[1][4]
-
Reverse Transcriptase and RNase H: In the case of Hepatitis B Virus (HBV), ATA inhibits the RNase H activity of the viral polymerase, disrupting a crucial step in the synthesis of the viral DNA genome.[1][2] It is also known to inhibit the reverse transcriptase of HIV.[1]
-
Neuraminidase: For influenza viruses, ATA inhibits the neuraminidase enzyme, which is crucial for the release of newly formed viral particles from the surface of an infected cell.[1][5] This action traps the progeny virions on the cell surface.
-
Papain-like Protease (PLpro): ATA has been identified as an inhibitor of the SARS-CoV-2 PLpro, a viral enzyme with a dual role in promoting viral replication and dysregulating the host immune response.[6]
-
Viral Phosphatase (H1L): In Vaccinia virus, ATA inhibits the phosphatase activity of the viral enzyme H1L, which is required to initiate viral transcription.[7][8]
3. Interference with Host Cell Machinery: ATA's effects are not limited to viral components. It also interacts with host cellular processes that are often co-opted by viruses for their replication:
-
Inhibition of Protein Synthesis: ATA can prevent the attachment of messenger RNA (mRNA) to ribosomes, thereby inhibiting the initiation of protein synthesis.[3][9] This can affect the production of both viral and host proteins.
-
Modulation of Cellular Signaling: ATA can block the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a cellular signaling pathway essential for the replication of some viruses like Vaccinia virus.[7][8]
Quantitative Assessment of Antiviral Efficacy
The efficacy of ATA as an antiviral agent has been quantified against several viruses. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a basis for comparison with other antiviral compounds.
Table 1: In Vitro Efficacy of this compound (ATA) Against Various Viruses
| Virus | Virus Strain | Cell Line | Assay Type | IC50 / EC50 | Citation |
| Influenza A Virus | A/WSN/33 (H1N1) | MDCK | Plaque Reduction | 4.1 µM (EC50) | [10] |
| A/Udorn/72 (H3N2) | MDCK | Plaque Reduction | 6.3 µM (EC50) | [10] | |
| NIBRG-14 (H5N1) | MDCK | Plaque Reduction | 5.4 µM (EC50) | [10] | |
| A/PR/8/34 (H1N1) | MDCK | Neutral Red Assay | 6.5 µg/ml (EC50) | [10] | |
| SARS-CoV-2 | Not Specified | Vero E6 | Not Specified | Not Specified | [6] |
| Not Specified | Not Specified | RNA Replication Inhibition | 56 nM (IC50) | [3][11] | |
| Hepatitis B Virus (HBV) | Not Specified | HepG2.2.15 | Southern Blot | Significant reduction at 10 µM | [2] |
| Zika Virus (ZIKV) | Not Specified | Vero | Not Specified | 13.87 ± 1.09 µM (IC50) | [12][13] |
| Not Specified | A549 | Not Specified | 33.33 ± 1.13 µM (IC50) | [12][13] | |
| SARS-CoV | Not Specified | Vero | Plaque Assay | >1000-fold inhibition at 0.8 mg/ml | [14][15] |
| HIV-1 | Not Specified | MT-4 | Cytopathic Effect Prevention | Varies with molecular weight | [1][16] |
| Vaccinia Virus | Not Specified | HeLa, Huh7, AD293 | Not Specified | Significant abrogation | [7] |
Table 2: Comparative In Vitro Efficacy of this compound and Other Antivirals
| Virus | Compound | Virus Strain | Cell Line | Assay Type | IC50 / EC50 | Citation |
| Influenza A Virus | This compound (ATA) | A/WSN/33 (H1N1) | MDCK | Plaque Reduction | 4.1 µM (EC50) | [10] |
| Oseltamivir Carboxylate | A/NWS/33 (H1N1) | MDCK | Neuraminidase Inhibition | 0.8 nM (IC50) | [10] | |
| SARS-CoV-2 | This compound (ATA) | Not Specified | Not Specified | RNA Replication Inhibition | 56 nM (IC50) | [3][11] |
| Remdesivir | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
Note: A direct comparison with Remdesivir's IC50 was not available in the provided search results.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antiviral effects of this compound.
1. Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of plaques (zones of cell death) by a lytic virus.[1]
-
Materials: Confluent monolayer of susceptible host cells (e.g., Vero cells for SARS-CoV and Zika virus) in 6-well or 24-well plates, viral stock, culture medium, overlay medium (containing, for example, agar (B569324) or methylcellulose), and the test compound (ATA).[10][17]
-
Procedure:
-
Cell Seeding: Plate host cells to form a confluent monolayer.[10]
-
Virus Dilution: Prepare serial dilutions of the viral stock.[10]
-
Infection: Infect the cell monolayers with the viral dilutions for a set adsorption period.[10][17]
-
Compound Treatment: After viral adsorption, remove the inoculum and add the overlay medium containing varying concentrations of ATA.[10][17]
-
Incubation: Incubate the plates at the optimal temperature and CO2 levels for the virus to form visible plaques (typically 2-5 days).[10][17]
-
Plaque Visualization and Counting: Fix the cells with a fixing solution and stain with a dye like crystal violet to visualize and count the plaques.[10][17]
-
-
Data Analysis: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[10]
2. qPCR-based Viral Load Assay
This assay quantifies the amount of viral nucleic acid in a sample to determine the effect of a compound on viral replication.[17]
-
Materials: Infected cell culture supernatants or tissue samples, RNA/DNA extraction kit, reverse transcriptase (for RNA viruses), qPCR master mix, virus-specific primers and probes, and a real-time PCR instrument.[17]
-
Procedure:
-
Sample Collection: Collect samples from ATA-treated and untreated infected cultures.[17]
-
Nucleic Acid Extraction: Extract viral RNA or DNA from the samples.[17]
-
Reverse Transcription (for RNA viruses): Convert viral RNA to complementary DNA (cDNA).[17]
-
qPCR: Perform quantitative PCR using virus-specific primers and probes. Include a standard curve of known concentrations of viral nucleic acid for absolute quantification.[17]
-
-
Data Analysis: Determine the viral copy number in each sample from the standard curve. Calculate the percentage of reduction in viral load for each ATA concentration compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the ATA concentration.[17]
Visualizing the Mechanisms of Action
The following diagrams illustrate the key inhibitory actions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | this compound Suppresses Hepatitis B Virus Replication by Inhibition of RNase H Activity [frontiersin.org]
- 3. Characterization of this compound (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics | MDPI [mdpi.com]
- 4. Structural analysis of inhibition mechanisms of this compound on SARS-CoV polymerase and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a potent inhibitor of influenza A and B virus neuraminidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound inhibits the early stage of vaccinia virus replication by targeting both cellular and viral factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: inhibitor of initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Potent Inhibition of Zika Virus Replication by this compound [frontiersin.org]
- 13. Potent Inhibition of Zika Virus Replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent and selective inhibition of SARS coronavirus replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent and selective inhibition of SARS coronavirus replication by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
Aurintricarboxylic Acid (ATA): A Comparative Analysis of In Vitro and In Vivo Antiviral Efficacy
For Immediate Release
Aurintricarboxylic acid (ATA), a polymeric aromatic compound, has emerged as a broad-spectrum antiviral agent with activity against a diverse range of viruses.[1] This guide provides a comprehensive comparison of its efficacy in controlled laboratory settings (in vitro) versus living organisms (in vivo), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. ATA's multifaceted mechanism of action, which often involves inhibiting the early stages of viral entry and replication, makes it a compelling candidate for further investigation.[1][2]
In Vitro Efficacy: Potent Inhibition Across Multiple Viruses
In vitro studies are foundational in virology, providing the first measure of a compound's potential to inhibit viral replication in cell cultures.[3] ATA has demonstrated significant inhibitory effects against several clinically relevant viruses, including Influenza A and B viruses, SARS-CoV, SARS-CoV-2, and Zika virus.[1][2] The efficacy is typically quantified by the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which represents the concentration of ATA required to inhibit 50% of viral activity.
Data from various studies, summarized below, highlight ATA's potent activity, often in the low micromolar range. For instance, against SARS-CoV-2, ATA has been shown to inhibit the viral papain-like protease (PLpro) and RNA-dependent RNA polymerase (RdRp), crucial enzymes for viral replication.[4][5] Similarly, its activity against influenza viruses is attributed to the inhibition of neuraminidase, an enzyme essential for the release of new virus particles from infected cells.[2][6]
Table 1: Summary of In Vitro Antiviral Efficacy of this compound
| Virus Strain | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A/WSN/33 (H1N1) | MDCK | Plaque Reduction | 4.1 | > 1300 | > 317 |
| Influenza A/Udorn/72 (H3N2) | MDCK | Plaque Reduction | 6.3 | > 1300 | > 206 |
| Influenza A/PR/8/34 (H1N1) | MDCK | Neutral Red Assay | ~15¹ | 577 µg/ml (~1300) | ~87 |
| SARS-CoV-2 | Vero E6 | Antiviral Assay | 50 | > 1000 | > 20 |
| SARS-CoV-2 (PLpro) | - | Enzymatic Assay | 30 | - | - |
| SARS-CoV-2 (RdRp) | - | RNA Replication Assay | 0.056 | - | - |
| Zika Virus (ZIKV) | Vero | Plaque Reduction | 13.87 | > 1000 | > 72 |
| Zika Virus (ZIKV) | A549 | Plaque Reduction | 33.33 | > 1000 | > 30 |
| SARS-CoV | Vero | Plaque Reduction | 0.2 mg/ml (~450) | - | - |
¹Converted from 6.5 µg/ml[2] Data compiled from multiple sources.[1][2][3][4][5][7] CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.
In Vivo Efficacy: Translating Cellular Results to Animal Models
While in vitro data are promising, in vivo studies in animal models are critical for assessing a compound's therapeutic potential in a complex biological system.[3] These studies evaluate factors like bioavailability, toxicity, and the ability to reduce viral load and disease symptoms.[3]
For SARS-CoV-2, the efficacy of ATA has been studied in Syrian hamsters, a common model for COVID-19 research.[4][8] Similarly, its potential against influenza has been evaluated in mouse models.[3] Although detailed quantitative outcomes from these in vivo studies are not as widely published as in vitro data, the investigations are a crucial step in the drug development pipeline. One study on the parasite Neospora caninum in mice demonstrated that ATA could increase body weight, decrease parasite loads in tissues, and lessen the pathological effects of the infection.[9]
Table 2: Summary of In Vivo Antiviral Efficacy Studies of this compound
| Virus/Pathogen | Animal Model | Key Findings |
| SARS-CoV-2 | Syrian Hamster | In vivo efficacy was studied, demonstrating antiviral potential.[4][8] |
| Influenza A Virus | Mouse (BALB/c) | Standard model used to assess reduction in viral load, symptoms, and survival.[3] |
| Neospora caninum | Mouse | Increased body weight, decreased parasite loads in lungs and duodenum, and ameliorated pathological effects.[9] |
Mechanism of Action: A Multi-Pronged Attack
ATA's broad-spectrum activity stems from its ability to interfere with multiple stages of the viral life cycle.[1] A primary mechanism is the inhibition of viral entry into host cells.[1] It can interfere with the interaction between viral surface proteins and host cell receptors, a critical first step for infection.[10][11] For example, with HIV, ATA has been shown to prevent the attachment of the virus to the CD4 receptor on T-cells.[10]
Beyond entry, ATA also targets key viral enzymes necessary for replication, such as polymerases and proteases, and can modulate host cell signaling pathways like NF-κB that are involved in the inflammatory response to infection.[3][4][5]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized protocols for key assays used to determine the antiviral efficacy of compounds like ATA.
In Vitro Antiviral Assay (Plaque Reduction Assay)
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 6-well plates and grow to confluence.
-
Infection: Remove the growth medium, wash the cells with phosphate-buffered saline (PBS), and infect them with a known dilution of the virus (designed to produce 50-100 plaques per well) for 1-2 hours at 37°C.[2]
-
Treatment: After the adsorption period, remove the virus inoculum.
-
Overlay: Overlay the cell monolayer with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of ATA. This restricts viral spread to adjacent cells, leading to the formation of localized lesions called plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.
-
Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in treated wells compared to untreated control wells. The EC₅₀ is the concentration that reduces the plaque count by 50%.[3]
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index.[4]
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.[4]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of ATA.
-
Incubation: Incubate the cells for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Measurement: Read the absorbance of the wells using a spectrophotometer. The CC₅₀ is the concentration of ATA that reduces cell viability by 50% compared to untreated controls.
Discussion and Comparison
The available data show a strong correlation between ATA's potent in vitro activity and its multifaceted mechanisms of action. The low micromolar and even nanomolar efficacy against viral enzymes like RdRp is highly encouraging.[5] However, a significant challenge in drug development is translating this in vitro potency into in vivo success.
While ATA demonstrates a high selectivity index in cell cultures, indicating a wide window between effective and toxic doses, its performance in animal models can be influenced by factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential off-target effects. The polymeric and polyanionic nature of ATA might lead to poor oral bioavailability and rapid clearance, which could limit its systemic exposure and efficacy in vivo.[12]
The ongoing in vivo studies in hamster and mouse models are therefore critical.[3][4] Positive outcomes in these models, such as reduced viral titers in target organs and improved clinical signs, would provide the necessary validation to advance ATA or its derivatives toward clinical evaluation. Conversely, a lack of efficacy in vivo despite potent in vitro activity would suggest that drug delivery and formulation challenges need to be addressed.
Conclusion
This compound is a compelling broad-spectrum antiviral candidate with robust and well-documented in vitro efficacy against a variety of viruses.[1] Its ability to inhibit multiple stages of the viral life cycle, from entry to replication, makes it an attractive scaffold for further development.[1] The key challenge remains the translation of these promising in vitro results into tangible in vivo therapeutic benefits. Future research should focus on optimizing the compound's pharmacological properties to enhance its bioavailability and efficacy in preclinical animal models, which will be the ultimate determinant of its potential as a human antiviral therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Is a Potent Inhibitor of Influenza A and B Virus Neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Is a Potent Inhibitor of Influenza A and B Virus Neuraminidases | PLOS One [journals.plos.org]
- 7. Potent Inhibition of Zika Virus Replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of this compound as a potential inhibitor of SARS-CoV-2 PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo efficacy of this compound against Neospora caninum infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific interaction of this compound with the human immunodeficiency virus/CD4 cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and anti-HIV activities of this compound fractions and analogues: direct correlation of antiviral potency with molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and its metal ion complexes in comparative virtual screening versus Lopinavir and Hydroxychloroquine in fighting COVID-19 pandemic: Synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Aurintricarboxylic Acid and EDTA as nuclease inhibitors.
For researchers, scientists, and drug development professionals, safeguarding the integrity of nucleic acids is paramount. Nucleases, enzymes that degrade DNA and RNA, pose a significant threat to experimental outcomes. This guide provides a comprehensive head-to-head comparison of two commonly used nuclease inhibitors: Aurintricarboxylic Acid (ATA) and Ethylenediaminetetraacetic acid (EDTA). We delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols to aid in the selection of the appropriate inhibitor for your specific research needs.
Executive Summary
| Feature | This compound (ATA) | Ethylenediaminetetraacetic acid (EDTA) |
| Mechanism of Action | Competitive inhibitor; mimics the phosphate (B84403) backbone of nucleic acids and binds to the nucleic acid-binding site of nucleases. | Non-competitive inhibitor; chelates divalent metal cations (e.g., Mg²⁺, Ca²⁺) that are essential cofactors for many nucleases. |
| Spectrum of Inhibition | Broad-spectrum; inhibits a wide variety of both DNases and RNases, including those that do not require metal ions. | Primarily inhibits metallo-dependent nucleases. Ineffective against nucleases that do not require divalent cations for their activity. |
| Potency | Varies depending on the nuclease, with reported IC50 and Kd values in the micromolar range for some enzymes. | Effective at millimolar concentrations in buffers, but specific IC50 values against purified nucleases are not widely reported. |
| Reversibility | Generally considered reversible. | Reversible upon the reintroduction of divalent cations. |
| Downstream Compatibility | Can inhibit other nucleic acid-binding proteins like polymerases and reverse transcriptases, often requiring removal before subsequent enzymatic steps. | Can inhibit downstream enzymatic reactions that require divalent cations (e.g., PCR, restriction digests) if not removed or if its concentration is not adequately adjusted. |
| Cytotoxicity | Can exhibit cytotoxicity, and its effects are cell-type dependent. | Generally considered to have low cytotoxicity at typical working concentrations. |
Mechanism of Action
The fundamental difference between ATA and EDTA lies in their mode of inhibiting nuclease activity.
This compound (ATA): ATA is a polyanionic aromatic polymer that functions as a competitive inhibitor.[1] Its structure mimics the phosphate backbone of nucleic acids, allowing it to bind to the nucleic acid-binding sites of a broad range of nucleases.[1] This direct interaction prevents the enzyme from binding to its natural substrate (DNA or RNA), thereby inhibiting its catalytic activity.
Ethylenediaminetetraacetic acid (EDTA): EDTA is a chelating agent that inhibits nucleases through an indirect, non-competitive mechanism. Many nucleases, particularly DNases, require divalent cations like magnesium (Mg²⁺) or calcium (Ca²⁺) as cofactors for their enzymatic activity.[2][3] EDTA effectively sequesters these metal ions by forming stable complexes, making them unavailable to the nuclease and thereby rendering the enzyme inactive.[2][3] It is important to note that EDTA will not inhibit nucleases that do not rely on divalent cations for their function.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies providing IC50 values for both ATA and EDTA against a wide range of nucleases under identical conditions are limited in the published literature. The available data is summarized below.
Table 1: Inhibitory Activity of this compound (ATA) against Various Nucleases
| Nuclease | Organism/Source | IC50 | Dissociation Constant (Kd) | Reference |
| DNase I | Bovine | 6.6 µM | 9.019 µM | [4] |
| RNase A | Bovine Pancreas | Not Reported | 2.33 µM | [5] |
| ERCC1-XPF | Human | 0.81 µM | Not Reported | [4] |
| Flap endonuclease 1 (FEN1) | Human | 1.8 µM | Not Reported | [4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor. Kd (Dissociation constant) represents the affinity of the inhibitor for the enzyme. A lower Kd value indicates a stronger binding affinity.
Table 2: Inhibitory Activity of EDTA
Quantitative IC50 values for EDTA against purified nucleases are not as commonly reported as for competitive inhibitors like ATA. EDTA's effectiveness is primarily demonstrated by its ability to inhibit nuclease activity at specific concentrations in reaction buffers.
| Nuclease Type | General Effective Concentration | Notes |
| Metallo-dependent DNases | 1-10 mM | Sufficient to chelate divalent cations in typical reaction buffers. |
| Certain RNases | Varies | Many RNases do not require divalent cations and are therefore not effectively inhibited by EDTA. |
Advantages and Disadvantages
This compound (ATA)
Advantages:
-
Broad Spectrum: Inhibits a wide variety of nucleases, including those that are not dependent on metal ions.[1][6]
-
High Potency for Some Nucleases: Can be effective at micromolar concentrations.[4]
Disadvantages:
-
Lack of Specificity: Can inhibit other nucleic acid-binding proteins, such as DNA and RNA polymerases and reverse transcriptases, which can interfere with downstream applications like PCR, RT-PCR, and in vitro transcription.[7]
-
Cytotoxicity: Can be toxic to cells, limiting its use in in vivo and cell-based assays.[7]
-
Requires Removal: Often needs to be removed from nucleic acid preparations before subsequent enzymatic reactions, typically through methods like size-exclusion chromatography.[7]
EDTA
Advantages:
-
High Specificity for Metallo-dependent Enzymes: Primarily targets nucleases that require divalent cations, leaving other enzymes unaffected.
-
Low Cost and Readily Available: A common and inexpensive laboratory reagent.
-
Low Cytotoxicity: Generally well-tolerated in cell-based applications at typical working concentrations.
-
Easy to Use: Can be directly incorporated into buffers.
Disadvantages:
-
Limited Spectrum: Ineffective against nucleases that do not require divalent metal ions for their activity.[8]
-
Interference with Downstream Applications: Can inhibit downstream enzymes that require divalent cations, such as Taq polymerase in PCR. This can often be overcome by adding an excess of Mg²⁺ to the reaction.
-
Reversible Inhibition: The inhibitory effect can be reversed by the addition of divalent cations.
Experimental Protocols
To empirically determine the efficacy of ATA and EDTA as nuclease inhibitors for a specific application, a nuclease inhibition assay can be performed. Below are detailed protocols for both a gel-based and a fluorescence-based assay.
Experimental Workflow: Nuclease Inhibition Assay
Protocol 1: Gel-Based Nuclease Inhibition Assay
This method provides a qualitative or semi-quantitative assessment of nuclease inhibition by visualizing the degradation of a nucleic acid substrate on an agarose (B213101) or polyacrylamide gel.
Materials:
-
Nuclease of interest (e.g., DNase I, RNase A)
-
Nucleic acid substrate (e.g., plasmid DNA, total RNA, or a specific DNA/RNA fragment)
-
This compound (ATA) stock solution
-
EDTA stock solution (e.g., 0.5 M, pH 8.0)
-
10X Nuclease Reaction Buffer (specific to the nuclease being tested)
-
Nuclease-free water
-
Stop solution (e.g., containing a chelating agent like EDTA and a loading dye)
-
Agarose or polyacrylamide gel
-
Gel electrophoresis system and power supply
-
Gel imaging system
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of ATA and EDTA in nuclease-free water to test a range of concentrations.
-
Set Up Reactions: In separate microcentrifuge tubes, set up the following reactions on ice:
-
Negative Control: Nucleic acid substrate + 1X Reaction Buffer + Nuclease-free water (to match the volume of inhibitor added in test reactions).
-
Positive Control: Nucleic acid substrate + 1X Reaction Buffer + Nuclease + Nuclease-free water.
-
ATA Test Reactions: Nucleic acid substrate + 1X Reaction Buffer + Nuclease + varying concentrations of ATA.
-
EDTA Test Reactions: Nucleic acid substrate + 1X Reaction Buffer + Nuclease + varying concentrations of EDTA.
-
-
Initiate Reaction: Add the nuclease to the positive control and test reaction tubes. The final reaction volume should be consistent across all tubes.
-
Incubate: Incubate all tubes at the optimal temperature for the nuclease (e.g., 37°C) for a predetermined amount of time (e.g., 15-30 minutes). The incubation time should be sufficient to see significant degradation in the positive control.
-
Stop Reaction: Stop the reactions by adding the stop solution to each tube and placing them on ice.
-
Gel Electrophoresis: Load the samples onto an appropriate gel and perform electrophoresis to separate the nucleic acid fragments.
-
Visualize and Analyze: Image the gel to visualize the nucleic acid bands. The negative control should show an intact band, while the positive control should show significant degradation (a smear or disappearance of the band). The test reactions will show the degree of protection afforded by different concentrations of ATA and EDTA.
Protocol 2: Fluorescence-Based Nuclease Inhibition Assay for IC50 Determination
This quantitative method uses a fluorescent dye that binds to nucleic acids to measure the extent of degradation. It is suitable for determining the IC50 of the inhibitors.
Materials:
-
Nuclease of interest
-
Nucleic acid substrate (e.g., a specific DNA or RNA oligonucleotide)
-
Fluorescent nucleic acid stain (e.g., PicoGreen for dsDNA, RiboGreen for RNA)
-
This compound (ATA) stock solution
-
EDTA stock solution
-
10X Nuclease Reaction Buffer
-
Nuclease-free water
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of ATA and EDTA in nuclease-free water.
-
Dilute the nucleic acid substrate and the nuclease to their working concentrations in 1X Reaction Buffer.
-
Prepare the fluorescent dye solution according to the manufacturer's instructions.
-
-
Set Up Reactions in a 96-Well Plate:
-
Blank: 1X Reaction Buffer only.
-
Substrate Control (100% signal): Nucleic acid substrate in 1X Reaction Buffer.
-
Enzyme Control (0% inhibition): Nucleic acid substrate and nuclease in 1X Reaction Buffer.
-
Inhibitor Test Wells: Nucleic acid substrate, nuclease, and varying concentrations of either ATA or EDTA in 1X Reaction Buffer.
-
-
Pre-incubation (optional): Pre-incubate the nuclease with the inhibitors for a short period (e.g., 10-15 minutes) at room temperature before adding the substrate.
-
Initiate Reaction: Add the nucleic acid substrate to all wells except the blank.
-
Kinetic Measurement: Immediately place the plate in a plate reader pre-set to the optimal temperature for the nuclease. Measure the fluorescence at appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the rate of substrate degradation for each reaction (the slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Both this compound and EDTA are valuable tools for inhibiting nuclease activity, but their distinct mechanisms of action dictate their suitability for different applications. ATA offers broad-spectrum inhibition but suffers from a lack of specificity and potential cytotoxicity, often necessitating its removal before downstream enzymatic steps. EDTA is a highly specific inhibitor of metallo-dependent nucleases and is generally less disruptive to other cellular processes, though its limited spectrum is a key consideration.
The choice between ATA and EDTA will depend on the specific nucleases you aim to inhibit, the nature of your sample, and the requirements of your downstream applications. For broad protection against a variety of known and unknown nucleases, ATA may be the preferred choice, provided its potential for interference is addressed. For targeted inhibition of metal-dependent nucleases in applications sensitive to broad-spectrum inhibitors, EDTA is an excellent and cost-effective option. We recommend empirically testing both inhibitors in your specific experimental system to determine the most effective solution for preserving the integrity of your precious nucleic acid samples.
References
- 1. DNAse I qualification and sample treatment | Molecular Devices [moleculardevices.com]
- 2. Ribonuclease A variants with potent cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Bacterial exonuclease III expands its enzymatic activities on single-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of formulation additives on the degradation of freeze-dried ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Win the Battle with RNase - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurintricarboxylic Acid: A Comparative Analysis of its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Aurintricarboxylic Acid (ATA) against other established anti-inflammatory agents. The information presented is supported by experimental data to aid in the evaluation of ATA as a potential therapeutic candidate.
Executive Summary
This compound is a polyanionic aromatic compound recognized for its ability to inhibit protein-nucleic acid interactions.[1] Emerging research has highlighted its significant anti-inflammatory activities, primarily attributed to its potent inhibition of the NF-κB signaling pathway.[2] This guide synthesizes in vitro and in vivo data to compare the efficacy of ATA with commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are predominantly mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In response to inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and subsequently degraded.[2] This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of target genes. ATA has been shown to inhibit the activation and nuclear translocation of the NF-κB/p65 subunit, thereby downregulating the inflammatory response.[2][3]
Figure 1: Simplified NF-κB Signaling Pathway and the inhibitory action of ATA.
Performance Comparison
In Vitro Anti-Inflammatory Activity
The in vitro anti-inflammatory potential of ATA has been evaluated by its ability to inhibit the production of key inflammatory mediators in cell-based assays. A common model involves the stimulation of macrophage-like cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response.
| Compound | Assay | Cell Line | Key Parameter | IC50 / % Inhibition | Reference |
| This compound | LPS-induced inflammation | C2C12 myotubes | IL-6 and NOS2 mRNA | Significant reduction | |
| Indomethacin (B1671933) | LPS-induced inflammation | RAW 264.7 cells | PGE2 production | IC50 ~1.5 µM | [4] |
| Dexamethasone (B1670325) | LPS-induced inflammation | J774.2 macrophages | TNF-α, IL-6, IL-1β | Dose-dependent reduction | [5] |
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds.
| Compound | Animal Model | Dose | Route | % Inhibition of Edema | Reference |
| This compound | Rat | 20 mg/kg | Parenteral | Significant reduction | |
| This compound | Rat | 50 mg/kg | Parenteral | Significant reduction | |
| Indomethacin | Rat | 5 mg/kg | i.p. | ~40-50% at 3-5 hours | [4] |
| This compound | Rat (CSE-induced lung inflammation) | 10 mg/kg | i.p. | Reduced inflammatory biomarkers (TNF-α, TNFR1) | [2][3] |
| Dexamethasone | Rat (Carrageenan-induced pleurisy) | 0.25 mg/kg | p.o. | Sustained inhibition of exudate | [6] |
Experimental Protocols
In Vitro: LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This protocol is designed to evaluate the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages stimulated with bacterial lipopolysaccharide.
Figure 2: Experimental workflow for in vitro anti-inflammatory assay.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (ATA) and other test compounds
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Pre-treat the cells with various concentrations of ATA or a reference compound (e.g., dexamethasone) for 1 hour.
-
LPS Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (no compound) and a negative control group (no LPS).
-
Incubation: Incubate the plate for 4 to 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-only control.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the in vivo acute anti-inflammatory activity of pharmacological agents.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
This compound (ATA) and a reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer ATA (e.g., 20 and 50 mg/kg, parenteral) or the reference drug (e.g., Indomethacin, 5 mg/kg, i.p.) to the respective groups of animals. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.
Conclusion
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. While direct comparative studies with standard anti-inflammatory drugs are limited, the available in vitro and in vivo data suggest that ATA is a promising candidate for further investigation as an anti-inflammatory agent. Its ability to modulate a key inflammatory pathway warrants further exploration for its potential therapeutic applications in inflammatory diseases. Additional studies with direct head-to-head comparisons are necessary to definitively establish its potency and efficacy relative to existing treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound mitigates cigarette smoke extract induced oxidative stress and pulmonary inflammation via inhibition of NF-ҡB/p65 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of lefamulin versus azithromycin and dexamethasone in vivo and in vitro in a lipopolysaccharide-induced lung neutrophilia mouse model | PLOS One [journals.plos.org]
- 6. Comparison of the anti-inflammatory effects of dexamethasone, indomethacin and BW755C on carrageenin-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurintricarboxylic Acid: A Comparative Guide to its Inhibitory Effects on Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aurintricarboxylic Acid's (ATA) performance in inhibiting specific signaling pathways implicated in various disease processes, including cancer and inflammation. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the targeted pathways and experimental workflows.
Introduction to this compound (ATA)
This compound is a polymeric aromatic compound known for its broad biological activities. It has garnered significant interest as a potent inhibitor of protein-nucleic acid interactions, a modulator of various signaling pathways, and an antiviral agent. This guide focuses on its validated inhibitory effects on the TWEAK-Fn14, TAZ-TEAD, and STAT3 signaling pathways, providing a comparative perspective against other known inhibitors.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the quantitative data on the inhibitory activity of this compound and other relevant inhibitors. It is important to note that direct head-to-head comparisons of ATA with other inhibitors in the same study are limited. Therefore, the data presented is a compilation from various studies, and experimental conditions may differ.
TWEAK-Fn14-NF-κB Signaling Pathway Inhibitors
| Inhibitor | Target | Assay | Cell Line | IC50 | Reference |
| This compound (ATA) | TWEAK-Fn14 mediated NF-κB activation | NF-κB Luciferase Reporter Assay | HEK293-NF-κB-Luc/Fn14 | 0.6 µM | [1] |
| L524-0366 | TWEAK-Fn14 Interaction | Not Specified | Brain Cancer Cells | Not Specified (potent inhibitor) | [2] |
TAZ-TEAD Transcriptional Complex Inhibitors
| Inhibitor | Target | Assay | IC50 | Reference |
| This compound (ATA) | TAZ-TEAD Complex Disruption | TAZ-TEAD AlphaLISA | ~1 µM | [3] |
| Verteporfin | YAP-TEAD Interaction | Not Specified | Not Specified | [3] |
| JM7 | YAP Transcriptional Activity | Luciferase Reporter Assay | 972 nM | [4][5] |
| GNE-7883 | Pan-TEAD Allosteric Inhibition | Not Specified | Not Specified | [6][7] |
| BAY-856 | YAP1/TAZ Translocation | High-Content Imaging | 15 nM | [8] |
STAT3 Signaling Pathway Inhibitors
| Inhibitor | Target | Assay | Cell Line | IC50 | Reference |
| This compound (ATA) | Modulates SIRT1-STAT3 pathway | Cell-based assays | MDA-MB-231 | 50 µM (effective concentration) | [9] |
| Atovaquone | STAT3 Pathway | Cell Viability Assay | MSTO-211H | ~10 µM | [10] |
| Pyrimethamine | STAT3 Pathway | Cell Viability Assay | MSTO-211H | ~5 µM | [10] |
| Nifuroxazide | STAT3 Pathway | Cell Viability Assay | MSTO-211H | ~10 µM | [10] |
| LLL12 | STAT3 | Cell Viability Assay | MDA-MB-231 | 3.09 µM | [11] |
| WP1066 | JAK2/STAT3 | Cell Viability Assay | MDA-MB-231 | >10 µM | [11] |
| S3I-201 | STAT3 | Cell Viability Assay | MDA-MB-231 | >10 µM | [11] |
| Stattic | STAT3 SH2 Domain | Cell-free assay | - | 5.1 µM | [12] |
| K116 | STAT3 Coiled-coil Domain | Cell Proliferation Assay | MDA-MB-468 | 4.8 µM | [13] |
Signaling Pathways and Experimental Workflows
TWEAK-Fn14 Signaling Pathway
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) is a cytokine that, upon binding to its receptor, Fibroblast growth factor-inducible 14 (Fn14), activates downstream signaling cascades, most notably the NF-κB pathway. This activation promotes cell migration, invasion, and survival in various cancers, particularly glioblastoma.[14][15] ATA has been identified as a selective inhibitor of this pathway.[1][14][15]
TAZ-TEAD Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and cell proliferation. Its dysregulation often leads to the activation of the transcriptional co-activator with PDZ-binding motif (TAZ) and its interaction with TEA domain (TEAD) transcription factors. This complex drives the expression of genes involved in cell proliferation and tumorigenesis. ATA has been shown to disrupt the TAZ-TEAD interaction.[3]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells. Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and promotes the expression of genes involved in cell survival, proliferation, and angiogenesis. ATA has been shown to modulate the SIRT1-STAT3 pathway, enhancing the sensitivity of cancer cells to chemotherapy.[9]
Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to determine the phosphorylation status of STAT3, a key indicator of its activation.
-
Cell Lysis:
-
Treat cells with ATA or a control compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.
-
Luciferase Reporter Assay for NF-κB Activity
This assay quantifies the transcriptional activity of NF-κB, which is downstream of TWEAK-Fn14 signaling.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.
-
-
Cell Treatment:
-
Plate the transfected cells and treat them with TWEAK to induce NF-κB activation, in the presence or absence of various concentrations of ATA or a control inhibitor.
-
-
Cell Lysis and Luciferase Measurement:
-
After the treatment period, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the inhibitor compared to the TWEAK-stimulated control.
-
Transwell Cell Migration and Invasion Assay
These assays are used to assess the effect of inhibitors on the migratory and invasive potential of cancer cells.
-
Cell Preparation:
-
Culture cells to sub-confluency and serum-starve them for several hours before the assay.
-
-
Assay Setup:
-
For migration assays, use Transwell inserts with a porous membrane. For invasion assays, coat the membrane with a basement membrane extract like Matrigel.
-
Add serum-free media containing the cells and the test inhibitor (e.g., ATA) to the upper chamber of the Transwell insert.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
-
Incubation:
-
Incubate the plates for a period that allows for cell migration or invasion (typically 12-48 hours).
-
-
Quantification:
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain like crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
Calculate the percentage of inhibition of migration or invasion compared to the control.
-
Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (e.g., ATA) or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
-
Reagent Addition:
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add a solubilizing agent (e.g., DMSO) to dissolve the crystals.
-
For the CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) can be determined by plotting the percentage of viability against the inhibitor concentration.
-
Conclusion
This compound demonstrates significant inhibitory effects on multiple signaling pathways crucial for cancer progression and inflammation. Its ability to disrupt the TWEAK-Fn14, TAZ-TEAD, and STAT3 pathways highlights its potential as a multi-targeted therapeutic agent. While direct comparative data with other inhibitors is still emerging, the available quantitative data and mechanistic insights provide a strong rationale for its further investigation and development. The experimental protocols detailed in this guide offer a framework for researchers to validate and expand upon these findings.
References
- 1. Identification of this compound as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule TWEAK-Fn14 Inhibitors Block Cancer Growth - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 5. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound, an inhibitor of cystathionine γ-lyase, enhances the sensitivity of chemotherapy drugs in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the Transcription Factor STAT3 Decrease Growth and Induce Immune Response Genes in Models of Malignant Pleural Mesothelioma (MPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. [PDF] Identification of this compound as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells | Semantic Scholar [semanticscholar.org]
Benchmarking Aurintricarboxylic Acid: A Comparative Guide to its Performance in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aurintricarboxylic Acid's (ATA) performance across various cell lines, juxtaposed with alternative inhibitors. The information is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
Abstract
This compound (ATA) is a polyaromatic polymeric compound known for its broad-spectrum inhibitory activity against a variety of biological processes. Primarily recognized for its ability to interfere with protein-nucleic acid interactions, ATA has demonstrated potential as an antiviral, anticancer, and anti-inflammatory agent. Its mechanism of action is multifaceted, involving the inhibition of numerous enzymes and signaling pathways crucial for cell survival and proliferation. This guide summarizes the quantitative performance of ATA in different cell lines, compares it with other inhibitors, and provides detailed experimental protocols for key assays.
Data Presentation: Inhibitory Activity of this compound and Alternatives
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following tables summarize the available IC50 data for this compound and notable alternative inhibitors across a range of cancer cell lines. It is important to note that IC50 values can vary based on experimental conditions, including the specific assay used and the duration of treatment.
Table 1: IC50 Values of this compound (ATA) in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference(s) |
| A549/DDP (cisplatin-resistant) | Non-small cell lung cancer | Cell Proliferation | >1000 | [1] |
| MCF7/ADR (doxorubicin-resistant) | Breast Cancer | Cell Proliferation | >1000 | [1] |
| A549/TAX (paclitaxel-resistant) | Non-small cell lung cancer | Cell Proliferation | >1000 | [1] |
| SKOV3 | Ovarian Cancer | Not Specified | Not Specified | |
| Glioblastoma Cells | Glioblastoma | Cell Viability | No effect on viability | [2] |
| SARS-CoV-2 infected Vero E6 | N/A (Antiviral Assay) | Antiviral Assay | 50 | [3] |
| In vitro Stat3 DNA-binding | N/A (Biochemical Assay) | EMSA | 86 ± 33 | [4] |
| rP2X1R | N/A (Receptor Assay) | Not Specified | 0.0086 | [5] |
| rP2X3R | N/A (Receptor Assay) | Not Specified | 0.0729 | [5] |
| Cystathionine-lyase (CSE) | N/A (Enzyme Assay) | Not Specified | 0.6 | [5] |
| miRNA function | N/A (Biochemical Assay) | Not Specified | 0.47 | [5] |
Table 2: Comparative IC50 Values of Alternative STAT3 Inhibitors
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference(s) |
| Stattic | UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | Not Specified | 2.562 ± 0.409 | [6] |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | Not Specified | 3.481 ± 0.953 | [6] | |
| Cal33 | Head and Neck Squamous Cell Carcinoma | Not Specified | 2.282 ± 0.423 | [6] | |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | Not Specified | 2.648 ± 0.542 | [6] | |
| Hep G2 | Hepatocellular Carcinoma | CCK-8 | 2.94 | [7] | |
| Bel-7402 | Hepatocellular Carcinoma | CCK-8 | 2.5 | [7] | |
| SMMC-7721 | Hepatocellular Carcinoma | CCK-8 | 5.1 | [7] | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | CCK-8 | 3.188 | [8] | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | CCK-8 | 4.89 | [8] | |
| Cell-free STAT3 | N/A (Biochemical Assay) | Not Specified | 5.1 | [9][10] | |
| S3I-201 (NSC 74859) | In vitro Stat3 DNA-binding | N/A (Biochemical Assay) | EMSA | 86 | [11][12] |
| MDA-MB-231 | Breast Cancer | Not Specified | ~100 | [12] | |
| MDA-MB-435 | Breast Cancer | Not Specified | ~100 | [12] | |
| MDA-MB-468 | Breast Cancer | Not Specified | ~100 | [11] | |
| Huh-7 | Hepatocellular Carcinoma | Not Specified | 100-150 | [11] | |
| SNU-398 | Hepatocellular Carcinoma | Not Specified | 150 | [11] | |
| SNU-475 | Hepatocellular Carcinoma | Not Specified | 15 | [11] | |
| SNU-182 | Hepatocellular Carcinoma | Not Specified | 200 | [11] | |
| Cryptotanshinone | EC109 | Esophageal Squamous-cell Carcinoma | MTT | 2.57 (72h) | [13] |
| CAES17 | Esophageal Squamous-cell Carcinoma | MTT | 10.07 (72h) | [13] | |
| Rh30 | Rhabdomyosarcoma | Not Specified | ~5.1 | [14] | |
| DU145 | Prostate Cancer | Not Specified | ~3.5 | [14] | |
| Hey | Ovarian Cancer | Not Specified | 18.4 | [15] | |
| A2780 | Ovarian Cancer | Not Specified | 11.2 | [15] | |
| Cell-free STAT3 | N/A (Biochemical Assay) | Not Specified | 4.6 | [10] |
Signaling Pathways and Experimental Workflows
This compound's Broad Inhibitory Profile
ATA's mechanism of action is complex, stemming from its ability to interfere with the interaction between proteins and nucleic acids. This leads to the inhibition of various downstream signaling pathways critical for cancer cell survival and proliferation.
Figure 1: Overview of ATA's inhibitory mechanisms and downstream effects.
Experimental Workflow: Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 2: A typical workflow for determining cell viability using the MTT assay.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (ATA) stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of ATA in complete culture medium. Remove the old medium from the wells and add 100 µL of the ATA-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot for NF-κB Pathway Inhibition
This protocol is used to assess the effect of ATA on the activation of the NF-κB pathway by analyzing the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit.
Materials:
-
Cells treated with ATA and a stimulant (e.g., TNF-α)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and degradation.
Co-Immunoprecipitation for STAT3 Dimerization
This protocol determines if ATA can inhibit the dimerization of STAT3, a critical step for its activation.
Materials:
-
Cells treated with ATA and a stimulant (e.g., IL-6)
-
Co-IP lysis buffer (non-denaturing)
-
Protein A/G agarose (B213101) beads
-
Anti-STAT3 antibody and isotype control IgG
-
Wash buffer
-
SDS sample buffer
-
Western blot reagents (as described above)
Procedure:
-
Cell Lysis: Lyse treated cells in a non-denaturing Co-IP buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-STAT3 antibody or control IgG overnight.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Analysis: Elute the proteins from the beads using SDS sample buffer and analyze by Western blot for the presence of co-precipitated STAT3. A decrease in co-precipitated STAT3 in ATA-treated samples indicates inhibition of dimerization.
TWEAK/Fn14 Signaling Luciferase Reporter Assay
This assay measures the inhibition of TWEAK-induced NF-κB activation, a downstream event of Fn14 signaling.
Materials:
-
HEK293 cells stably expressing Fn14 and an NF-κB-luciferase reporter construct
-
Complete culture medium
-
Recombinant human TWEAK
-
This compound (ATA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of ATA for 1-2 hours.
-
Stimulation: Stimulate the cells with TWEAK (e.g., 100 ng/mL) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: A decrease in luciferase activity in ATA-treated cells compared to TWEAK-stimulated controls indicates inhibition of the TWEAK/Fn14 pathway.
Conclusion
This compound exhibits a broad range of inhibitory activities against key cellular processes implicated in cancer and other diseases. Its ability to interfere with protein-nucleic acid interactions and modulate multiple signaling pathways makes it a valuable tool for in vitro research. However, its performance in cell-based assays, particularly against drug-resistant cell lines, suggests that high concentrations may be required to achieve significant cytotoxic effects.
When compared to more targeted inhibitors of the STAT3 pathway, such as Stattic, S3I-201, and Cryptotanshinone, ATA's potency appears to be lower in many cancer cell lines. These alternatives often exhibit IC50 values in the low micromolar range, highlighting their specificity and potential for therapeutic development.
The provided experimental protocols offer a framework for researchers to further investigate the efficacy of ATA and to conduct comparative studies with other inhibitors in their specific cell models of interest. Such studies are crucial for elucidating the precise mechanisms of action and for determining the potential of these compounds in future drug development efforts.
References
- 1. This compound inhibits the malignant phenotypes of drug-resistant cells via translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Cryptotanshinone inhibits esophageal squamous-cell carcinoma in vitro and in vivo through the suppression of STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Disrupting the Dance of Proteins: A Comparative Guide to Aurintricarboxylic Acid and Other Small Molecule PPI Inhibitors
For Immediate Publication
CLEVELAND, OH – In the intricate cellular ballet, protein-protein interactions (PPIs) orchestrate nearly every biological process. When these interactions go awry, they can drive a multitude of diseases, including cancer and viral infections. The ability to selectively disrupt these interactions with small molecules holds immense therapeutic promise. This guide provides a comparative analysis of Aurintricarboxylic Acid (ATA), a known PPI inhibitor, alongside other small molecules, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
This compound has been identified as a disruptor of several protein-protein interactions, most notably the interaction between the transcriptional co-activator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) transcription factors, a key node in the Hippo signaling pathway.[1][2] Beyond this, ATA has demonstrated a broad spectrum of activity, including the inhibition of protein-nucleic acid interactions and antiviral properties.[3] However, the landscape of small molecule PPI inhibitors is vast and diverse, with molecules designed to target other critical interactions, such as the p53-MDM2 and Bcl-2 family interactions, which are central to cancer biology.
This guide will delve into the quantitative data available for these molecules, present the experimental frameworks used to assess their efficacy, and visualize the complex signaling pathways they modulate.
Data Presentation: A Quantitative Comparison
The efficacy of a small molecule inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biochemical activity of its target by 50%. The following tables summarize the IC50 values for this compound and other notable small molecule PPI inhibitors across different target classes.
Table 1: Inhibitors of the TAZ-TEAD Interaction
| Compound | Assay Type | IC50 | Reference(s) |
| This compound (ATA) | TAZ-TEAD AlphaLISA | 35 nM | [1] |
| This compound (ATA) | TAZ-TEAD FP Assay | ~1 µM | [1] |
Table 2: Inhibitors of the p53-MDM2 Interaction
| Compound | Assay Type | IC50 | Reference(s) |
| Nutlin-1 | MDM2-p53 Interaction | 260 nM | [4] |
| Nutlin-2 | MDM2-p53 Interaction | 140 nM | [4] |
| Nutlin-3a | MDM2-p53 Interaction | 90 nM | [4] |
| MI-63 | MDM2-p53 Interaction | Sub-micromolar | [4] |
| MI-219 | MDM2-p53 Interaction | Sub-micromolar | [4] |
| AM-8553 | MDM2 Binding | 1.1 nM | [5] |
| RG7112 (Roche) | MDM2 Binding | 18 nM | [5] |
Table 3: Inhibitors of the Bcl-2 Family Protein Interactions
| Compound | Target(s) | Assay Type | IC50/Ki | Reference(s) |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Not Specified | < 1 µM (Ki) | [6] |
| Venetoclax (ABT-199) | Bcl-2 | Not Specified | < 0.01 µM (Ki) | [6] |
| WEHI-539 | Bcl-xL | AlphaScreen | 1.1 nM (IC50) | [7] |
| A-1331852 | Bcl-xL | Not Specified | < 1 nM (Ki) | [6] |
| S63845 | Mcl-1 | Not Specified | < 1 nM (Ki) | [6] |
Experimental Protocols
The validation of small molecule PPI inhibitors relies on a variety of robust biochemical and cell-based assays. Below are detailed methodologies for two commonly employed techniques.
AlphaLISA (Amplified Luminescent Proximity Homestead Assay) for PPI Disruption
Principle: This bead-based immunoassay measures the interaction between two molecules.[8] Donor and acceptor beads are coated with antibodies or affinity tags that bind to the interacting proteins. When the proteins interact, the beads are brought into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal.[9][10] A small molecule that disrupts the PPI will prevent this proximity, leading to a decrease in the luminescent signal.
Protocol (Adapted from a TAZ-TEAD AlphaLISA screen): [1][2]
-
Protein Preparation: Purify the two interacting proteins of interest with appropriate tags (e.g., His-tag and FLAG-tag).
-
Reagent Preparation:
-
Reconstitute AlphaLISA anti-tag Acceptor beads and Streptavidin Donor beads in the assay buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound).
-
-
Assay Procedure (384-well plate format):
-
Add the tagged proteins to the assay plate.
-
Add the serially diluted test compound to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add the Acceptor beads and incubate for 60 minutes at room temperature.
-
Add the Donor beads and incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader (e.g., PerkinElmer EnVision).
-
Data Analysis: Plot the AlphaLISA signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Assay for PPI Disruption
Principle: FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11] A small, fluorescently labeled molecule (the "tracer," often a peptide derived from one of the interacting proteins) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to its larger protein partner, the complex tumbles more slowly, leading to an increase in fluorescence polarization. A small molecule inhibitor that competes with the tracer for binding to the protein will displace the tracer, causing a decrease in fluorescence polarization.[12][13]
-
Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled peptide tracer derived from one of the interacting proteins.
-
Purify the target protein.
-
Prepare a suitable assay buffer that maintains the stability of the proteins.
-
Prepare a serial dilution of the test compound.
-
-
Assay Setup (384-well black plate):
-
To each well, add a fixed concentration of the target protein and the fluorescent tracer.
-
Add the serially diluted test compound or vehicle control.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding equilibrium to be reached.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the IC50 value.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by PPIs and a general workflow for screening PPI inhibitors.
Caption: TWEAK-Fn14 signaling pathway leading to NF-κB activation.
Caption: A simplified representation of the JAK-STAT signaling pathway.
Caption: A general workflow for the discovery of small molecule PPI inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 3. mdpi.com [mdpi.com]
- 4. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in targeting the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raineslab.com [raineslab.com]
- 14. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Aurintricarboxylic Acid: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, adherence to strict safety and disposal protocols is paramount for maintaining a secure and compliant workspace. This guide provides essential, immediate safety and logistical information for the proper disposal of Aurintricarboxylic Acid (ATA), a common reagent used in various biochemical assays.
Immediate Safety and Handling Precautions
This compound is recognized as a skin and eye irritant.[1][2] When handling this chemical, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection. In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.[2]
-
Skin Contact: Wash the affected area with plenty of soap and water. Contaminated clothing should be removed and washed before reuse.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and seek medical attention.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound and its triammonium (B15348185) salt, which is essential for risk assessment and handling procedures.
| Property | Value | Source(s) |
| Oral LD50 (Rat) | 9 g/kg | [1][2] |
| Melting Point | Decomposes at 200-225 °C | [1][2] |
| Molecular Formula | C₂₂H₁₄O₉ | |
| Molecular Weight | 422.34 g/mol |
Disposal Protocol and Decision-Making
The primary guideline for the disposal of this compound is to adhere to all federal, state, and local regulations.[3] It must not be disposed of with household garbage and should not be allowed to enter sewage systems.
Experimental Protocol for Disposal
While no specific experimental protocols for the chemical degradation of this compound for disposal are readily available, the recommended procedure focuses on its proper segregation and disposal as solid waste.
-
Regulatory Compliance Check: The first and most critical step is to verify if this compound is classified as a hazardous waste under your local, state, and federal regulations.[1][3][4]
-
Waste Collection:
-
For solid this compound, carefully sweep the material to avoid dust generation and place it into a suitable, sealed, and leak-proof container.[2][4][5]
-
For solutions containing this compound, absorb the liquid with an inert material like diatomite or universal binders. The contaminated absorbent should then be placed in a sealed container.
-
-
Labeling: Clearly label the waste container with "Non-hazardous Laboratory Waste" and the chemical name "this compound."[1]
-
Final Disposal: Dispose of the sealed container in accordance with your institution's waste management guidelines and local regulations. Some sources, such as Flinn Scientific, suggest that if regulations permit, it can be disposed of as a non-hazardous solid waste in a sanitary landfill (Method #26a).[1][2]
Note: Do not dispose of this compound down the drain unless specifically permitted by your local wastewater treatment authority.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Aurintricarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Aurintricarboxylic Acid, including detailed operational and disposal plans to support your critical work.
This compound is a chemical compound that requires careful handling due to its potential to cause irritation to the eyes, skin, and respiratory tract.[1][2][3] Adherence to proper safety protocols is crucial to minimize risk and ensure the well-being of all laboratory personnel.
Recommended Personal Protective Equipment (PPE)
When working with this compound, a comprehensive PPE strategy is the first line of defense. The following table summarizes the recommended equipment to be used.
| PPE Category | Recommended Equipment | Specifications and Standards |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Appropriate protective gloves. | The specific type of glove should be selected based on the potential for exposure and the specific laboratory task. Consult the glove manufacturer's compatibility data. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be in place.[1] The type of respirator (e.g., dust mask, air-purifying respirator with appropriate cartridges) should be chosen based on the potential for airborne dust or aerosol generation. |
| Skin and Body Protection | Protective clothing, such as a lab coat or apron. | Wear appropriate protective clothing to prevent skin exposure.[1][4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize exposure and ensure a safe workflow.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[1][5][6] Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Ensure all necessary PPE is readily available and in good condition.
-
Review the Safety Data Sheet (SDS) for this compound before beginning any work.[1][2][3][4][5][6][7]
2. Handling the Compound:
3. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizers.[1][6]
4. Disposal:
-
Dispose of waste in accordance with all applicable local, regional, and national laws and regulations.[5]
-
Small amounts of the material may be suitable for sanitary sewer or trash disposal, but it is critical to check with local regulations first.[5]
Emergency Response Plan
In the event of an exposure or spill, immediate and appropriate action is critical.
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Seek medical attention.[1]
Skin Contact:
-
Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Wash clothing before reuse.[1]
-
Seek medical aid.[1]
Inhalation:
-
Remove the individual from exposure to fresh air immediately.[1]
-
If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1]
-
Seek medical attention.[1]
Ingestion:
-
Do NOT induce vomiting.[1]
-
If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1]
-
Never give anything by mouth to an unconscious person.[1]
-
Seek medical attention.[1]
Accidental Release:
-
Use proper personal protective equipment as indicated in the PPE section.[1]
-
Vacuum or sweep up the material and place it into a suitable disposal container.[1][6]
-
Clean up spills immediately, observing all safety precautions.[1][6]
-
Avoid generating dusty conditions and ensure adequate ventilation.[1][6]
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. resources.finalsite.net [resources.finalsite.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
